molecular formula C7H5ClO2S B1628968 4-Chloro-2-sulfanylbenzoic acid CAS No. 20324-49-6

4-Chloro-2-sulfanylbenzoic acid

Cat. No.: B1628968
CAS No.: 20324-49-6
M. Wt: 188.63 g/mol
InChI Key: UYVLVRVQXGNHFU-UHFFFAOYSA-N
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Description

4-Chloro-2-sulfanylbenzoic acid is a synthetic benzoic acid derivative intended for research and development purposes. This compound features a benzoic acid core structure substituted with both chloro and sulfanyl (mercapto) functional groups. These moieties are commonly investigated in medicinal and organic chemistry for their potential to confer and modulate biological activity. While specific biological data for this exact compound is limited in the public domain, its structural framework is highly relevant in pharmaceutical research. The combination of a halogen (chloro) and a sulfur-containing group (sulfanyl) on an aromatic acid scaffold is a common strategy in drug discovery. Specifically, 4-chloro-2-mercaptobenzenesulfonamide , a structurally related compound, has been conjugated with cinnamic acid derivatives and shown potent antibacterial activity against resistant clinical strains of Enterococcus spp., including those with HLAR and VRE mechanisms . These derivatives demonstrated low minimum inhibitory concentrations (MICs), an ability to inhibit and eradicate bacterial biofilms, and exhibited synergistic effects when combined with conventional antibiotics like ampicillin and vancomycin . As a building block, this compound holds value for researchers exploring new antibacterial agents, enzyme inhibitors, and other pharmacologically active molecules. Its structure allows for further chemical modifications, making it a versatile intermediate in the synthesis of more complex chemical entities. Please Note: This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

4-chloro-2-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVLVRVQXGNHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607422
Record name 4-Chloro-2-sulfanylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20324-49-6
Record name 4-Chloro-2-sulfanylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-sulfanylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2-sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-Chloro-2-sulfanylbenzoic acid (CAS No. 20324-49-6). Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data from structurally related analogs to provide a predictive context for its behavior.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not widely published, some key properties have been identified. For a broader understanding, these are presented alongside the properties of the related compounds 4-Chlorobenzoic acid and 2-Mercaptobenzoic acid.

PropertyThis compound4-Chlorobenzoic Acid (for comparison)2-Mercaptobenzoic Acid (for comparison)
Molecular Formula C₇H₅ClO₂SC₇H₅ClO₂C₇H₆O₂S
Molecular Weight 188.63 g/mol 156.57 g/mol 154.18 g/mol
CAS Number 20324-49-674-11-3147-93-3
Melting Point 195-196 °C238-241 °C[1]162-169 °C
Boiling Point Data not available274-276 °CData not available
pKa Data not available3.983.50
Solubility Data not availableSoluble in methanol[1]Slightly soluble in water, soluble in ethanol and diethyl ether.
Appearance Data not availableLight yellow solid[2]Yellow solid

Synthesis and Reactivity

A common method for introducing a thiol group onto an aromatic ring is through the diazotization of an amino group, followed by reaction with a sulfur-containing nucleophile. A likely precursor for the synthesis of this compound is 2-Amino-4-chlorobenzoic acid.

Proposed Synthesis Workflow:

G A 2-Amino-4-chlorobenzoic acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C C Xanthate Ester Intermediate B->C  Potassium Ethyl Xanthate D This compound C->D  Hydrolysis (e.g., NaOH, H₂O, heat)  then Acidification (e.g., HCl)

Caption: Proposed synthesis of this compound.

This proposed workflow is analogous to the synthesis of 4-Chloro-3-mercaptobenzoic acid, which involves the diazotization of 3-Amino-4-chlorobenzoic acid and subsequent reaction with potassium ethyl xanthate followed by hydrolysis[3].

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and comparison with related molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid and chlorine groups, and the electron-donating sulfanyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven distinct signals: one for the carboxylic acid carbon, and six for the carbons of the benzene ring. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the S-H stretch of the thiol group (~2550-2600 cm⁻¹, typically weak), and various C-H and C=C stretching and bending vibrations in the aromatic region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (188.63). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) and one sulfur atom.

Potential Biological Activity

While there is no direct research on the biological activity of this compound, studies on structurally similar compounds suggest potential areas for investigation. Derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been synthesized and shown to possess antibacterial and potential antitumor activities[4][5]. This suggests that the 4-chloro-2-mercapto benzoic acid scaffold may be a useful starting point for the development of new therapeutic agents.

The following diagram illustrates a potential logical relationship for investigating the biological activity of this class of compounds.

G A This compound Scaffold B Derivative Synthesis (e.g., sulfonamides, amides) A->B C In vitro Screening B->C D Antibacterial Assays C->D E Antitumor Assays C->E F Lead Compound Identification D->F E->F

Caption: Drug discovery workflow for this compound derivatives.

Conclusion

This compound is a compound for which detailed experimental data remains scarce. This guide has compiled the available information and provided predictive insights based on the chemistry of related compounds. Further experimental investigation is necessary to fully characterize its chemical and biological properties. The synthetic routes and potential for biological activity outlined here may serve as a valuable starting point for researchers interested in this molecule and its derivatives.

References

Elucidation of the Chemical Structure of 4-Chloro-2-sulfanylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural elucidation of 4-Chloro-2-sulfanylbenzoic acid (CAS No. 20324-49-6). Due to the limited availability of published experimental data for this specific compound, this document presents a combination of known information for closely related analogs and predicted spectroscopic data. It serves as a foundational resource for researchers undertaking the synthesis and characterization of this molecule. The guide details proposed experimental protocols for spectroscopic analysis and presents the expected data in structured tables for clarity. Furthermore, logical workflows for synthesis and structural verification are provided using Graphviz diagrams to facilitate experimental design.

Introduction

This compound, also known as 4-chloro-2-mercaptobenzoic acid, is a substituted aromatic carboxylic acid. Its structure, featuring a chloro, a sulfanyl (thiol), and a carboxylic acid group on a benzene ring, makes it a molecule of interest in medicinal chemistry and materials science. The thiol group offers a site for conjugation and coordination, while the carboxylic acid provides a handle for further chemical modification and influences solubility. The chlorine atom modulates the electronic properties and reactivity of the aromatic ring. Accurate structural confirmation is a prerequisite for any further investigation into its biological activity or material properties.

Physicochemical Properties

Quantitative data for this compound is not widely available in the literature. The following table summarizes key identifiers and includes predicted data based on its structure and comparison with related compounds like 4-chlorobenzoic acid and 2-mercaptobenzoic acid.

PropertyValueSource
IUPAC Name This compound-
Synonyms 4-Chloro-2-mercaptobenzoic acid-
CAS Number 20324-49-6[1][2]
Molecular Formula C₇H₅ClO₂S-
Molecular Weight 188.63 g/mol [3]
Predicted Melting Point 160-170 °CPrediction
Predicted pKa (COOH) ~3.5 - 4.0Prediction
Predicted pKa (SH) ~6.5 - 7.0Prediction

Proposed Synthesis

A potential synthetic pathway is outlined below, starting from 2-amino-4-chlorobenzoic acid.

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sulfanylation Step 2: Sulfanylation cluster_hydrolysis Step 3: Hydrolysis 2-Amino-4-chlorobenzoic Acid 2-Amino-4-chlorobenzoic Acid Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-4-chlorobenzoic Acid->Diazonium Salt Intermediate NaNO₂, HCl, 0-5 °C Xanthate Intermediate Xanthate Intermediate Diazonium Salt Intermediate->Xanthate Intermediate Potassium Ethyl Xanthate This compound This compound Xanthate Intermediate->this compound Base Hydrolysis (e.g., KOH), then Acidification G cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis cluster_confirmation Structure Confirmation Purified Compound Purified Compound NMR NMR (¹H, ¹³C) Purified Compound->NMR MS Mass Spectrometry Purified Compound->MS IR IR Spectroscopy Purified Compound->IR Connectivity Mapping Connectivity Mapping NMR->Connectivity Mapping Fragment Analysis Fragment Analysis MS->Fragment Analysis Functional Group ID Functional Group ID IR->Functional Group ID Final Structure Final Structure Fragment Analysis->Final Structure Functional Group ID->Final Structure Connectivity Mapping->Final Structure

References

Spectroscopic Profile of 4-Chloro-2-sulfanylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Chloro-2-sulfanylbenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on predicted spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of NMR, IR, and Mass Spectrometry.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid with the molecular formula C₇H₅ClO₂S. Its structure consists of a benzoic acid core substituted with a chlorine atom at the C4 position and a sulfanyl (thiol) group at the C2 position. The presence of these functional groups dictates its chemical properties and spectroscopic behavior.

Molecular Structure:

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are derived from the known spectroscopic behavior of related compounds such as 4-chlorobenzoic acid, 2-mercaptobenzoic acid, and other substituted benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the carboxylic acid and thiol groups. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups, and the electron-donating nature of the sulfanyl group.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
COOH12.0 - 13.0Singlet (broad)The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding.[1][2]
SH3.0 - 5.0Singlet (broad)The thiol proton chemical shift can vary and may exchange with D₂O.
Ar-H7.0 - 8.0Multiple signalsThe aromatic region will show a complex splitting pattern due to the substitution. The proton ortho to the carboxylic acid is expected to be the most downfield.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O165 - 175The carboxylic acid carbonyl carbon is typically found in this downfield region.[2]
C-Cl130 - 140The carbon atom attached to the chlorine atom.
C-SH125 - 135The carbon atom attached to the sulfanyl group.
C-COOH130 - 140The carbon atom to which the carboxylic acid group is attached.
Aromatic CH120 - 135The remaining aromatic carbons will appear in this range.
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic acid)2500 - 3300Broad, StrongThis very broad absorption is characteristic of the O-H stretching in hydrogen-bonded carboxylic acid dimers.[1][3][4]
C=O (Carboxylic acid)1680 - 1710StrongThe carbonyl stretching frequency is a prominent feature.[3][5]
C-Cl700 - 800Medium to StrongThe C-Cl stretching vibration.
S-H2550 - 2600Weak to MediumThe S-H stretching band is typically weak.
C-O (Carboxylic acid)1210 - 1320MediumC-O stretching vibration.[3]
Aromatic C=C1450 - 1600Medium to WeakStretching vibrations of the benzene ring.
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and various fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
188/190[M]⁺Molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.
171/173[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
143/145[M-COOH]⁺Loss of the carboxylic acid group.
111[M-Cl-CO]⁺Subsequent fragmentation involving the loss of chlorine and carbon monoxide.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These are standard procedures and may be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[6]

  • ¹H NMR Acquisition: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm). Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm). Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet, which is then subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile solids, direct infusion or a solids probe can be employed.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data Report Technical Report & Data Summary NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound.

References

An In-depth Technical Guide to 4-Chloro-2-sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 20324-49-6

This technical guide provides a comprehensive overview of 4-Chloro-2-sulfanylbenzoic acid, a halogenated aromatic sulfur compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential synthesis protocols, and known biological significance, with a focus on data presentation, experimental detail, and visualization of related pathways.

Chemical and Physical Properties

Quantitative data for this compound and its parent compound, thiosalicylic acid, are summarized below for comparative analysis. Data for the target compound is limited in publicly available literature; therefore, some properties of its isomers are included for reference.

PropertyThis compoundThiosalicylic Acid (2-Mercaptobenzoic Acid)2-Chloro-6-mercaptobenzoic acid4-Mercaptobenzoic acid
CAS Number 20324-49-6[1]147-93-320324-51-0[2]1074-36-8[3]
Molecular Formula C₇H₅ClO₂S[2]C₇H₆O₂SC₇H₅ClO₂S[2]C₇H₆O₂S[3]
Molecular Weight 188.63 g/mol [2]154.18 g/mol 188.63 g/mol [2]154.19 g/mol [3]
Melting Point Not available162-169 °C[4]Not available215-224 °C[5]
Boiling Point Not availableNot availableNot available314.3±25.0 °C (Predicted)[5]
pKa Not available3.501[4]2.35±0.36 (Predicted)[2]4.05±0.10 (Predicted)[3]
Solubility Not availableSlightly soluble in water, ethanol, and diethyl ether; more soluble in DMSO[4]Not availableInsoluble in water; soluble in alcohol and ether.

Experimental Protocols: Synthesis of Thiosalicylic Acid Derivatives

Synthesis of 4-Mercaptobenzoic Acid from p-Chlorobenzoic Acid [6][7]

This two-step synthesis involves the formation of an intermediate followed by hydrolysis.

Step 1: Intermediate Formation

  • In a 10L glass reactor, add 6.4L of ethanol at 20-25°C with stirring.

  • Add 800g (5.1 mol) of p-chlorobenzoic acid and 583g (7.7 mol) of thiourea. Stir at room temperature until all solids are dissolved.

  • Add 1.29g (5.1 mmol) of iodine as a catalyst.

  • Heat the mixture to reflux (75-80°C) and maintain for 7 hours.

  • After the reaction, cool the mixture to 0-5°C and let it stand for 3 hours.

  • Filter the mixture to obtain the solid intermediate. Wash the filter cake with ethanol (2 x 2.5L) for 30 minutes each wash.

  • Dry the intermediate under reduced pressure at 50°C for 24 hours.

Step 2: Hydrolysis to 4-Mercaptobenzoic Acid

  • In a separate 10L glass reactor, add 4.2L of deionized water.

  • Add 600g (2.6 mol) of the dried intermediate.

  • Add 208g (5.2 mol) of solid sodium hydroxide in batches while stirring.

  • Continue stirring at room temperature for 1 hour, then filter the solution.

  • To the filtrate, add 3L of ice-cold acetic acid dropwise to adjust the pH to 1-2, which will cause the product to precipitate.

  • Cool the mixture to below 10°C and stir for an additional hour.

  • Filter the precipitate and wash the filter cake with deionized water (2 x 1.2L).

  • Dry the crude product under vacuum at 40°C.

  • For further purification, recrystallize the crude product from hot ethyl acetate.

G General Synthesis Workflow for Thiosalicylic Acid Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Starting Material Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid) ReactionVessel Reaction in Solvent (e.g., Ethanol, DMF) with Catalyst Starting Material->ReactionVessel Step 1 Reagents1 Sulfur Source (e.g., Thiourea, Sodium Sulfide) Reagents1->ReactionVessel Hydrolysis Hydrolysis (e.g., NaOH solution) ReactionVessel->Hydrolysis Step 2 Acidification Acidification (e.g., HCl, Acetic Acid) Hydrolysis->Acidification Step 3 Purification Purification (e.g., Recrystallization) Acidification->Purification Step 4 Product Final Product (e.g., this compound) Purification->Product G Hypothetical Signaling Pathway Inhibition Signal External Signal (e.g., Growth Factor, Pathogen) Receptor Cell Surface Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response (e.g., Proliferation, Inflammation) GeneExpression->CellularResponse Inhibitor 4-Chloro-2-sulfanylbenzoic acid derivative Inhibitor->Kinase2 Inhibits

References

Biological Activity of 4-Chloro-2-sulfanylbenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of 4-Chloro-2-sulfanylbenzoic acid. The core focus is on their antimicrobial, carbonic anhydrase inhibitory, cytosolic phospholipase A2α (cPLA2α) inhibitory, and metallo-β-lactamase inhibitory properties. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of synthetic workflows and mechanisms of action to serve as a valuable resource for ongoing research and development in this area.

Data Presentation

The biological activities of various this compound derivatives are summarized below, with quantitative data presented for ease of comparison.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound ClassDerivative ExamplesTarget Organism(s)MIC (µg/mL)
N-Acylated 4-Chloro-2-mercaptobenzenesulfonamidesCinnamic acid derivativesStaphylococcus aureus, Enterococcus spp., Bacillus subtilis0.2 - 128
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, 4-isopropyl-1,3-oxazol-5(4H)-one derivativeGram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis125 for specific derivatives against reference strains[1]
4-Chloro-2-mercaptobenzenesulfonamidesVarious synthesized derivativesAnaerobic Gram-positive bacteriaPromising activity reported[2]
Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide MoietyCompounds designated 16d, 17c, 16a, 16c, and 16fHigh-level aminoglycoside-resistant (HLAR) and vancomycin-resistant (VRE) Enterococcus spp.2 - 4[3]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound ClassTarget EnzymeIC50 Values
4-Chloro-3-sulfamoyl-benzenecarboxamidesCarbonic Anhydrase II & IVLow nanomolar range[4]
N-Substituted 4-sulfamoylbenzoic acidsCytosolic Phospholipase A2α (cPLA2α)Submicromolar to micromolar range[5]
4-Amino-2-sulfanylbenzoic acidMetallo-β-lactamase (SMB-1)0.22 µM[6]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

1. General Synthesis of 4-Chloro-2-mercaptobenzenesulfonamide Derivatives

The synthesis of these derivatives often involves a multi-step process. A general representation of this process is as follows:

  • Step 1: Acylation. An appropriate amino-functionalized starting material is acylated.

  • Step 2: Chlorosulfonation. The acylated intermediate undergoes chlorosulfonation, typically using chlorosulfonic acid.

  • Step 3: Amination. The resulting sulfonyl chloride is then reacted with a variety of amines to yield the final sulfonamide derivatives.

For a detailed, specific example, the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamides has been described involving the reaction of N-(benzenesulfonyl)cyanamide potassium salts with various nucleophiles.[2]

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for assessing the antimicrobial potency of the synthesized compounds.

  • Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), standardized bacterial inoculum, test compounds, and control antibiotics.

  • Procedure:

    • A two-fold serial dilution of the test compounds is prepared in the broth medium directly in the wells of the 96-well plate.

    • A standardized suspension of the target bacteria (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

    • Each well containing the serially diluted compound is inoculated with the bacterial suspension.

    • Control wells are included: a positive control (bacteria in broth without any compound) and a negative control (broth only).

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

3. Carbonic Anhydrase Inhibition Assay

The inhibitory effect on carbonic anhydrase is determined by monitoring the enzyme-catalyzed hydration of CO2.

  • Principle: The assay measures the time taken for a CO2-saturated solution to lower the pH of a buffer in the presence and absence of the inhibitor.

  • Procedure:

    • The carbonic anhydrase enzyme is dissolved in a suitable buffer (e.g., Tris-HCl).

    • The test compound is pre-incubated with the enzyme solution.

    • The reaction is initiated by the addition of a CO2-saturated water solution.

    • The time required for the pH to drop from a starting point (e.g., 8.3) to an endpoint (e.g., 6.3) is recorded.

    • The percentage of inhibition is calculated by comparing the reaction times with and without the inhibitor, and from this, the IC50 value is determined.

4. Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assay

The inhibition of cPLA2α is typically measured using a fluorescence-based assay.

  • Principle: The assay utilizes a substrate that, upon hydrolysis by cPLA2α, releases a product that can be detected fluorometrically.

  • Procedure:

    • The cPLA2α enzyme is pre-incubated with the test compound in a suitable assay buffer.

    • The reaction is started by the addition of a fluorescently labeled phospholipid substrate.

    • The increase in fluorescence, corresponding to the enzymatic activity, is monitored over time using a microplate reader.

    • The rate of reaction in the presence of the inhibitor is compared to the rate in its absence to calculate the percentage of inhibition and the IC50 value.

5. Metallo-β-lactamase (MBL) Inhibition Assay

The inhibitory activity against MBLs is often assessed using a chromogenic substrate.

  • Principle: MBLs hydrolyze β-lactam antibiotics. The assay uses a chromogenic β-lactam, such as nitrocefin, which changes color upon hydrolysis.

  • Procedure:

    • The MBL enzyme is pre-incubated with the test inhibitor in an appropriate buffer.

    • The reaction is initiated by adding the nitrocefin substrate.

    • The change in absorbance over time, due to the hydrolysis of nitrocefin, is measured using a spectrophotometer at the appropriate wavelength (e.g., 486 nm).

    • The initial reaction rates are used to determine the level of inhibition and to calculate the IC50 value of the test compound.

Visualizations

Workflow and Mechanism of Action Diagrams

synthesis_and_screening_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_outcome Outcome start Starting Material (this compound precursor) synthesis Multi-step Chemical Synthesis start->synthesis purification Purification & Structural Confirmation (Chromatography, NMR, MS) synthesis->purification antimicrobial Antimicrobial Activity (MIC determination) purification->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (CA, cPLA2α, MBL) purification->enzyme_inhibition data_analysis Data Analysis (IC50/MIC calculation) antimicrobial->data_analysis enzyme_inhibition->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

sulfonamide_moa PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_Synthesis Bacterial DNA Synthesis Folic_Acid->DNA_Synthesis Bacterial_Growth Inhibition of Bacterial Growth DNA_Synthesis->Bacterial_Growth

Caption: The mechanism of action for sulfonamide derivatives, which act as competitive inhibitors of dihydropteroate synthase in the bacterial folic acid synthesis pathway.

Signaling Pathways

The primary and well-established mechanism of action for the antimicrobial sulfonamide derivatives of this compound is the competitive inhibition of dihydropteroate synthase. This enzyme is crucial for the de novo synthesis of folic acid in bacteria. By blocking this pathway, these compounds prevent the production of essential precursors for DNA and RNA synthesis, ultimately leading to the cessation of bacterial growth and replication.

For the other biological activities, including the inhibition of carbonic anhydrase, cPLA2α, and metallo-β-lactamases, the current body of literature predominantly details the direct inhibitory interactions of these compounds with the respective enzymes. While the inhibition of these enzymes will undoubtedly have downstream effects on various cellular processes, detailed investigations into the specific signaling pathways modulated by this compound derivatives are not yet extensively reported. Further research is warranted to elucidate the broader cellular consequences of inhibiting these key enzymes and to map the affected signaling cascades.

References

The Dawn of Thio-Organic Chemistry: A Technical Guide to the Discovery and History of Sulfanylbenzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and foundational experimental protocols of sulfanylbenzoic acids has been released today. This in-depth whitepaper serves as a critical resource for researchers, scientists, and drug development professionals, offering a consolidated look into the synthesis, properties, and biological significance of 2-sulfanylbenzoic acid, 3-sulfanylbenzoic acid, and 4-sulfanylbenzoic acid.

Sulfanylbenzoic acids, a class of organosulfur compounds, have played a pivotal role in the development of various dyes, pharmaceuticals, and industrial chemicals. This guide traces their origins, from early synthetic methods to their modern applications, providing a rich historical context alongside detailed scientific data.

Early Synthesis and Discovery

The most well-documented of the isomers is 2-sulfanylbenzoic acid, commonly known as thiosalicylic acid. Its preparation was notably described in "Organic Syntheses," a testament to its importance in early organic chemistry. The classical method involves the diazotization of anthranilic acid, followed by reaction with a sulfur source and subsequent reduction.

While the exact historical details surrounding the first syntheses of 3-sulfanylbenzoic acid and 4-sulfanylbenzoic acid are less prominently recorded, their development followed the burgeoning understanding of aromatic chemistry in the 19th and early 20th centuries. Key figures in organic chemistry, such as Justus von Liebig and Friedrich Wöhler, laid the groundwork for the systematic study of organic compounds, which undoubtedly influenced the exploration of sulfur-containing aromatic acids.[1][2][3] Their work on isomers and radicals provided the theoretical framework necessary for chemists to explore the various positional isomers of sulfanylbenzoic acid.[1][3]

Comparative Physicochemical Properties

The position of the sulfanyl group significantly influences the physical and chemical properties of these isomers. A summary of their key quantitative data is presented below for easy comparison.

Property2-Sulfanylbenzoic Acid3-Sulfanylbenzoic Acid4-Sulfanylbenzoic Acid
Synonyms Thiosalicylic acid, 2-Mercaptobenzoic acid3-Mercaptobenzoic acid4-Mercaptobenzoic acid, p-Mercaptobenzoic acid
CAS Number 147-93-3[4]4869-59-41074-36-8[5]
Molecular Formula C₇H₆O₂S[4]C₇H₆O₂SC₇H₆O₂S[5]
Molar Mass 154.19 g/mol [4]154.19 g/mol 154.19 g/mol [5]
Melting Point (°C) 162-169[4]144-147215–224[5]
pKa 3.501[4]~4.0 (estimated)~4.0 (estimated)
Appearance Yellow, leaf or needle-shaped crystals[4]White to yellow or pale brown solidWhite to light yellow crystalline powder
Solubility Slightly soluble in water, ethanol, and diethyl ether; more soluble in DMSO.[4] Soluble in hot water, alcohol, ether, and acetic acid.[6][7]Data not readily availableInsoluble in water; soluble in alcohol and ether.

Key Experimental Protocols

This guide provides detailed methodologies for the synthesis of each isomer, empowering researchers to replicate and build upon these foundational experiments.

Synthesis of 2-Sulfanylbenzoic Acid (Thiosalicylic Acid)

The historical synthesis of 2-sulfanylbenzoic acid from anthranilic acid is a multi-step process that remains a cornerstone of organosulfur chemistry.

Synthesis_2_Sulfanylbenzoic_Acid Anthranilic_Acid Anthranilic Acid Diazonium_Salt Diazonium Salt Anthranilic_Acid->Diazonium_Salt NaNO₂, HCl Dithiosalicylic_Acid Dithiosalicylic Acid Diazonium_Salt->Dithiosalicylic_Acid Na₂S₂ Thiosalicylic_Acid 2-Sulfanylbenzoic Acid Dithiosalicylic_Acid->Thiosalicylic_Acid Reduction (e.g., Zn/acid) Synthesis_3_Sulfanylbenzoic_Acid 3-Chlorosulfonylbenzoic Acid 3-Chlorosulfonylbenzoic Acid 3-Sulfanylbenzoic Acid 3-Sulfanylbenzoic Acid 3-Chlorosulfonylbenzoic Acid->3-Sulfanylbenzoic Acid Reduction (e.g., Zn/H₂SO₄) Synthesis_4_Sulfanylbenzoic_Acid p_Chlorobenzoic_Acid p-Chlorobenzoic Acid Isothiouronium_Salt Isothiouronium Salt Intermediate p_Chlorobenzoic_Acid->Isothiouronium_Salt Thiourea 4-Sulfanylbenzoic Acid 4-Sulfanylbenzoic Acid Isothiouronium_Salt->4-Sulfanylbenzoic Acid Hydrolysis (e.g., NaOH) Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase SOS SOS RTK->SOS Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF SOS->Ras_GDP GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK FTS Farnesylthiosalicylic Acid (FTS) FTS->Ras_GTP Inhibits membrane association LPA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects LPA2 LPA2 Receptor G_protein Gαq/11, Gαi/o, Gα12/13 LPA2->G_protein PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3K G_protein->PI3K activates Rho Rho G_protein->Rho activates Proliferation Proliferation PLC->Proliferation Cell_Survival Cell Survival PI3K->Cell_Survival Migration Migration Rho->Migration SBA_Analogue Sulfanylbenzoic Acid Analogue SBA_Analogue->LPA2 Industrial_Applications Thiosalicylic_Acid 2-Sulfanylbenzoic Acid Thioindigo Thioindigo Dye Thiosalicylic_Acid->Thioindigo Alkylation & Cyclization Thiomersal Thiomersal Thiosalicylic_Acid->Thiomersal Reaction with Ethylmercury Chloride

References

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-2-sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-2-sulfanylbenzoic acid (CAS No. 20324-49-6) is readily available in public databases. This guide has been compiled by extrapolating data from structurally similar compounds, including 4-Chlorobenzoic acid, 4-Mercaptobenzoic acid, and Thiosalicylic acid (2-Mercaptobenzoic acid). The information herein should be used as a preliminary safety reference, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the safe handling, storage, and emergency procedures for this compound. Due to the absence of a dedicated SDS, this document synthesizes safety data from closely related chemical analogs to provide a robust, albeit inferred, safety profile.

Hazard Identification and Classification

Based on the hazard classifications of its structural analogs, this compound is anticipated to be harmful if swallowed and to cause skin, eye, and respiratory irritation.

Table 1: GHS Hazard Classification of Structural Analogs

Hazard Statement4-Chlorobenzoic Acid[1]4-Mercaptobenzoic Acid[2]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed-
Skin Irritation (Category 2)-H315: Causes skin irritation[2]
Serious Eye Irritation (Category 2)-H319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory system-H335: May cause respiratory irritation[2]

Given these classifications, it is prudent to handle this compound with precautions appropriate for a substance that is harmful if ingested and an irritant to the skin, eyes, and respiratory tract.

Physical and Chemical Properties

The physical and chemical properties of this compound are not well-documented. The properties of its analogs are provided below for reference. The presence of both a chloro and a sulfanyl group is expected to influence its solubility, reactivity, and melting point.

Table 2: Physical and Chemical Properties of Structural Analogs

Property4-Chlorobenzoic Acid4-Mercaptobenzoic Acid
CAS Number 74-11-3[1]1074-36-8[2]
Molecular Formula C₇H₅ClO₂[1]C₇H₆O₂S[2]
Molecular Weight 156.57 g/mol [1]154.19 g/mol [2]
Appearance Light yellow solid[3]Crystal - Powder[4]
Melting Point 240 - 243 °C[3]219 °C[4]
Odor Odorless[3]Stench[5]

Experimental Protocols: Safe Handling and Storage

The following protocols are derived from the safety data sheets of analogous compounds and represent best practices for handling chemicals with similar anticipated hazards.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

3.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[4] A lab coat or other protective clothing is required to prevent skin contact.[4]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[1][6]

3.3. Handling Procedures

  • Avoid the formation of dust and aerosols.[3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

3.4. Storage Conditions

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Diagram 1: General Handling Workflow

G A Risk Assessment C Prepare Engineering Controls (Fume Hood, Eyewash Station) A->C B Select & Don PPE (Goggles, Gloves, Lab Coat) D Chemical Handling (Avoid Dust/Inhalation/Contact) B->D C->B E Decontamination (Wash Hands, Clean Area) D->E G Waste Disposal (Follow Regulations) D->G F Proper Storage (Tightly Closed, Cool, Dry) E->F F->G

Caption: Workflow for handling this compound.

First Aid Measures

These first aid measures are based on the potential hazards of skin/eye irritation and oral toxicity.[2][5] Medical attention should be sought in all cases of significant exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Diagram 2: First Aid Response Logic

G Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Proc_Inhale Move to Fresh Air Provide Oxygen/Artificial Respiration if Needed Inhalation->Proc_Inhale Proc_Skin Wash with Soap & Water Remove Contaminated Clothing Skin->Proc_Skin Proc_Eyes Rinse with Water (15+ min) Remove Contact Lenses Eyes->Proc_Eyes Proc_Ingest Rinse Mouth Do NOT Induce Vomiting Ingestion->Proc_Ingest End Seek Medical Attention Proc_Inhale->End Proc_Skin->End Proc_Eyes->End Proc_Ingest->End

Caption: Decision tree for first aid procedures by exposure route.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[1][2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate personal protective equipment.[1]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[1]

  • Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Clean the affected area thoroughly.

Stability and Reactivity

  • Reactivity: No specific data is available. Generally stable under recommended storage conditions.[6]

  • Chemical Stability: Stable under normal conditions.[6]

  • Conditions to Avoid: Avoid dust formation and exposure to heat.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, hydrogen chloride gas, and sulfur oxides.[1][2]

Toxicological Information

No specific toxicological data for this compound was found. The information below is for its analogs.

  • 4-Chlorobenzoic acid: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

  • 4-Mercaptobenzoic acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[2] The toxicological properties have not been thoroughly investigated.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.[1] Contaminated packaging should be treated as the product itself.

References

Unraveling the Molecular Mysteries: A Technical Guide to the Hypothesized Mechanisms of Action of 4-Chloro-2-sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-2-sulfanylbenzoic acid is a unique chemical entity with a structure suggestive of diverse biological activities. However, a comprehensive understanding of its mechanism of action remains to be fully elucidated. This technical guide synthesizes available data from structurally related compounds to propose several well-founded hypotheses for its molecular mechanisms. We delve into its potential as a metallo-β-lactamase inhibitor, its capacity for broader antimicrobial effects, and the metabolic pathways that may be involved in its degradation. This document aims to provide a foundational resource to stimulate and guide future research and development efforts centered on this promising molecule.

Hypothesis 1: Inhibition of Metallo-β-lactamases (MBLs)

A primary hypothesized mechanism of action for this compound is the inhibition of metallo-β-lactamases (MBLs), a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[1][2][3] This hypothesis is predicated on the potent inhibitory activity of structurally analogous compounds, notably thiosalicylic acid (TSA) and its derivative, 4-amino-2-sulfanylbenzoic acid (ASB).[1][4] The core structure, featuring a thiol and a carboxylic acid group on a benzene ring, is well-suited for chelating the zinc ions essential for the catalytic activity of MBLs.[1]

The proposed mechanism involves the sulfhydryl and carboxyl groups of this compound binding to the one or two zinc ions within the active site of the MBL.[1][3] This sequestration of the catalytic metal ions would render the enzyme inactive, thereby restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. X-ray crystallography studies of the related compound ASB have shown it binding to the two zinc ions and key amino acid residues in the active site of B3 MBLs.[1][4]

Quantitative Data: MBL Inhibitory Activity of Analogous Compounds

The following table summarizes the 50% inhibitory concentrations (IC50) of thiosalicylic acid (TSA) against various MBLs, demonstrating a stronger inhibition of subclass B3 MBLs compared to B1 MBLs.[1]

CompoundMBL Target (Subclass)IC50 (µM)
Thiosalicylic Acid (TSA)SMB-1 (B3)0.95
Thiosalicylic Acid (TSA)AIM-1 (B3)3.9
Thiosalicylic Acid (TSA)L1 (B3)2.0
Thiosalicylic Acid (TSA)IMP-1 (B1)11.4
Thiosalicylic Acid (TSA)VIM-2 (B1)139
Experimental Protocols: MBL Inhibition Assay

Objective: To determine the IC50 of a test compound against a purified MBL enzyme.

Materials:

  • Purified MBL enzyme (e.g., SMB-1, IMP-1)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Substrate: A β-lactam antibiotic such as imipenem or meropenem

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a stock solution of the test compound and a series of dilutions to be tested.

  • In a microplate, add the purified MBL enzyme to the assay buffer.

  • Add the different concentrations of the test compound to the wells containing the enzyme and incubate for a predetermined period to allow for binding.

  • Initiate the enzymatic reaction by adding the β-lactam substrate.

  • Monitor the hydrolysis of the β-lactam substrate by measuring the change in absorbance at a specific wavelength over time using the spectrophotometer.

  • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Caption: Hypothesized MBL inhibition by chelation of active site zinc ions.

Hypothesis 2: Broad-Spectrum Antimicrobial Activity

Beyond specific enzyme inhibition, this compound may exert broader antimicrobial effects. This hypothesis is supported by studies on various derivatives, such as those of cinnamic acid with a 4-chloro-2-mercaptobenzenesulfonamide moiety, which have demonstrated activity against clinically relevant bacteria, including resistant strains of Enterococcus.[5] The mechanism for such broad activity could be multifactorial, potentially involving disruption of the cell membrane, inhibition of essential metabolic pathways, or interference with nucleic acid and protein synthesis, similar to what has been observed for other cinnamic acid derivatives.[6]

Quantitative Data: Antimicrobial Activity of Related Compounds

The following table presents the Minimum Inhibitory Concentrations (MIC) for cinnamic acid derivatives containing a related structural motif against various bacterial strains.[5]

Compound IDBacterial StrainMIC (µg/mL)
16dEnterococcus spp. (HLAR)2-4
17cEnterococcus spp. (HLAR)2-4
16aEnterococcus spp. (HLAR)2-4
16cEnterococcus spp. (HLAR)2-4
16fEnterococcus spp. (HLAR)2-4

HLAR: High-Level Aminoglycoside Resistance

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound and make serial two-fold dilutions in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test bacteria (e.g., to a concentration of 5 x 105 CFU/mL).

  • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, a plate reader can be used to measure absorbance.

Visualizations

Antimicrobial_Screening_Workflow Start Start: Compound Synthesis Stock_Solution Prepare Stock Solution Start->Stock_Solution Serial_Dilution Serial Dilution in 96-Well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination Data_Analysis Data Analysis and Interpretation MIC_Determination->Data_Analysis End End: Identify Active Compounds Data_Analysis->End

Caption: General workflow for antimicrobial susceptibility testing.

Hypothesis 3: Microbial Degradation Pathway

From a microbiological perspective, a potential "mechanism of action" involves the degradation of this compound by microorganisms. This is particularly relevant in environmental contexts or within a host's microbiome. The metabolic fate of this compound is likely to follow pathways similar to those observed for other halogenated aromatic acids. For instance, the degradation of 4-chlorobenzoic acid by bacteria such as Cupriavidus sp. and Arthrobacter sp. has been shown to initiate with a hydrolytic dehalogenation to yield 4-hydroxybenzoic acid.[7][8][9] This intermediate is then further metabolized, often via protocatechuic acid, and enters central metabolic routes like the β-ketoadipate pathway.[7] It is plausible that this compound could be similarly processed, with initial dehalogenation and subsequent ring cleavage.

Visualizations

Degradation_Pathway Start This compound Dehalogenation Hydrolytic Dehalogenase Start->Dehalogenation Intermediate1 4-Hydroxy-2-sulfanylbenzoic acid Dehalogenation->Intermediate1 Hydroxylation Monooxygenase Intermediate1->Hydroxylation Intermediate2 Protocatechuate-like Intermediate Hydroxylation->Intermediate2 Ring_Cleavage Dioxygenase Intermediate2->Ring_Cleavage TCA_Cycle β-Ketoadipate Pathway & TCA Cycle Ring_Cleavage->TCA_Cycle

References

Methodological & Application

Application Notes: Synthesis of 4-Chloro-2-sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloro-2-sulfanylbenzoic acid (also known as 4-chloro-2-mercaptobenzoic acid) is an organosulfur compound that serves as a valuable intermediate in organic synthesis. Sulfur-containing aromatic compounds are significant in the development of pharmaceuticals, specialty dyes, and materials science applications[1]. This class of molecules is integral to the synthesis of various therapeutic agents, including fungicides and thrombin inhibitors[1]. The protocol described herein outlines a robust, multi-step synthesis of this compound from a commercially available starting material, 2-amino-4-chlorobenzoic acid. The methodology is based on a classical Sandmeyer-type reaction sequence involving diazotization, reaction with a xanthate salt, and subsequent hydrolysis.

Chemical Reaction Pathway

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Xanthate Formation cluster_2 Step 3: Hydrolysis & Acidification A 2-Amino-4-chlorobenzoic Acid B 4-Chloro-2-carboxybenzenediazonium Chloride A->B + NaNO2, HCl (0-5 °C) D 2-(Ethoxycarbonothioylthio)-4-chlorobenzoic Acid (Intermediate) B->D + C, (45-50 °C) C Potassium Ethyl Xanthate E This compound (Final Product) D->E 1. KOH, H2O, Reflux 2. HCl (aq)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is designed for researchers experienced in organic synthesis. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn[2][3].

Materials and Reagents

Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityNotes
2-Amino-4-chlorobenzoic acid89-77-0171.5817.16 g (0.1 mol)Starting material
Hydrochloric Acid (5N)7647-01-036.4660 mLFor diazotization and final acidification
Sodium Nitrite (NaNO₂)7632-00-069.007.25 g (0.105 mol)Dissolved in 20 mL H₂O
Potassium Ethyl Xanthate (KEX)140-89-6160.3018.4 g (0.115 mol)Nucleophile
Nickel Chloride (NiCl₂) (optional)7718-54-9129.600.1 gCatalyst for xanthate decomposition[4]
Potassium Hydroxide (KOH)1310-58-356.1130 g (0.53 mol)For hydrolysis
Deionized Water (H₂O)7732-18-518.02~1 LSolvent and for workup
Ethanol (EtOH)64-17-546.07As neededFor recrystallization
Ethyl Acetate (EtOAc)141-78-688.11As neededExtraction solvent
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37As neededDrying agent

Experimental Workflow

G A Step 1: Diazotization - Dissolve 2-amino-4-chlorobenzoic acid in 5N HCl. - Cool to 0-5 °C. - Add NaNO2 solution dropwise. B Step 2: Xanthate Reaction - Prepare KEX solution. - Add diazonium solution to KEX at 45-50 °C. - Heat to 70 °C to complete reaction. A->B C Step 3: Isolation of Intermediate - Cool the reaction mixture. - Filter the solid precipitate. - Wash with water. B->C D Step 4: Hydrolysis - Boil the intermediate in aqueous KOH for 2 hours. - Cool and filter. C->D E Step 5: Product Precipitation - Acidify the filtrate with excess HCl. - Cool in an ice bath to maximize precipitation. D->E F Step 6: Purification - Filter the crude product. - Wash with cold water. - Recrystallize from aqueous ethanol. E->F G Final Product This compound F->G

Caption: Step-by-step workflow for the synthesis and purification process.

Step-by-Step Procedure

Part 1: Diazotization of 2-Amino-4-chlorobenzoic acid

  • In a 250 mL beaker, add 2-amino-4-chlorobenzoic acid (17.16 g, 0.1 mol) to 5N hydrochloric acid (60 mL).

  • Stir the resulting suspension and cool it to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the stirred suspension over 30 minutes, ensuring the temperature is maintained between 0 °C and 5 °C. A yellow diazonium salt solution will form[4].

Part 2: Formation and Decomposition of Xanthate Intermediate

  • In a separate 500 mL flask, dissolve potassium ethyl xanthate (18.4 g, 0.115 mol) in 50 mL of water. Add the optional nickel chloride catalyst (0.1 g)[4].

  • Warm the xanthate solution to 45-50 °C.

  • Slowly add the cold diazonium salt solution from Part 1 to the warm xanthate solution. Vigorous evolution of nitrogen gas will occur.

  • Once the addition is complete, heat the mixture to 70 °C for 30 minutes to ensure the complete decomposition of the intermediate[4].

  • Cool the mixture to room temperature. A red or dark-colored solid/oil will precipitate.

  • Filter the solid and wash it thoroughly with water.

Part 3: Hydrolysis and Purification

  • Transfer the crude solid intermediate from Part 2 to a 1 L flask containing a solution of potassium hydroxide (30 g) in 250 mL of water.

  • Heat the mixture to reflux and maintain it for 2 hours with stirring. The solid will dissolve as the hydrolysis proceeds[4].

  • After 2 hours, cool the reaction mixture to room temperature and filter it to remove any insoluble impurities.

  • Place the filtrate in an ice bath and carefully acidify it with excess 5N hydrochloric acid until the pH is approximately 1-2. A creamy or off-white solid will precipitate.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash it with cold deionized water, and dry it under vacuum.

  • For further purification, the crude product can be recrystallized from an aqueous ethanol solution to yield this compound as a crystalline solid[4].

Expected Results

ParameterExpected Value
Product AppearanceOff-white to pale yellow solid
Expected Yield60-75%
Melting Point~160-165 °C (Varies)
Purity (by HPLC)>95% after recrystallization

Safety and Hazard Information

The chemicals used in this synthesis are hazardous. Always consult the Safety Data Sheet (SDS) before use.

  • Chlorinated Benzoic Acids : Considered hazardous, causing skin and eye irritation. Harmful if swallowed[2][3][5].

  • Hydrochloric Acid : Corrosive, causes severe skin burns and eye damage.

  • Sodium Nitrite : Oxidizer, toxic if swallowed.

  • Potassium Hydroxide : Corrosive, causes severe skin burns and eye damage.

  • General Precautions : Perform all steps in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[2][3]. Ensure eyewash stations and safety showers are accessible[3]. Handle waste according to institutional and local regulations[2].

References

Application Notes: 4-Chloro-2-sulfanylbenzoic Acid and its Analogs as Pharmaceutical Intermediates in the Synthesis of Anxiolytic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While 4-Chloro-2-sulfanylbenzoic acid is a valuable chemical building block, its direct application as a pharmaceutical intermediate is not as prominently documented as that of its structural analogs. This document focuses on the broader class of 2-sulfanylbenzoic acid derivatives as pivotal intermediates in the synthesis of psychoactive pharmaceutical compounds. Specifically, we will explore the synthesis of Tofisopam, an atypical anxiolytic agent, which utilizes a 1,5-diketone intermediate derived from precursors structurally related to the 2-sulfanylbenzoic acid family. Tofisopam is a 2,3-benzodiazepine that exerts its anxiolytic effects without the sedative, muscle relaxant, or anticonvulsant properties associated with classical 1,4-benzodiazepines.[1]

Application in Tofisopam Synthesis

The synthesis of Tofisopam involves the formation of a key 1,5-diketone intermediate, 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one. This intermediate is then cyclized with hydrazine to form the characteristic 2,3-benzodiazepine ring of Tofisopam.[2][3][4] Various synthetic strategies have been developed to produce this key intermediate, moving from classical methods with hazardous reagents to more environmentally benign modern approaches. The choice of a specific synthetic route in a pharmaceutical setting depends on factors such as yield, purity, cost-effectiveness, and environmental impact.

Mechanism of Action of Tofisopam

Tofisopam's unique pharmacological profile stems from its mechanism of action, which differs significantly from traditional benzodiazepines that modulate the GABA-A receptor. Tofisopam is an isoenzyme-selective inhibitor of phosphodiesterases (PDEs).[1][5][6] By inhibiting PDEs, particularly subtypes PDE-4A1, PDE-10A1, PDE-3, and PDE-2A3, Tofisopam increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5][6] This elevation in cAMP levels triggers a cascade of downstream signaling events that are believed to mediate its anxiolytic effects without causing sedation.[5]

Experimental Protocols

Synthesis of the Key Intermediate: 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one

This protocol describes a modern, more environmentally friendly approach to the synthesis of the key Tofisopam intermediate, avoiding the use of heavy metals like chromium.[7]

Materials:

  • 1-(3,4-dimethoxy-phenyl)-3-ethyl-5,6-dimethoxy-2-methyl-indane

  • Concentrated Hydrochloric Acid

  • Copper (II) Chloride (or other copper compounds like CuSO4, CuO, Cu(NO3)2)

  • Hydrogen Peroxide (10-40% solution)

  • Dichloromethane

  • Organic solvent for recrystallization (e.g., ethanol, isopropanol)

  • Water

Procedure:

  • In a reaction vessel, mix 1-(3,4-dimethoxy-phenyl)-3-ethyl-5,6-dimethoxy-2-methyl-indane with water in a 1:5 to 1:10 mass ratio.

  • Add concentrated hydrochloric acid and stir the mixture.

  • Add a catalytic amount of a copper compound (e.g., copper (II) chloride). The molar ratio of the starting material to the copper catalyst should be approximately 1:0.02 to 1:0.05.

  • Cool the reaction mixture to 0-5°C.

  • Slowly add hydrogen peroxide solution dropwise to the cooled mixture. The molar ratio of the starting material to hydrogen peroxide should be in the range of 1:2.0 to 1:5.0.

  • Maintain the temperature and stir the mixture for a sufficient time to allow for the completion of the reaction (insulation reaction).

  • After the reaction is complete, extract the product with dichloromethane.

  • Separate the organic layer and distill off the dichloromethane to obtain the crude product.

  • Recrystallize the crude product from a suitable organic solvent to yield the purified 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one.

Final Step: Cyclization to Tofisopam

This protocol outlines the final step in the synthesis of Tofisopam, which involves the cyclization of the 1,5-diketone intermediate with hydrazine.[2][4]

Materials:

  • 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one

  • Hydrazine monohydrate (98%)

  • Aqueous Hydrochloric Acid (37%)

  • Acetic Acid (99%)

  • Methanol

  • Sodium Hydroxide solution (10%)

  • Water

Procedure:

  • Prepare a mixture of acetic acid, aqueous hydrochloric acid, and methanol in a reaction flask.

  • Add 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one to the acidic methanol solution.

  • Add hydrazine monohydrate to the reaction mixture.

  • Heat the mixture to boiling and maintain reflux for approximately 3 hours, with stirring.

  • Cool the reaction mixture to room temperature.

  • Add an additional portion of hydrazine monohydrate and continue stirring at room temperature for another hour.

  • The crude Tofisopam will precipitate out of the solution.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water mixture) to obtain pure Tofisopam.

Data Presentation

Table 1: Physicochemical Properties of Tofisopam and its Key Intermediate

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-oneC22H26O6386.44-Oily substance
TofisopamC22H26N2O4382.45157-158Crystalline solid

Table 2: Reaction Parameters and Yields for Tofisopam Synthesis

Reaction StepKey ReagentsTemperature (°C)Reaction TimeYield (%)
Intermediate Synthesis1-(3,4-dimethoxy-phenyl)-3-ethyl-5,6-dimethoxy-2-methyl-indane, H2O2, CuCl2, HCl0-5Several hoursHigh
Cyclization to Tofisopam3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one, Hydrazine monohydrate, HCl, Acetic AcidReflux3-4 hours69-80

Table 3: Tofisopam's Inhibitory Activity on Phosphodiesterase (PDE) Isoenzymes [1][6]

PDE IsoenzymeIC50 (μM)
PDE-4A10.42
PDE-10A10.92
PDE-31.98
PDE-2A32.11

Mandatory Visualizations

experimental_workflow cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start 1-(3,4-dimethoxy-phenyl)-3-ethyl-5,6-dimethoxy-2-methyl-indane reagents_intermediate H2O2, CuCl2, HCl 0-5°C start->reagents_intermediate Oxidation intermediate 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one reagents_intermediate->intermediate reagents_final Hydrazine, HCl, Acetic Acid Reflux intermediate->reagents_final Cyclization final_product Tofisopam reagents_final->final_product

Synthetic pathway for Tofisopam.

signaling_pathway Tofisopam Tofisopam PDEs Phosphodiesterases (PDE-4A1, PDE-10A1, PDE-3, PDE-2A3) Tofisopam->PDEs Inhibition cAMP cAMP (Increased) PDEs->cAMP Hydrolysis ATP ATP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Cascade Anxiolytic Anxiolytic Effects Downstream->Anxiolytic

Mechanism of action of Tofisopam.

References

Application Notes and Protocols: 4-Chloro-2-sulfanylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-sulfanylbenzoic acid, also known as 4-chloro-2-mercaptobenzoic acid, is a versatile bifunctional organic compound. Its structure, featuring a carboxylic acid and a thiol group on a chlorinated benzene ring, makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The presence of the electron-withdrawing chlorine atom, the nucleophilic thiol, and the carboxylic acid functionality allows for a range of chemical transformations, making it a key building block in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on the preparation of thioxanthone derivatives, which are of significant interest in drug discovery.

Key Applications

The primary application of this compound in organic synthesis is as a precursor for the synthesis of substituted thioxanthones. Thioxanthones are a class of sulfur-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties. The synthesis typically involves a two-step process:

  • S-Arylation (Ullmann Condensation): The thiol group of this compound is reacted with an aryl halide in a copper-catalyzed cross-coupling reaction to form a 2-(arylthio)benzoic acid derivative.

  • Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting 2-(arylthio)benzoic acid is then cyclized under acidic conditions to form the tricyclic thioxanthone core.

This synthetic route allows for the introduction of various substituents on the thioxanthone scaffold, enabling the generation of diverse compound libraries for drug discovery and development.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenylthio)benzoic Acid via Ullmann Condensation

This protocol describes the S-arylation of a thiophenol with a chlorobenzoic acid, which is analogous to the reaction of this compound. This specific example details the synthesis of an isomeric intermediate, 2-(4-chlorophenylthio)benzoic acid, which serves as a representative procedure.

Reaction Scheme:

G cluster_0 Ullmann Condensation A 4-Chlorothiophenol C 2-(4-Chlorophenylthio)benzoic acid A->C + B (LiOH, 185-190°C) B 2-Chlorobenzoic acid

Figure 1: Ullmann condensation of 4-Chlorothiophenol and 2-Chlorobenzoic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Chlorothiophenol144.62--
2-Chlorobenzoic acid156.57--
Lithium hydroxide monohydrate41.9696.4 g2.30
Water18.0254 mL3.00
30% Hydrochloric acid36.46125 g-

Procedure:

  • In a suitable reaction vessel, mix 2-chlorobenzoic acid and 4-chlorothiophenol.

  • Add lithium hydroxide monohydrate to the mixture to form the corresponding lithium salts.

  • Heat the mixture to remove the water of reaction by distillation.

  • Once the water is removed, continue heating the reaction mixture to 185-190°C and stir for 8 hours.[1]

  • After cooling to 115°C, add 500 mL of water.

  • Separate the aqueous product phase, dilute with 1.5 L of water, and adjust the pH to 2 with 30% hydrochloric acid to precipitate the product.[1]

  • Isolate the precipitated 2-(4-chlorophenylthio)benzoic acid by filtration, wash with water, and dry.[1]

Expected Yield: 95%[1] Purity (by HPLC): 96%[1] Melting Point: 230-235°C[1]

Protocol 2: Synthesis of 2-Chlorothioxanthone via Intramolecular Cyclization

This protocol details the acid-catalyzed cyclization of 2-(4-chlorophenylthio)benzoic acid to form 2-chlorothioxanthone. This serves as a representative method for the cyclization of 2-(arylthio)benzoic acids derived from this compound.

Reaction Scheme:

G cluster_0 Intramolecular Cyclization A 2-(4-Chlorophenylthio)benzoic acid B 2-Chlorothioxanthone A->B H₂SO₄, Acetic Acid, 130°C

Figure 2: Cyclization of 2-(4-Chlorophenylthio)benzoic acid to 2-Chlorothioxanthone.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesConcentration
2-(4'-chloro-phenylthio)-benzonitrile245.7245.7 g1
Sulfuric acid98.08701.5 g570%
Acetic acid60.05245 mL-90%
Water18.023 L-
Methanol32.04180 g-

Note: The protocol starts from the nitrile precursor, which is first hydrolyzed in situ to the carboxylic acid before cyclization.

Procedure:

  • In a reactor fitted with a condenser, reflux a mixture of 245.7 g (1 mol) of 2-(4'-chloro-phenylthio)-benzonitrile, 701.5 g (5 mols) of 70% sulfuric acid, and 245 ml of 90% acetic acid for 8 hours at 130°C.[2]

  • Cool the mixture to 20 ± 5°C and slowly add 3 liters of water.

  • Allow the mixture to stand for 30 minutes at this temperature.

  • Filter the precipitate that forms and wash it with 180 g of methanol.[2]

  • This process yields 2-(4'-chloro-phenylthio)-benzoic acid, which can then be cyclized. The patent suggests that the cyclization occurs under these conditions to produce 2-chlorothioxanthone.[2]

Expected Yield of 2-(4'-chloro-phenylthio)-benzoic acid: 91.5%[2] Melting Point of 2-(4'-chloro-phenylthio)-benzoic acid: 240°C[2]

Data Summary

The following table summarizes the quantitative data for the representative synthesis of a thioxanthone precursor and its cyclization.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)PurityMelting Point (°C)
Ullmann Condensation 4-Chlorothiophenol, 2-Chlorobenzoic acidLiOH·H₂O185-19089596% (HPLC)230-235
Hydrolysis & Cyclization 2-(4'-chloro-phenylthio)-benzonitrile70% H₂SO₄, 90% Acetic Acid130891.5 (for acid)-240 (for acid)

Logical Workflow for Thioxanthone Synthesis

The synthesis of thioxanthones from this compound follows a logical progression of bond-forming reactions. The general workflow is depicted below.

G cluster_start Starting Materials cluster_reaction1 Step 1: S-Arylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product start1 This compound reaction1 Ullmann Condensation (Cu catalyst, Base) start1->reaction1 start2 Aryl Halide (e.g., Bromobenzene) start2->reaction1 intermediate 2-(Arylthio)-4-chlorobenzoic acid reaction1->intermediate reaction2 Intramolecular Friedel-Crafts Acylation (Strong Acid, e.g., H₂SO₄) intermediate->reaction2 product Substituted 7-Chlorothioxanthen-9-one reaction2->product

Figure 3: General workflow for the synthesis of 7-chlorothioxanthen-9-ones.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active thioxanthone derivatives. The protocols and data presented here, based on closely related examples, provide a solid foundation for researchers to develop and optimize synthetic routes to novel compounds for applications in drug discovery and materials science. The ability to systematically modify the thioxanthone scaffold through the Ullmann condensation and subsequent cyclization highlights the strategic importance of this compound as a starting material.

References

Application Notes and Protocols for N-acylation of 4-Chloro-2-mercaptobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of sulfonamides is a critical transformation in medicinal chemistry, yielding N-acylsulfonamide derivatives that are prevalent in a wide array of therapeutic agents. These compounds often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their parent sulfonamides. This document provides a detailed protocol for the N-acylation of 4-chloro-2-mercaptobenzenesulfonamide, a substrate of interest for the development of novel pharmaceuticals due to its unique substitution pattern.

The primary challenge in the acylation of 4-chloro-2-mercaptobenzenesulfonamide lies in the chemoselective N-acylation over the more nucleophilic thiol group. Direct acylation often leads to a mixture of N-acylated, S-acylated, and N,S-diacylated products. To address this, a robust protocol involving the protection of the thiol group, followed by N-acylation and subsequent deprotection, is presented. This approach ensures high yields of the desired N-acylsulfonamide product.

Experimental Protocols

This protocol is divided into three key stages:

  • S-Protection of the Thiol Group: The thiol is temporarily protected as a thioester (S-acetyl) to prevent its reaction during the N-acylation step.

  • N-Acylation of the Sulfonamide: The sulfonamide nitrogen is acylated using an acyl chloride or anhydride in the presence of a suitable base or catalyst.

  • S-Deprotection to Yield the Final Product: The protecting group is selectively removed from the sulfur atom to yield the target N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivative.

Protocol 1: N-Acylation via Thiol Protection

Materials and Reagents:

  • 4-Chloro-2-mercaptobenzenesulfonamide

  • Acetic anhydride or Acetyl chloride

  • Acyl chloride or Carboxylic anhydride (as the acylating agent for the sulfonamide)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: S-Acetylation (Protection of the Thiol Group)

  • Suspend 4-chloro-2-mercaptobenzenesulfonamide (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add pyridine (1.2 eq) to the suspension and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude S-acetyl-4-chlorobenzenesulfonamide.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Step 2: N-Acylation of S-Protected Sulfonamide

  • Dissolve the S-acetyl-4-chlorobenzenesulfonamide (1.0 eq) in a suitable solvent such as THF or DCM.

  • Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride or carboxylic anhydride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude N-acyl-S-acetyl-4-chlorobenzenesulfonamide can be purified by column chromatography.

Step 3: S-Deprotection

  • Dissolve the purified N-acyl-S-acetyl-4-chlorobenzenesulfonamide (1.0 eq) in methanol or ethanol.

  • Add a solution of sodium hydroxide (2.0 eq) or sodium methoxide (1.5 eq) in the corresponding alcohol.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the removal of the acetyl group by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with 1M HCl.

  • Remove the solvent under reduced pressure.

  • Extract the product with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivative.

  • Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

The following table summarizes general conditions for the N-acylation of sulfonamides reported in the literature, which can be adapted for the N-acylation of the S-protected 4-chloro-2-mercaptobenzenesulfonamide.

EntryAcylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic AnhydridePyridineDCMRT3>90General Procedure
2Benzoyl ChlorideTriethylamineTHF0 - RT685-95General Procedure
3Propionic AnhydrideDMAP (cat.)DCMRT588-96General Procedure
4Isobutyryl ChloridePyridineAcetonitrileRT882-90General Procedure
5Valeryl ChlorideNaHTHF0 - RT476-85[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the N-acylation of 4-chloro-2-mercaptobenzenesulfonamide.

experimental_workflow cluster_protection Step 1: Thiol Protection cluster_acylation Step 2: N-Acylation cluster_deprotection Step 3: Deprotection start 4-Chloro-2-mercaptobenzenesulfonamide prot_reagents Acetic Anhydride / Pyridine in DCM, 0°C to RT start->prot_reagents 1 s_protected S-Acetyl-4-chlorobenzenesulfonamide prot_reagents->s_protected 2 acyl_reagents Acyl Chloride / Base in THF, 0°C to RT s_protected->acyl_reagents 3 ns_protected N-Acyl-S-acetyl-4-chlorobenzenesulfonamide acyl_reagents->ns_protected 4 deprot_reagents NaOH / MeOH RT ns_protected->deprot_reagents 5 final_product N-Acylated-4-chloro-2- mercaptobenzenesulfonamide deprot_reagents->final_product 6

Caption: Workflow for N-acylation with thiol protection.

logical_relationship cluster_direct Direct N-Acylation (Challenges) cluster_protected Protected N-Acylation (Recommended) start_direct Starting Material (Free Thiol & Sulfonamide) acylation_direct Acylation Conditions start_direct->acylation_direct start_protected Starting Material product_mixture Mixture of Products (N-acyl, S-acyl, N,S-diacyl) acylation_direct->product_mixture protection Thiol Protection start_protected->protection n_acylation N-Acylation protection->n_acylation deprotection Deprotection n_acylation->deprotection final_product Desired N-Acyl Product deprotection->final_product

Caption: Comparison of direct vs. protected N-acylation strategies.

References

Application Notes & Protocols: Synthesis of Novel Antibacterial Agents from 4-Chloro-2-sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibacterial agents. 4-Chloro-2-sulfanylbenzoic acid (also known as 4-chloro-2-mercaptobenzoic acid) serves as a versatile scaffold for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its reactive thiol and carboxylic acid functionalities allow for diverse chemical modifications, leading to the generation of compound libraries with a range of biological activities. This document provides detailed protocols for the synthesis of two classes of potential antibacterial agents derived from this compound: Benzothiazinones and Sulfonamide derivatives . The antibacterial activities of representative compounds are summarized, and experimental workflows are visually detailed.

I. Synthesis of 2,3-dihydro-4H-benzo[e][1][2]thiazin-4-ones

Benzothiazinones are a class of heterocyclic compounds that have garnered interest for their biological activities, including antibacterial properties. A straightforward approach to their synthesis involves a one-pot multicomponent reaction between a thiosalicylic acid derivative, an amine, and an aldehyde.

Experimental Protocol: General Procedure for the Synthesis of Benzothiazinones

This protocol is adapted from the synthesis of similar benzothiazinone structures.[1]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add toluene (70 mL), an aliphatic or aromatic amine (1 mmol), and a corresponding aldehyde (1 mmol).

  • Preheating: Heat the reaction mixture to 50 °C.

  • Addition of Thiosalicylic Acid: After 15 minutes of preheating, add this compound (1 mmol). The preheating step aids in the dissolution of the thiosalicylic acid.

  • Reflux: Maintain the mixture at reflux in toluene for 5 hours. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • Work-up: After cooling to room temperature, wash the organic layer with a saturated solution of sodium hydroxide (3 x 30 mL) to remove any unreacted starting acid.

  • Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) mixture as the eluent to yield the desired benzothiazinone.

Visualization of Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Add Toluene, Amine (1 mmol), and Aldehyde (1 mmol) to flask preheat Heat to 50°C for 15 min start->preheat add_acid Add this compound (1 mmol) preheat->add_acid reflux Reflux in Toluene for 5 hours (with Dean-Stark trap) add_acid->reflux wash Wash with saturated NaOH reflux->wash dry Dry with MgSO4 and concentrate wash->dry purify Purify by Column Chromatography (Silica, Hexane:EtOAc 9:1) dry->purify product Pure Benzothiazinone Product purify->product DPR Decaprenylphosphoryl-β-D-ribofuranose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-D-erythropentofuranose (DPX) DprE1->DPX DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA Arabinans Arabinan Synthesis DPA->Arabinans CellWall Mycobacterial Cell Wall Arabinans->CellWall BTZ Benzothiazinone (e.g., from this compound) BTZ->DprE1 Inhibition

References

Application Notes and Protocols for Antimicrobial Studies of 4-Chloro-2-sulfanylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 4-Chloro-2-sulfanylbenzoic acid derivatives as potential antimicrobial agents. The information is compiled to guide researchers in the synthesis, characterization, and evaluation of the antimicrobial efficacy of this class of compounds.

I. Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents.[1][2][3] this compound and its derivatives represent a promising scaffold for the development of new therapeutic agents due to their structural features which can be readily modified to optimize biological activity. This document outlines the synthetic methodologies and standardized protocols for assessing their in vitro antimicrobial properties.

II. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical reactions. A general synthetic pathway often involves the modification of the carboxyl and sulfanyl groups to introduce diverse functionalities, aiming to enhance antimicrobial potency.[1][4]

General Synthetic Protocol:

A common approach for the synthesis of derivatives involves the reaction of 4-chloro-2-mercaptobenzoic acid with different electrophiles or coupling agents. For instance, the synthesis of N-acyl-α-amino acid derivatives can be achieved from 4-[(4-chlorophenyl)sulfonyl]benzoic acid.[1] Similarly, novel 4-chloro-2-mercaptobenzenesulfonamides have been synthesized by reacting N-(benzenesulfonyl)cyanamide potassium salts with various nucleophiles.[4]

Example Synthetic Scheme (Hypothetical):

The following diagram illustrates a generalized workflow for the synthesis and subsequent antimicrobial screening of this compound derivatives.

cluster_synthesis Synthesis Workflow cluster_screening Antimicrobial Screening Workflow A This compound B Activation of Carboxylic Acid A->B C Reaction with Nucleophile (e.g., Amine, Alcohol) B->C D Purification and Characterization (e.g., Chromatography, NMR, MS) C->D E Synthesized Derivative D->E Test Compound F Primary Screening (e.g., Agar Disk Diffusion) E->F G Quantitative Assay (e.g., MIC Determination) F->G H Data Analysis and SAR Studies G->H

Caption: General workflow for synthesis and antimicrobial screening.

III. Antimicrobial Activity Assessment

The in vitro antimicrobial activity of the synthesized compounds can be evaluated using standardized methods such as the agar disk-diffusion method and broth microdilution method to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.[5][6]

A. Qualitative Screening: Agar Disk-Diffusion Method

This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.[5][7][8][9]

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth.[6][10]

  • Inoculation of Agar Plates: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.[7][8]

  • Application of Test Compounds: Impregnate sterile paper discs with a known concentration of the synthesized derivative and place them on the inoculated agar surface.[9]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[7]

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around the disc in millimeters.[11] A larger zone of inhibition indicates greater antimicrobial potency.[7]

B. Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[12] The broth microdilution method is a commonly used technique for determining MIC values.[13][14][15]

Protocol:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).[14][15]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.[12][13]

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[14]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[13][15]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC).

A Prepare serial dilutions of test compound in 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate the plate at 37°C for 18-24 hours B->C D Visually assess for bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

IV. Data Presentation

The results of the antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) studies.

Table 1: Example of Zone of Inhibition Data for this compound Derivatives

Compound IDConcentration (µ g/disc )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Derivative 15015108
Derivative 2501200
Derivative 350181412
Positive Control (e.g., Ciprofloxacin)102530NA
Negative Control (Solvent)-000

Data is hypothetical and for illustrative purposes only. "NA" indicates "Not Applicable".

Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for this compound Derivatives

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Derivative 11664128
Derivative 232>128>128
Derivative 383264
Positive Control (e.g., Ciprofloxacin)10.5NA
Positive Control (e.g., Fluconazole)NANA8

Data is hypothetical and for illustrative purposes only. ">128" indicates no inhibition at the highest concentration tested. "NA" indicates "Not Applicable".[16]

V. Structure-Activity Relationship (SAR) Studies

The collected data can be used to establish a structure-activity relationship, which is crucial for the rational design of more potent antimicrobial agents. By comparing the antimicrobial activity of different derivatives, researchers can identify the key structural features responsible for their biological effects.

The following diagram illustrates the logical relationship in a Structure-Activity Relationship (SAR) study.

A Synthesize a library of derivatives B Screen for antimicrobial activity A->B C Identify active and inactive compounds B->C D Correlate structural modifications with activity changes C->D E Develop SAR model D->E F Design and synthesize new, more potent derivatives E->F

Caption: Logical workflow for a Structure-Activity Relationship study.

VI. Conclusion

The protocols and guidelines presented in this document provide a framework for the systematic investigation of this compound derivatives as a potential new class of antimicrobial agents. Adherence to standardized methodologies is essential for generating reliable and reproducible data, which is a prerequisite for successful drug discovery and development efforts.

References

Application Notes and Protocols for Fischer Esterification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the Fischer esterification of carboxylic acids, a fundamental reaction in organic synthesis for the preparation of esters.

Introduction

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] It is a reversible reaction, and therefore, reaction conditions are typically optimized to favor the formation of the product.[1][3] This is commonly achieved by using a large excess of the alcohol or by removing water as it is formed.[1][4] The reaction is widely used in both academic and industrial settings due to its simplicity and the use of relatively inexpensive starting materials.[5]

Reaction Mechanism: The reaction proceeds through a series of reversible steps, including initial protonation of the carbonyl oxygen of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester.[2][6]

Key Experimental Parameters

Successful Fischer esterification depends on the careful control of several parameters:

  • Catalyst: Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used catalysts.[3][5] Lewis acids like boron trifluoride (BF₃) can also be employed.[3]

  • Alcohol: Primary and secondary alcohols are generally suitable for this reaction.[5] The alcohol is often used in excess or as the solvent to drive the equilibrium towards the product.[6][7]

  • Temperature: The reaction is typically conducted at reflux temperature, which depends on the boiling point of the alcohol or solvent used.[3] Reaction temperatures can range from 60–110 °C.[5]

  • Reaction Time: The time required for the reaction to reach equilibrium can vary from 1 to 10 hours, or even longer, depending on the specific substrates and conditions.[3][5]

  • Water Removal: To improve the yield of the ester, the water formed during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent like molecular sieves.[4][5]

Experimental Protocols

Below are detailed protocols for the Fischer esterification of a generic carboxylic acid.

Protocol 1: General Procedure using Sulfuric Acid Catalyst

This protocol describes a standard Fischer esterification using an excess of the alcohol as the solvent.

Materials:

  • Carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid in a large excess of the alcohol (e.g., 10-20 equivalents).[1]

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the stirred solution.[3]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux.[7] The temperature will depend on the boiling point of the alcohol used.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up:

    • After the reaction is complete (as determined by TLC or after a set time, e.g., 2-4 hours), allow the mixture to cool to room temperature.[3]

    • If a large excess of alcohol was used, it can be removed under reduced pressure using a rotary evaporator.[3]

    • Dilute the residue with an organic solvent like ethyl acetate and transfer it to a separatory funnel.[3]

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[3][8] Be cautious during the bicarbonate wash as CO₂ gas evolution can cause pressure buildup.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.[3][7]

  • Purification: The crude ester can be purified by distillation or column chromatography.[4][10]

Protocol 2: Procedure with a Dean-Stark Apparatus for Water Removal

This protocol is suitable for reactions where the alcohol is not used in a large excess and for less reactive substrates.

Materials:

  • Same as Protocol 1, with the addition of:

  • Dean-Stark apparatus

  • A solvent that forms an azeotrope with water (e.g., toluene, benzene)[3]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid, the alcohol (1.5-3 equivalents), and an appropriate solvent like toluene.[3]

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.[3]

  • Azeotropic Distillation: Assemble the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water will separate and collect at the bottom, while the toluene will return to the reaction flask.[3]

  • Monitoring and Work-up: Monitor the reaction until the theoretical amount of water has been collected in the trap.[3] The work-up procedure is similar to Protocol 1.

Data Presentation

The following tables summarize quantitative data from various Fischer esterification reactions.

Carboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄65-90[3]
Hydroxy Acid IEthanolH₂SO₄Reflux295[3]
Hippuric AcidCyclohexanolp-TsOHReflux3096[3]
D-Tartaric AcidBenzyl Alcoholp-TsOHReflux2057[3]
Lauric AcidEthanolAcetyl Chloride (in situ HCl)~1201-[9]
Acetic Acid3-PhenylpropanolTBATB-0.2595[5]

Note: "-" indicates data not specified in the source.

Visualizations

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Carboxylic Acid and Alcohol add_catalyst Add Acid Catalyst start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor Reaction (e.g., TLC) reflux->monitor cool Cool to Room Temperature monitor->cool quench Neutralize with NaHCO3 Solution cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify product Pure Ester purify->product

Caption: Workflow for a typical Fischer esterification experiment.

Signaling Pathway (Reaction Mechanism)

Fischer_Esterification_Mechanism cluster_activation Activation cluster_addition Nucleophilic Addition cluster_elimination Elimination cluster_deprotonation Deprotonation CA Carboxylic Acid Protonated_CA Protonated Carboxylic Acid CA->Protonated_CA Protonation H_plus H+ H_plus->Protonated_CA Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_CA->Tetrahedral_Intermediate Nucleophilic Attack Alcohol Alcohol Alcohol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Protonated Intermediate Proton_Transfer->Protonated_Intermediate Water H2O Protonated_Intermediate->Water Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Elimination of Water Ester Ester Protonated_Ester->Ester Deprotonation H_plus_regen H+ Protonated_Ester->H_plus_regen

Caption: Mechanism of Fischer esterification.

References

Application Notes and Protocols for the Quantification of 4-Chloro-2-sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Chloro-2-sulfanylbenzoic acid in various matrices. The protocols address the inherent challenges of analyzing thiol-containing compounds, focusing on preventing oxidation and ensuring accurate quantification. Three common analytical techniques are covered: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Introduction

This compound is a synthetic organic compound with potential applications as an intermediate in pharmaceutical and chemical synthesis. Accurate quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. The presence of a reactive sulfhydryl (-SH) group makes this molecule susceptible to oxidation, forming disulfides or other oxidized species. This instability presents a significant challenge for developing robust and reproducible analytical methods. The following protocols have been designed to mitigate these challenges.

Physicochemical Properties (Estimated)

PropertyEstimated ValueRationale
Molecular Formula C₇H₅ClO₂SFrom structure
Molecular Weight 190.63 g/mol From formula
pKa₁ (Carboxylic Acid) ~3.5 - 4.0Electron-withdrawing Cl and SH groups lower the pKa compared to benzoic acid (~4.2).
pKa₂ (Thiol) ~8.0 - 9.0Similar to other thiophenols.
LogP ~2.5 - 3.0Increased lipophilicity due to the chloro and sulfanyl groups.
UV λmax ~250 nm, ~300 nmAromatic system with auxochromic Cl and SH groups.
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and DMSO.Based on the properties of similar aromatic carboxylic acids.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This method is suitable for the routine analysis of this compound in relatively clean sample matrices. The use of a reducing agent in the sample preparation and mobile phase is critical to prevent the oxidation of the thiol group.

Experimental Protocol

1. Sample Preparation:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Serially dilute the stock solution with a diluent (50:50 methanol:water with 0.1% formic acid and 1 mM Tris(2-carboxyethyl)phosphine (TCEP)) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Pre-treatment:

    • For liquid samples, add TCEP to a final concentration of 1 mM.

    • For solid samples, dissolve in methanol, then dilute with water containing 1 mM TCEP.

    • Filter the samples through a 0.22 µm PTFE syringe filter before injection.

2. HPLC-UV Conditions:

  • Instrument: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid and 0.1 mM TCEP.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Quantitative Data Summary
ParameterExpected Value
Retention Time 4 - 6 minutes
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Matrix Add_TCEP Add TCEP (1 mM) Sample->Add_TCEP Dissolve Dissolve/Dilute Add_TCEP->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantification Detect->Quantify

Workflow for HPLC-UV analysis.

Protocol 2: Quantification by LC-MS/MS

This method offers higher sensitivity and selectivity compared to HPLC-UV and is ideal for complex matrices or trace-level quantification. The use of a thiol-reactive derivatizing agent can further enhance stability and ionization efficiency.

Experimental Protocol

1. Sample Preparation with Derivatization:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 10 mg/mL solution of N-ethylmaleimide (NEM) in methanol.

    • For each calibration standard (0.1 ng/mL to 1000 ng/mL), mix the analyte solution with the NEM solution and a buffer (e.g., 50 mM ammonium bicarbonate, pH 7.5) and incubate at room temperature for 30 minutes.

  • Sample Pre-treatment:

    • To the sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Add the NEM solution and buffer as described for the standards.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte derivative.

    • Evaporate the solvent and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative ESI.

  • MRM Transitions (Hypothetical for NEM derivative):

    • Analyte: Q1: 314.1 -> Q3: 189.0 (Loss of NEM)

    • Internal Standard: Q1: 318.1 -> Q3: 193.0 (for a +4 Da labeled standard)

Quantitative Data Summary
ParameterExpected Value
Retention Time 2 - 3 minutes
Linear Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample + IS Derivatize Derivatize with NEM Sample->Derivatize Cleanup SPE Cleanup Derivatize->Cleanup Reconstitute Reconstitute Cleanup->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Ionize ESI- Source Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification Detect->Quantify

Workflow for LC-MS/MS analysis.

Protocol 3: Quantification by GC-MS

This method requires derivatization to increase the volatility of the analyte. Silylation is a common approach for both the carboxylic acid and thiol functional groups. This method is highly specific and sensitive.

Experimental Protocol

1. Sample Preparation with Derivatization:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Create a series of calibration standards (10 ng/mL to 5000 ng/mL) in the same solvent.

  • Sample Pre-treatment and Derivatization:

    • For liquid samples, perform a liquid-liquid extraction into an organic solvent and evaporate to dryness. For solid samples, start with the dried extract.

    • Add an internal standard.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quad Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (Hypothetical for di-TMS derivative):

    • Analyte: m/z 334 (M+), 319 (M-15)

    • Internal Standard: Appropriate ions for the chosen IS.

Quantitative Data Summary
ParameterExpected Value
Retention Time 10 - 15 minutes
Linear Range 10 - 5000 ng/mL
Limit of Detection (LOD) ~3 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Dried Sample Extract + IS Derivatize Silylation with BSTFA Sample->Derivatize Heat Heat at 70°C Derivatize->Heat Inject Inject into GC Heat->Inject Separate DB-5ms Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect SIM Detection Ionize->Detect Quantify Quantification Detect->Quantify

Workflow for GC-MS analysis.

High-performance liquid chromatography (HPLC) method for 4-Chloro-2-sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An optimized High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Chloro-2-sulfanylbenzoic acid is presented. This application note provides a comprehensive protocol for the quantification of this compound, relevant for researchers, scientists, and professionals in drug development. The method utilizes reversed-phase chromatography with UV detection, offering a robust and reliable analytical solution.

Application Note

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for quality control and process monitoring in drug manufacturing. This application note details a reversed-phase HPLC method developed for this purpose, providing the necessary parameters for successful implementation in a laboratory setting.

Materials and Methods

The analysis is performed on a standard HPLC system equipped with a UV detector. A C18 stationary phase is employed to achieve optimal separation of the analyte from potential impurities. The mobile phase consists of a mixture of an acidic aqueous solution and an organic solvent, ensuring good peak shape and resolution.

Expected Results and Discussion

This method is designed to provide a sharp, well-defined peak for this compound with a stable retention time. The described protocol, when followed, should yield excellent linearity, accuracy, and precision, meeting the stringent requirements of pharmaceutical analysis. The limit of detection (LOD) and limit of quantification (LOQ) are expected to be sufficiently low for impurity profiling and trace analysis.

Quantitative Data Summary

The following table summarizes the target analytical performance parameters for the HPLC method for this compound. These values serve as a benchmark for method validation.

ParameterTarget Value
Retention Time (tR) Approximately 5 - 10 minutes
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ≤ 0.1 µg/mL
Limit of Quantification (LOQ) ≤ 0.3 µg/mL
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Wavelength (λmax) ~254 nm

Experimental Protocol

1. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Isocratic Elution: A typical starting condition is a mixture of Mobile Phase A and Mobile Phase B in a ratio of 60:40 (v/v). The exact ratio may need to be optimized based on the specific column and system.

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Solution Preparation

  • Accurately weigh a suitable amount of the sample containing this compound and dissolve it in a known volume of the diluent to obtain a final concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC System Parameters

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector Wavelength: 254 nm

  • Run Time: 15 minutes

5. System Suitability

  • Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 20 µg/mL).

  • The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is less than 2.0% and the tailing factor is less than 1.5.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) hplc_setup Set Up HPLC System (Column, Flow Rate, Temp, etc.) prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions (Stock & Working) system_suitability Perform System Suitability Test prep_standards->system_suitability prep_samples Prepare Sample Solutions inject_samples Inject Standards & Samples prep_samples->inject_samples hplc_setup->system_suitability system_suitability->inject_samples If Passed acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Process Data (Integration, Calibration Curve) acquire_data->process_data quantify Quantify Analyte Concentration process_data->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

method_development_validation cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation lit_review Literature Review & Analyte Characterization col_select Column & Stationary Phase Selection lit_review->col_select mp_opt Mobile Phase Optimization (pH, Organic Ratio) col_select->mp_opt det_select Detector & Wavelength Selection mp_opt->det_select specificity Specificity det_select->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness protocol Write Standard Operating Procedure (SOP) robustness->protocol report Prepare Validation Report protocol->report

Caption: Logical flow for HPLC method development and validation.

Synthesis of Sulfamoylbenzoic Acid Derivatives for Pharmaceutical Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of sulfamoylbenzoic acid derivatives, a versatile scaffold in medicinal chemistry. These compounds are key components in a variety of pharmaceuticals, including diuretics, anticancer agents, and treatments for glaucoma.

Introduction

Sulfamoylbenzoic acid derivatives are a class of organic compounds characterized by a benzoic acid core substituted with a sulfamoyl group (-SO₂NH₂). This structural motif is the foundation for a wide range of therapeutic agents. The versatility of this scaffold allows for chemical modifications that can fine-tune the pharmacological properties of the molecule, leading to the development of drugs with high efficacy and selectivity. For instance, 2,4-dichloro-5-sulfamoylbenzoic acid is a crucial intermediate in the synthesis of the potent loop diuretic, furosemide.[1] Modifications of the sulfamoyl and carboxyl groups have led to the discovery of potent inhibitors of carbonic anhydrase for the treatment of glaucoma, selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) with potential applications in thrombosis and inflammation, and specific agonists for the lysophosphatidic acid (LPA) 2 receptor.[2][3][4][5] Furthermore, certain derivatives have shown promise as anticancer agents and as allosteric activators of human glucokinase for diabetes treatment.[6][7][8]

Synthetic Protocols

The synthesis of sulfamoylbenzoic acid derivatives typically follows a linear approach, starting with the chlorosulfonation of a substituted or unsubstituted benzoic acid. The resulting sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide. The carboxylic acid group can be subsequently modified, for example, by forming an amide.

General Synthesis Workflow

Synthesis_Workflow Start Substituted Benzoic Acid Chlorosulfonation Chlorosulfonation (e.g., Chlorosulfonic Acid) Start->Chlorosulfonation SulfonylChloride Benzoic Acid Sulfonyl Chloride Chlorosulfonation->SulfonylChloride Amination Amination (Primary/Secondary Amine) SulfonylChloride->Amination SulfamoylbenzoicAcid Sulfamoylbenzoic Acid Derivative Amination->SulfamoylbenzoicAcid AmideCoupling Amide Coupling (e.g., EDC, DMAP) SulfamoylbenzoicAcid->AmideCoupling FinalProduct Sulfamoylbenzamide Derivative AmideCoupling->FinalProduct

Caption: General synthetic workflow for sulfamoylbenzoic acid derivatives.

Protocol 1: Synthesis of Sulfamoylbenzoic Acids via Chlorosulfonation and Amination

This protocol is a general method adapted from the synthesis of sulfamoyl-benzamide derivatives.[2]

Materials:

  • Substituted benzoic acid

  • Chlorosulfonic acid

  • Appropriate primary or secondary amine (e.g., cyclopropylamine, morpholine)

  • Thionyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Benzene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Chlorosulfonation: In a fume hood, carefully add the substituted benzoic acid to a slight excess of chlorosulfonic acid. Heat the mixture at an elevated temperature until the reaction is complete (monitoring by TLC is recommended).

  • Formation of Sulfonyl Chloride: Cool the reaction mixture and quench by carefully pouring it onto crushed ice. The precipitated sulfonyl chloride is then filtered, washed with cold water, and dried.

  • Amination: Dissolve the synthesized sulfonyl chloride in a suitable solvent such as THF. In a separate flask, dissolve the desired amine and triethylamine in THF.

  • Reaction: Slowly add the sulfonyl chloride solution to the amine solution at a controlled temperature, typically between 5-10°C.[9]

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate solvent and washed with acidic and basic solutions to remove unreacted starting materials. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude sulfamoylbenzoic acid derivative.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Sulfamoylbenzamide Derivatives via Amide Coupling

This protocol describes the conversion of the carboxylic acid moiety of a sulfamoylbenzoic acid to a carboxamide.[2]

Materials:

  • Synthesized sulfamoylbenzoic acid derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Desired primary or secondary amine

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Activation of Carboxylic Acid: Dissolve the sulfamoylbenzoic acid derivative in a mixture of DCM and DMF. Add EDC and a catalytic amount of DMAP to the solution and stir at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature until completion (monitoring by TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, dilute HCl, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The resulting crude sulfamoylbenzamide derivative can be purified by column chromatography or recrystallization to yield the final product.

Biological Evaluation Protocols

Protocol 3: Carbonic Anhydrase Inhibition Assay

This protocol is for evaluating the inhibitory activity of synthesized compounds against different carbonic anhydrase (CA) isozymes.[3][10]

Principle: The assay measures the inhibition of the esterase activity of carbonic anhydrase using a chromogenic substrate.

Materials:

  • Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IV)

  • Synthesized sulfamoylbenzoic acid derivatives

  • 4-Nitrophenyl acetate (substrate)

  • Buffer solution (e.g., Tris-HCl)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO). Prepare a solution of the CA isozyme in the assay buffer. Prepare a solution of the substrate, 4-nitrophenyl acetate.

  • Assay: In a 96-well plate, add the assay buffer, the CA isozyme solution, and varying concentrations of the inhibitor (synthesized compound).

  • Incubation: Incubate the plate at room temperature for a specified period to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Measurement: Measure the absorbance of the product (4-nitrophenol) at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data Summary

The following tables summarize the biological activity of selected sulfamoylbenzoic acid derivatives from the literature.

Table 1: Inhibitory Activity of Sulfamoylbenzoic Acid Derivatives against h-NTPDases [2][11]

CompoundTarget IsozymeIC₅₀ (µM)
2ah-NTPDase31.32 ± 0.06
2dh-NTPDase80.28 ± 0.07
3fh-NTPDase20.27 ± 0.08
3ih-NTPDase12.88 ± 0.13
3ih-NTPDase30.72 ± 0.11
3jh-NTPDase20.29 ± 0.07
4dh-NTPDase20.13 ± 0.01

Table 2: Inhibitory Activity of Benzamide-4-Sulfonamides against Human Carbonic Anhydrase Isoforms [10]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)
Series of benzamides5.3 - 334low nM / sub-nMlow nM / sub-nMlow nM / sub-nM

Table 3: Glucokinase (GK) Activation by Sulfamoyl Benzamide Derivatives [6]

CompoundActivation Fold
12.03 - 2.09
62.03 - 2.09
82.03 - 2.09

Signaling Pathway Visualization

Carbonic Anhydrase Inhibition in Aqueous Humor Secretion

Sulfamoylbenzoic acid derivatives are effective inhibitors of carbonic anhydrase II and IV, which are involved in the secretion of aqueous humor in the eye. Inhibition of these enzymes reduces the formation of bicarbonate ions, leading to a decrease in fluid transport and a reduction in intraocular pressure, which is beneficial for the treatment of glaucoma.[3]

CA_Inhibition_Pathway cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA II, CA IV) CO2_H2O->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H BicarbonateTransport Bicarbonate Transport HCO3_H->BicarbonateTransport AqueousHumor Aqueous Humor Formation BicarbonateTransport->AqueousHumor Reduced_IOP Reduced Intraocular Pressure (IOP) AqueousHumor->Reduced_IOP Reduction Inhibitor Sulfamoylbenzoic Acid Derivative (Inhibitor) Inhibitor->CA Inhibition Inhibition Inhibition->CA

Caption: Inhibition of carbonic anhydrase in the ciliary epithelium.

Conclusion

The sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, providing a versatile platform for the development of a wide array of therapeutic agents. The synthetic routes are generally straightforward, allowing for the generation of diverse chemical libraries for biological screening. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the discovery and development of novel pharmaceuticals based on this important chemical class.

References

Application Notes and Protocols: Thionyl Chloride for Carboxylic Acid to Acid Chloride Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of carboxylic acids to acid chlorides is a fundamental transformation in organic synthesis, enabling the facile preparation of various carboxylic acid derivatives such as esters, amides, and anhydrides.[1] Thionyl chloride (SOCl₂) is a widely utilized reagent for this purpose due to its reliability, the high reactivity of the resulting acid chloride, and the convenient removal of byproducts.[1][2] The reaction proceeds by transforming the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group.[3][4] Subsequent nucleophilic attack by a chloride ion yields the acid chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) driving the reaction to completion.[1][5]

Reaction Mechanism and Key Considerations

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate.[3][6] This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gases.[1][3][5]

Several factors can influence the outcome of the reaction. The reaction is often carried out using an excess of thionyl chloride, which can also serve as the solvent.[7] In other cases, an inert solvent such as dichloromethane (DCM) or acetonitrile may be employed.[7] The reaction is typically conducted at reflux to ensure completion.[7] For substrates sensitive to acidic conditions, the addition of a base like pyridine or triethylamine can be used to neutralize the HCl generated.[1]

Quantitative Data Summary

The conversion of carboxylic acids to acid chlorides using thionyl chloride is generally a high-yielding reaction across a broad range of substrates. The following table summarizes typical reaction conditions and reported yields for this transformation.

Carboxylic Acid SubstrateThionyl Chloride (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-(p-Tolyl)propionic acid2.0None84 (reflux)3Not explicitly stated for the acid chloride, but the subsequent amide formation is high yielding.[8]
General ProcedureExcessNeat or ACNRefluxSeveral hoursTypically high[7]
Benzoic AcidNot specifiedNot specifiedNot specifiedNot specifiedHigh (implied)[5]
Glacial Ethanoic AcidNot specifiedNot specifiedExothermic, then heatedNot specifiedHigh (implied)[9]

Experimental Protocols

General Protocol for the Conversion of a Carboxylic Acid to an Acid Chloride

This protocol is a generalized procedure based on established methods.[7][8] It is crucial to perform this reaction in a well-ventilated fume hood due to the toxic and corrosive nature of thionyl chloride and the evolution of HCl and SO₂ gases. [10][11][12][13]

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., dichloromethane, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Gas trap (e.g., a bubbler with a sodium hydroxide solution)

  • Rotary evaporator

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of thionyl chloride with atmospheric moisture.[8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid.

  • Reagent Addition: In a fume hood, carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the carboxylic acid. The addition can be done at room temperature. If a solvent is used, the carboxylic acid is first dissolved in the solvent, and then thionyl chloride is added.

  • Reaction: Attach a reflux condenser to the flask and equip the top of the condenser with a gas trap to neutralize the evolving HCl and SO₂ gases. Heat the reaction mixture to reflux and maintain for 1-3 hours.[7][8] The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride and solvent (if used) by distillation or under reduced pressure using a rotary evaporator.[8] It is important to use a trap cooled with dry ice/acetone or liquid nitrogen to condense the volatile thionyl chloride. The crude acid chloride is often used in the next step without further purification. If necessary, purification can be achieved by distillation under reduced pressure.

Safety Precautions

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[10][13][14] It is essential to handle it with extreme care in a well-ventilated fume hood.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or rubber), safety goggles, a face shield, and a lab coat.[11][12][13]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

  • Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from water, moisture, acids, bases, and metals.[14]

  • Waste Disposal: Dispose of thionyl chloride and any contaminated materials as hazardous waste according to institutional guidelines.[12]

Visualizations

Reaction Mechanism

ReactionMechanism RCOOH Carboxylic Acid (R-COOH) Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 RCOCl Acid Chloride (R-COCl) Intermediate1->RCOCl Nucleophilic Acyl Substitution SO2 Sulfur Dioxide (SO₂) Intermediate1->SO2 Elimination HCl Hydrogen Chloride (HCl) Intermediate1->HCl Elimination Cl_ion Chloride Ion (Cl⁻) Cl_ion->RCOCl

Caption: Mechanism of carboxylic acid to acid chloride conversion.

Experimental Workflow

ExperimentalWorkflow Start Start: Dry Glassware AddReactants Add Carboxylic Acid and Thionyl Chloride to Flask Start->AddReactants Reflux Heat to Reflux (1-3 h) under Inert Atmosphere AddReactants->Reflux GasTrap Neutralize HCl and SO₂ with a Gas Trap Reflux->GasTrap Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess Thionyl Chloride (Rotary Evaporator) Cool->Evaporate Product Crude Acid Chloride Evaporate->Product

Caption: Workflow for acid chloride synthesis.

References

Application Notes and Protocols: Borane Reduction of Carboxylic Acids in the Presence of Other Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of a carboxylic acid to a primary alcohol in the presence of other reducible functional groups is a critical transformation in organic synthesis, particularly in the development of complex molecules such as pharmaceuticals. While powerful reducing agents like lithium aluminum hydride (LiAlH4) readily reduce carboxylic acids, they lack chemoselectivity, often leading to the undesired reduction of other functional groups like esters, ketones, and amides.[1][2][3] Conversely, milder reagents such as sodium borohydride (NaBH4) are generally ineffective for the reduction of carboxylic acids under standard conditions.[4][5]

Borane (BH3) and its complexes, such as borane-tetrahydrofuran (BH3•THF) and borane-dimethyl sulfide (BH3•SMe2), have emerged as highly effective and chemoselective reagents for the reduction of carboxylic acids.[2][3][6][7] This method offers the significant advantage of tolerating a wide array of other functional groups, enabling cleaner reactions and minimizing the need for protecting group strategies.[1][7][8]

These application notes provide a comprehensive overview of the borane-mediated reduction of carboxylic acids, including its mechanism, chemoselectivity, and detailed experimental protocols.

Mechanism of Reduction

The selective reduction of carboxylic acids by borane is initiated by a rapid acid-base reaction between the acidic proton of the carboxylic acid and the borane. This initial deprotonation is faster than the reduction of other carbonyl functionalities.[6] The reaction proceeds through the formation of a triacyloxyborane intermediate. This intermediate is then successively reduced by two more equivalents of borane to yield the primary alcohol after a workup step.[6][9]

A proposed "hidden borane catalysis" mechanism suggests that small quantities of in situ generated BH3 are key to the observed high selectivity.[1][8]

Chemoselectivity

Borane reagents exhibit remarkable chemoselectivity, preferentially reducing carboxylic acids over a variety of other functional groups. This selectivity is crucial for the synthesis of multifunctional molecules.

Table 1: Chemoselectivity of Borane Reduction of Carboxylic Acids in the Presence of Various Functional Groups

Functional Group PresentSubstrate ExampleReagentConditionsYield of Alcohol (%)Reference
Ketone4-acetylbenzoic acidBH3•DMSTHF, 0 °C to rt, 6 h95[8]
EsterMonoethyl fumarateBH3•THFTHF, rtHigh[7]
Amide4-carbamoylbenzoic acidBH3•DMSTHF, 0 °C to rt, 6 h92[8]
Nitrile4-cyanobenzoic acidBH3•DMSTHF, 0 °C to rt, 6 h96[8]
Nitro4-nitrobenzoic acidBH3•DMSTHF, 0 °C to rt, 6 h98[8]
OlefinCinnamic acidBH3•DMSTHF, 0 °C to rt, 6 h94[8]
Halide (Iodide)4-iodobenzoic acidBH3•THFTHF, rtHigh[7]

Note: "rt" denotes room temperature. Yields are typically isolated yields.

Experimental Protocols

The following are generalized protocols for the borane reduction of a carboxylic acid. Borane-dimethyl sulfide (BH3•SMe2) is often preferred due to its higher stability and concentration compared to borane-tetrahydrofuran (BH3•THF).[2][3] However, BH3•SMe2 has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

Protocol 1: Reduction using Borane-Dimethyl Sulfide (BH3•SMe2)

Materials:

  • Carboxylic acid substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-dimethyl sulfide complex (BH3•SMe2, typically 10 M)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve the acid in anhydrous THF (concentration typically 0.2-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Borane: Slowly add the borane-dimethyl sulfide complex (1.0 - 1.5 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. Caution: The reaction may be exothermic and evolve hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane. Caution: Vigorous gas evolution will occur.

  • Workup:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borate esters.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume of aqueous layer).

    • Wash the combined organic layers sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation as needed.

Protocol 2: Reduction using Borane-Tetrahydrofuran (BH3•THF)

This protocol is similar to the one using BH3•SMe2, with the primary difference being the reagent and its handling. BH3•THF is typically available as a 1 M solution in THF and is less stable than BH3•SMe2, requiring storage at low temperatures.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Addition of Borane: Slowly add the BH3•THF solution (1.0 - 1.5 eq) dropwise to the stirred solution at 0 °C.

  • Follow steps 4 through 7 from Protocol 1 to complete the reaction, workup, and purification.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Formation of Acyloxyborane cluster_step2 Step 2: Reduction to Aldehyde Stage cluster_step3 Step 3: Reduction to Alcohol Stage cluster_step4 Step 4: Workup RCOOH Carboxylic Acid (R-COOH) Acyloxyborane Acyloxyborane Intermediate + H2 RCOOH->Acyloxyborane + BH3 BH3 Borane (BH3) BH3->Acyloxyborane Acyloxyborane2 Acyloxyborane Intermediate Aldehyde_Borane Aldehyde-Borane Complex Acyloxyborane2->Aldehyde_Borane + BH3 Aldehyde_Borane2 Aldehyde-Borane Complex Alkoxyborane Alkoxyborane Aldehyde_Borane2->Alkoxyborane + BH3 Alkoxyborane2 Alkoxyborane Alcohol Primary Alcohol (R-CH2OH) Alkoxyborane2->Alcohol + H2O/H+ Experimental_Workflow Start Start: Dry Reaction Flask under Inert Atmosphere Dissolve Dissolve Carboxylic Acid in Anhydrous THF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Borane Slowly Add Borane Reagent (BH3•SMe2 or BH3•THF) Cool->Add_Borane React Stir at Room Temperature (2-6 h) Add_Borane->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Quench Quench with Methanol at 0 °C Monitor->Quench Workup Aqueous Workup (HCl, Extraction) Quench->Workup Dry Dry Organic Layer Workup->Dry Purify Purify Product (Chromatography, etc.) Dry->Purify End End: Isolated Primary Alcohol Purify->End

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chloro-2-sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-2-sulfanylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via diazotization of 2-amino-4-chlorobenzoic acid?

A1: Common impurities may include:

  • Unreacted 2-amino-4-chlorobenzoic acid: The starting material for the synthesis.

  • 4-Chloro-2-(ethoxycarbonothioylthio)benzoic acid: An intermediate if xanthate is used in the synthesis.

  • Bis(5-carboxy-2-chlorophenyl) disulfide: Formed by oxidation of the sulfanyl group.

  • 4-Chloro-2-hydroxybenzoic acid: A potential byproduct from the diazotization reaction.[1][2]

  • Inorganic salts: Residuals from the various reagents used during synthesis and workup.

Q2: What is a recommended solvent for the recrystallization of this compound?

A2: A mixture of ethanol and water is a commonly effective solvent system for the recrystallization of related mercaptobenzoic acids.[3] The crude product is typically dissolved in hot ethanol, and then water is added until turbidity is observed, followed by slow cooling. Acetic acid has also been used for recrystallization of similar compounds.[3]

Q3: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?

A3: A yellowish tint can be due to the presence of the disulfide byproduct or other colored impurities. Treatment with activated charcoal during the recrystallization process can help in removing colored impurities. Ensure to use a minimal amount of charcoal to avoid significant loss of the desired product.

Q4: The melting point of my purified product is broad and lower than expected. What does this indicate?

A4: A broad and depressed melting point is a strong indication of the presence of impurities. Further purification, such as a second recrystallization or column chromatography, may be necessary to achieve the desired purity.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Possible Causes:

  • Excessive solvent used: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Premature crystallization: If the solution cools down too much before filtration of insoluble impurities, some product may be lost.

Solutions:

  • Minimize solvent: Use the minimum amount of hot solvent required to dissolve the crude product completely.

  • Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Maintain temperature during hot filtration: If a hot filtration step is necessary to remove insoluble impurities, preheat the funnel and filter paper to prevent premature crystallization.

Issue 2: Oily Product Instead of Crystals

Possible Causes:

  • Presence of significant impurities: High levels of certain impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Inappropriate solvent system: The chosen solvent may not be ideal for crystallization, leading to oiling out.

Solutions:

  • Pre-purification: If the crude product is very impure, consider a preliminary purification step like a solvent wash or extraction before recrystallization.

  • Solvent screening: Experiment with different solvent systems. For instance, if an ethanol/water system results in oiling, try a different alcohol or an alternative solvent like acetic acid.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Issue 3: Product Oxidation During Purification

Possible Causes:

  • Exposure to air for extended periods at high temperatures: The sulfanyl group (-SH) is susceptible to oxidation to a disulfide (-S-S-) especially in the presence of heat and air.

Solutions:

  • Inert atmosphere: If oxidation is a significant problem, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

  • Minimize heating time: Do not prolong the heating of the solution during dissolution.

  • Degassed solvents: Using solvents that have been degassed by bubbling an inert gas through them can help minimize dissolved oxygen.

Experimental Protocols

Recrystallization of Crude this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was added or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Data Presentation

Table 1: Solubility of Related Compounds (Qualitative)

CompoundWaterEthanolEther
4-Chlorobenzoic acidVery slightly solubleSolubleSoluble
Thiosalicylic acidSlightly solubleSolubleSlightly soluble

This table provides a general guideline for solvent selection based on the solubility of structurally similar compounds.[4][5]

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in hot 95% Ethanol crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal add_water Add hot Water to turbidity dissolve->add_water If no charcoal treatment hot_filtration Hot Gravity Filtration charcoal->hot_filtration hot_filtration->add_water cool Slow Cooling & Ice Bath add_water->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold Ethanol/Water vacuum_filtration->wash dry Dry under Vacuum wash->dry pure Pure this compound dry->pure

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Purification Issue low_yield Low Yield start->low_yield oily_product Oily Product start->oily_product discoloration Discoloration start->discoloration cause_ly1 Excess Solvent low_yield->cause_ly1 cause_ly2 Rapid Cooling low_yield->cause_ly2 cause_op1 High Impurity Level oily_product->cause_op1 cause_op2 Wrong Solvent oily_product->cause_op2 cause_d1 Oxidation (Disulfide) discoloration->cause_d1 cause_d2 Colored Impurities discoloration->cause_d2 sol_ly1 Use minimum hot solvent cause_ly1->sol_ly1 sol_ly2 Slow cooling, then ice bath cause_ly2->sol_ly2 sol_op1 Pre-purification wash cause_op1->sol_op1 sol_op2 Solvent screening cause_op2->sol_op2 sol_d1 Inert atmosphere cause_d1->sol_d1 sol_d2 Activated charcoal cause_d2->sol_d2

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Prevention of Sulfanyl Group Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the oxidation of sulfanyl (thiol) groups during chemical reactions, a critical aspect of ensuring the integrity and function of thiol-containing molecules such as peptides, proteins, and small molecule drug candidates.

Frequently Asked Questions (FAQs)

Q1: Why is my thiol-containing compound degrading during my reaction or upon storage?

A1: The sulfanyl group (-SH) is highly susceptible to oxidation. The most common degradation pathway is the formation of a disulfide bond (-S-S-) between two thiol molecules. Further oxidation to sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids can also occur. This process is often accelerated by the presence of oxygen, metal ions, and basic conditions. To mitigate this, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen), use degassed solvents, and potentially add reducing agents or protect the thiol group.[1]

Q2: What is the most common strategy to prevent sulfanyl group oxidation during a multi-step synthesis?

A2: The most robust strategy is the use of protecting groups. A protecting group masks the reactive thiol functionality, rendering it inert to the reaction conditions of subsequent steps. The choice of protecting group is critical and depends on the overall synthetic route, as it must be stable during various reaction conditions and selectively removable when the thiol group needs to be regenerated.[2]

Q3: How do I choose the right protecting group for my specific application?

A3: The selection of a suitable protecting group depends on its orthogonality to other protecting groups in your molecule and its stability under the planned reaction conditions (e.g., acidic, basic, oxidative, reductive). A decision-making workflow is provided in the "Experimental Workflows" section below to guide your choice.

Q4: I am working with a peptide containing cysteine. What are the key considerations to prevent its oxidation?

A4: Cysteine residues in peptides are particularly prone to oxidation, leading to the formation of intra- or intermolecular disulfide bridges. During solid-phase peptide synthesis (SPPS), it is standard practice to use a protected cysteine derivative. The choice of protecting group should be compatible with the SPPS chemistry (e.g., Fmoc or Boc). Furthermore, during cleavage of the peptide from the resin, a "scavenger" cocktail containing a reducing agent like dithiothreitol (DTT) or a silane is often used to prevent re-oxidation of the deprotected cysteine.[3][4]

Q5: Can I reverse the oxidation of my sulfanyl group?

A5: Yes, in many cases. Disulfide bonds can be reduced back to free thiols using reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol. The choice of reducing agent and the reaction conditions will depend on the nature of your molecule. A detailed protocol for disulfide reduction using DTT is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of the Sulfanyl Group

Symptom Possible Cause Solution
Mass spectrometry analysis shows the presence of the protected thiol alongside the desired product.1. Insufficient deprotection reagent or reaction time. 2. The protecting group is more stable than anticipated under the chosen conditions. 3. In peptide synthesis, scavengers in the cleavage cocktail may be insufficient to effectively capture the cleaved protecting group, leading to re-attachment.[3]1. Increase the equivalents of the deprotection reagent and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 2. Re-evaluate the choice of protecting group and deprotection conditions. Consult the data table on protecting group stability. 3. For acid-labile groups like Trityl, ensure an adequate amount of a scavenger such as triisopropylsilane (TIS) is used.[3]

Issue 2: Unwanted Disulfide Bond Formation After Deprotection

Symptom Possible Cause Solution
The major product observed is a dimer or oligomer of the desired compound.1. Exposure to air (oxygen) after deprotection. 2. Absence of a reducing agent in the work-up or purification steps. 3. Basic pH conditions during work-up can facilitate oxidation.1. Perform the deprotection and subsequent steps under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. 2. Include a reducing agent like DTT or TCEP in your work-up and purification buffers. 3. Maintain a slightly acidic pH during work-up and purification, if compatible with your molecule's stability.

Issue 3: Racemization of Cysteine during Peptide Synthesis

Symptom Possible Cause Solution
Chiral analysis of the final peptide shows the presence of D-cysteine in addition to the desired L-cysteine.Cysteine is prone to racemization, especially when it is the C-terminal amino acid. The base used for Fmoc deprotection can catalyze this side reaction.[1][5]1. Use a less sterically hindered base for Fmoc deprotection, such as 2,4,6-collidine instead of piperidine.[5] 2. Employ a resin that is less likely to promote racemization, such as a 2-chlorotrityl resin.[5] 3. Certain protecting groups, like tetrahydropyranyl (Thp), have been shown to minimize racemization compared to others like Trityl.[5]

Data Presentation

Table 1: Stability of Common Sulfanyl Protecting Groups

This table provides a general overview of the stability of frequently used thiol protecting groups under various conditions, which is crucial for planning an orthogonal protection strategy.

Protecting GroupAbbreviationStable to Strong Acid (e.g., TFA)Stable to Base (e.g., Piperidine)Stable to Mild Reductants (e.g., DTT)Stable to Mild Oxidants (e.g., I₂)Cleavage Conditions
Trityl TrtNoYesYesYesMild acid (e.g., 1-2% TFA in DCM), TFA/TIS[3][6]
4-Methoxytrityl MmtNo (more labile than Trt)YesYesYesVery mild acid (e.g., 1% TFA in DCM)[3][7][8]
Acetamidomethyl AcmYesYesYesNoHg(OAc)₂, I₂, Ag(I), NCS[3][9][10]
tert-Butyl tBuYesYesYesYesStrong acid (e.g., HF, TFMSA), Hg(OAc)₂[3]
tert-Butylthio StBuYesYesNoYesReducing agents (e.g., DTT, TCEP, β-mercaptoethanol)[11][12]
p-Methoxybenzyl MobNo (labile in strong TFA)YesYesYesStrong acid (HF, TFA at 37°C with scavengers)[6]

Note: Stability can be sequence-dependent and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: Protection of a Thiol as a Trityl (Trt) Thioether

Materials:

  • Thiol-containing compound

  • Trityl chloride (TrCl)

  • Dry pyridine or dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (if using DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Dissolve the thiol-containing compound (1 equivalent) in dry pyridine.

  • Add trityl chloride (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the S-tritylated product.

Protocol 2: Deprotection of a Trityl (Trt) Protected Thiol

Materials:

  • S-tritylated compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Cold diethyl ether

Procedure:

  • Dissolve the S-tritylated compound in DCM.

  • Add triisopropylsilane (2-5 equivalents).

  • Add trifluoroacetic acid (1-5% v/v for Mmt, up to 95% for Trt, depending on the lability required and other protecting groups present).

  • Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether to remove the scavenger and triphenylmethane byproduct.[3][13]

Protocol 3: Reduction of a Disulfide Bond using Dithiothreitol (DTT)

Materials:

  • Disulfide-containing compound (e.g., oxidized peptide)

  • Dithiothreitol (DTT)

  • Sodium phosphate buffer (100 mM, pH 8.3-8.5 for reduction)

  • Sodium phosphate buffer (100 mM, pH 6.0 for purification)

  • Size-exclusion chromatography column (e.g., NAP-10)

Procedure:

  • Prepare a 100 mM solution of DTT in 100 mM sodium phosphate buffer, pH 8.3-8.5.

  • Dissolve the disulfide-containing compound in the DTT solution. A final DTT concentration of 1-10 mM is typically sufficient for proteins and peptides.[14]

  • Incubate the reaction mixture at room temperature for 1 hour. For proteins with buried disulfide bonds, incubation at a higher temperature (e.g., 37°C or 56°C) may be necessary.[14]

  • Remove the excess DTT and the oxidized DTT byproduct by size-exclusion chromatography (e.g., using a NAP-10 column equilibrated with 100 mM sodium phosphate buffer, pH 6.0).

  • Elute the reduced, thiol-containing compound with the same pH 6.0 buffer.[3]

Mandatory Visualizations

Experimental Workflows

Thiol_Protection_Workflow start Start: Need to protect a thiol group q1 Is the final product a free thiol? start->q1 q2 Are there other acid-labile groups? q1->q2 Yes oxidatively_labile Use oxidatively-labile group (e.g., Acm) q1->oxidatively_labile No, disulfide bond q3 Are there other base-labile groups? q2->q3 No reductively_labile Use reductively-labile group (e.g., StBu) q2->reductively_labile Yes q4 Are reducing conditions used elsewhere? q3->q4 Yes acid_labile Use acid-labile group (e.g., Trt, Mmt) q3->acid_labile No q4->acid_labile Yes q4->reductively_labile No end_point Synthesize protected thiol acid_labile->end_point reductively_labile->end_point oxidatively_labile->end_point base_stable Use base-stable group (most common thiol PGs)

Caption: Decision tree for selecting a suitable thiol protecting group.

Signaling Pathways and Logical Relationships

SPPS_Cysteine_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_workup Work-up and Purification start_synthesis Start with resin couple_aa Couple Fmoc-Cys(PG)-OH start_synthesis->couple_aa deprotect_fmoc Fmoc deprotection (Base) couple_aa->deprotect_fmoc elongate Elongate peptide chain deprotect_fmoc->elongate elongate->couple_aa Repeat cleavage_cocktail Prepare TFA cleavage cocktail with scavengers (e.g., TIS, EDT) elongate->cleavage_cocktail Synthesis complete cleave_resin Cleave peptide from resin cleavage_cocktail->cleave_resin deprotect_sidechains Simultaneously deprotect side-chain protecting groups cleave_resin->deprotect_sidechains precipitate Precipitate in cold ether deprotect_sidechains->precipitate purify Purify by HPLC precipitate->purify lyophilize Lyophilize purify->lyophilize final_product Final Peptide with Free Thiol(s) lyophilize->final_product

Caption: Workflow for SPPS of cysteine-containing peptides.

References

Troubleshooting low yield in Fischer esterification reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Fischer esterification reactions, with a focus on resolving low product yields.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification reaction has a very low yield. What are the most common causes?

Low yields in Fischer esterification are typically due to the reversible nature of the reaction and the presence of water, which can hydrolyze the ester product back to the starting materials.[1][2][3] Other common causes include:

  • Incomplete reaction: The reaction may not have reached equilibrium.

  • Suboptimal catalyst: The type or amount of acid catalyst may not be effective.

  • Steric hindrance: Bulky groups on the carboxylic acid or alcohol can slow down the reaction rate.[1]

  • Side reactions: Undesirable side reactions may be consuming the reactants or product.

  • Issues with workup: Product may be lost during the extraction and purification steps.

Q2: How does the amount of alcohol used affect the ester yield?

Using a large excess of the alcohol is a common and effective strategy to increase the ester yield.[2] According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products. In one study, increasing the molar ratio of ethanol to acetic acid significantly improved the yield of ethyl acetate.[2]

Q3: What is the role of the acid catalyst and which one should I choose?

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][4] Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[2][5] Lewis acids can also be used.[5] The choice of catalyst can depend on the sensitivity of the substrates. For acid-sensitive functional groups, a milder catalyst may be necessary.[5]

Q4: How can I effectively remove water from the reaction mixture?

Water is a byproduct of the reaction, and its removal will drive the equilibrium towards the formation of the ester.[1][2] Common methods for water removal include:

  • Azeotropic distillation using a Dean-Stark trap: This is a very effective method where an organic solvent that forms an azeotrope with water (e.g., toluene) is used to continuously remove water as it is formed.

  • Using a drying agent: Molecular sieves can be added to the reaction mixture to absorb water.[1]

  • Distillation of the ester: If the ester has a lower boiling point than the other components, it can be distilled off as it is formed.[5]

Q5: My reaction seems to have stalled. What can I do?

If the reaction is not proceeding to completion, consider the following:

  • Increase the reaction time: Fischer esterification can be slow, sometimes requiring several hours to reach equilibrium.[5]

  • Increase the temperature: Heating the reaction mixture will increase the reaction rate. Most Fischer esterifications are run at reflux.[1]

  • Add more catalyst: Ensure that a sufficient amount of catalyst is present.

  • Check for reactant purity: Impurities in the starting materials can inhibit the reaction.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low yields in your Fischer esterification experiments.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed check_equilibrium Has the reaction reached equilibrium? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes check_temp_time Are the reaction time and temperature optimal? check_equilibrium->check_temp_time No check_reagents Are the reactants appropriate and in excess? check_water->check_reagents Yes solution_water Implement or optimize water removal (Dean-Stark, molecular sieves). check_water->solution_water No check_catalyst Is the catalyst suitable and active? check_reagents->check_catalyst Yes solution_reagents Use a large excess of one reactant (usually the alcohol). check_reagents->solution_reagents No check_side_reactions Are there potential side reactions? check_catalyst->check_side_reactions Yes solution_catalyst Increase catalyst loading or try a different acid catalyst. check_catalyst->solution_catalyst No solution_time Increase reaction time or temperature. check_temp_time->solution_time solution_side_reactions Modify conditions to minimize side reactions (e.g., lower temperature). check_side_reactions->solution_side_reactions Yes end Yield Improved check_side_reactions->end No solution_time->end solution_water->end solution_reagents->end solution_catalyst->end solution_side_reactions->end

Caption: A flowchart for troubleshooting low yields in Fischer esterification.

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Ester Yield

This table summarizes the effect of using an excess of alcohol on the equilibrium yield of ethyl acetate from acetic acid and ethanol.[2]

Molar Ratio (Ethanol:Acetic Acid)Equilibrium Yield of Ethyl Acetate (%)
1:165
10:197
100:199

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using sulfuric acid as a catalyst.

  • Reactant Preparation: In a round-bottom flask, combine the carboxylic acid (1.0 equivalent) and the alcohol (1.0 to 10.0 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (typically 1-5 mol%) to the reaction mixture while stirring.

  • Reaction Setup: Equip the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to reflux for the desired amount of time (e.g., 1-10 hours), monitoring the reaction progress by TLC or GC.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If an excess of alcohol was used, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude ester by distillation or column chromatography.

Protocol 2: Water Removal using a Dean-Stark Apparatus

This protocol details the use of a Dean-Stark trap for the azeotropic removal of water.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: To the flask, add the carboxylic acid, the alcohol, a catalytic amount of an acid (e.g., p-toluenesulfonic acid), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Heating: Heat the mixture to reflux. The vapor of the azeotrope will rise into the condenser.

  • Water Collection: The condensed liquid will collect in the Dean-Stark trap. As the condensate cools, the water will separate from the less dense organic solvent and collect at the bottom of the trap.

  • Solvent Return: The organic solvent will overflow from the side arm of the trap and return to the reaction flask.

  • Monitoring: The reaction is complete when no more water collects in the trap.

  • Workup: Follow the general workup procedure described in Protocol 1.

Protocol 3: Water Removal using Molecular Sieves

This protocol describes the use of molecular sieves as a drying agent within the reaction.

  • Sieve Activation: Activate 3Å or 4Å molecular sieves by heating them in an oven at a high temperature (e.g., 250-300 °C) under vacuum for several hours.

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid, the alcohol, and the acid catalyst.

  • Sieve Addition: Add the activated molecular sieves to the reaction mixture.

  • Reaction: Proceed with the reaction as described in the general protocol, typically with stirring at reflux.

  • Workup: After the reaction is complete, filter off the molecular sieves before proceeding with the standard aqueous workup.

Signaling Pathways and Logical Relationships

Fischer Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.

FischerEsterification CA Carboxylic Acid Protonated_CA Protonated Carboxylic Acid CA->Protonated_CA + H+ Alc Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Alc->Tetrahedral_Intermediate H_plus H+ H_plus->CA Protonated_CA->Tetrahedral_Intermediate + Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water as Leaving Group Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H2O Water Water Water_Leaving->Water Ester Ester Protonated_Ester->Ester - H+ Ester->H_plus

Caption: The mechanism of Fischer esterification.

References

Technical Support Center: Synthesis of 4-Chloro-2-sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Chloro-2-sulfanylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound, also known as 4-chloro-2-mercaptobenzoic acid, typically proceeds through two main pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This route often involves the reaction of a di-chlorinated benzoic acid derivative with a sulfur nucleophile. For instance, reacting 2,4-dichlorobenzoic acid with a sulfide source like sodium sulfide or sodium hydrosulfide.

  • Diazotization-Sandmeyer-type Reaction: This method starts with 2-amino-4-chlorobenzoic acid. The amino group is converted to a diazonium salt, which is then reacted with a sulfur-containing reagent, such as potassium ethyl xanthate, followed by hydrolysis to yield the desired thiol.

Q2: What are the most common impurities I should expect in my final product?

A2: The impurities in your final product will largely depend on the synthetic route you have chosen. However, some common impurities to be aware of include:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials like 2,4-dichlorobenzoic acid or 2-amino-4-chlorobenzoic acid in your final product.

  • Oxidized Product (Disulfide): The sulfhydryl group (-SH) of the target compound is susceptible to oxidation, leading to the formation of the corresponding disulfide, 2,2'-disulfanediylbis(4-chlorobenzoic acid).

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, positional isomers may form. For example, if starting from a precursor with chlorine atoms at different positions, you might obtain other chloro-sulfanylbenzoic acid isomers.

  • By-products from Side Reactions: In the diazotization route, side reactions of the diazonium salt can lead to the formation of phenolic by-products (e.g., 4-chloro-2-hydroxybenzoic acid) or other undesired compounds.

Q3: My final product has a persistent yellow color. What could be the cause?

A3: A yellow coloration in the final product can be attributed to several factors. Thiosalicylic acid and its derivatives can appear as yellow solids.[1] However, a more intense or off-yellow color may indicate the presence of impurities. The formation of the disulfide by-product can contribute to a yellowish tint. Additionally, residual reagents or by-products from the synthesis, particularly in the case of diazotization reactions, can impart color. Purification methods like recrystallization or column chromatography are recommended to remove these colored impurities.

Q4: How can I minimize the formation of the disulfide impurity?

A4: To minimize the formation of the disulfide impurity, it is crucial to work under inert conditions, especially during the work-up and purification steps. This can be achieved by:

  • Using Degassed Solvents: Solvents should be degassed by bubbling an inert gas like nitrogen or argon through them before use.

  • Working Under an Inert Atmosphere: Conducting the reaction and work-up under a nitrogen or argon atmosphere can prevent oxidation.

  • Adding a Reducing Agent: In some cases, a small amount of a reducing agent, such as dithiothreitol (DTT) or sodium borohydride, can be added during the work-up to reduce any disulfide that has formed back to the thiol.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure stoichiometric amounts of reagents are correct. - Check the purity of starting materials.
Product loss during work-up.- Optimize extraction and washing steps. - Ensure the pH is correctly adjusted during precipitation.
Product is an oil or fails to crystallize Presence of impurities.- Purify the crude product using column chromatography. - Attempt recrystallization from a different solvent system.
Residual solvent.- Dry the product under high vacuum for an extended period.
Inconsistent Melting Point Presence of impurities.- Recrystallize the product until a sharp and consistent melting point is obtained. - Analyze the product by techniques like HPLC or NMR to identify impurities.
Unexpected peaks in NMR or Mass Spectrum Presence of by-products or impurities.- Compare the spectra with known data for the starting materials and expected impurities (e.g., disulfide, isomers). - Isolate the impurity by chromatography for further characterization.

Experimental Protocols

Synthesis via Nucleophilic Aromatic Substitution (Illustrative)

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorobenzoic acid in a suitable solvent like DMF or DMSO.

  • Reagent Addition: Add a slight excess of sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) to the solution.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the crude product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure this compound.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (e.g., color, melting point) start->impure_product characterization_issue Characterization Issues (e.g., unexpected spectra) start->characterization_issue check_reaction Check Reaction Conditions (Time, Temp, Stoichiometry) low_yield->check_reaction check_workup Review Work-up Procedure (pH, Extractions) low_yield->check_workup purification Perform Purification (Recrystallization, Chromatography) impure_product->purification analyze_impurities Analyze Impurities (NMR, MS, HPLC) characterization_issue->analyze_impurities optimize_conditions Optimize Reaction Conditions check_reaction->optimize_conditions modify_workup Modify Work-up/Purification check_workup->modify_workup purification->analyze_impurities confirm_structure Confirm Structure of Impurities analyze_impurities->confirm_structure confirm_structure->modify_workup end Problem Resolved optimize_conditions->end modify_workup->end

Caption: A flowchart for troubleshooting common issues in synthesis.

Potential Impurity Formation Pathways

ImpurityPathways cluster_main Main Reaction cluster_impurities Impurity Formation start_material Starting Material (e.g., 2,4-dichlorobenzoic acid) product This compound start_material->product Desired Synthesis unreacted Unreacted Starting Material start_material->unreacted Incomplete Reaction side_product Side Reaction Product (e.g., Hydroxylated species) start_material->side_product Side Reaction disulfide Disulfide By-product (Oxidation) product->disulfide Oxidation

References

Technical Support Center: Recrystallization of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of benzoic acid derivatives via recrystallization.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of benzoic acid derivatives.

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not saturated or supersaturated.[1][2] - The rate of cooling is too slow. - The compound is highly soluble in the solvent even at low temperatures. - Boil off some of the solvent to increase the concentration of the benzoic acid derivative and allow the solution to cool again.[2][3] - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.[4] - If the above fails, remove the solvent entirely (e.g., by rotary evaporation) and attempt recrystallization with a different solvent system.[3]
"Oiling out" occurs (a liquid separates instead of solid crystals). - The melting point of the compound is lower than the boiling point of the solvent. [2][5] - The solution is supersaturated to a very high degree. [6] - Significant impurities are present, causing a freezing-point depression.[5]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2][3] - Change the solvent system to one with a lower boiling point or in which the compound is less soluble.[7] - Attempt to purify the compound by another method (e.g., chromatography) before recrystallization.[2]
Low recovery of purified crystals. - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1][8] - Premature crystallization during hot filtration.[9] - The crystals were washed with a solvent that was not ice-cold. [1] - The compound has significant solubility in the cold solvent. [1]- Use the minimum amount of boiling solvent necessary to dissolve the crude product.[8][10] - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[11][12] - Ensure the wash solvent is thoroughly chilled before use.[4] - Cool the filtrate in an ice bath to maximize crystal formation.[8]
The purified crystals are colored. - Colored impurities are present in the crude sample. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[11][13] Be aware that using too much charcoal can lead to the loss of the desired product.[3]
Crystallization happens too quickly. - The solution is highly supersaturated. - Reheat the solution and add a small amount of extra solvent to decrease the saturation level, then allow it to cool more slowly.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for recrystallizing a specific benzoic acid derivative?

A1: The ideal solvent is one in which the benzoic acid derivative has high solubility at elevated temperatures and low solubility at room or cold temperatures.[11][14] The solvent should not react with the compound.[11] Common solvents for benzoic acid and its derivatives include water, ethanol, acetic acid, and solvent pairs like ethanol-water.[14] It is often necessary to perform small-scale solubility tests with a few candidate solvents to find the optimal one.

Q2: What is the purpose of using a "solvent pair" for recrystallization?

A2: A solvent pair is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents, one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). The impure solid is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Q3: Why is it important to use the minimum amount of hot solvent?

A3: Using the minimum amount of hot solvent ensures that the solution will be saturated or supersaturated upon cooling, which is necessary for crystallization to occur.[8] If too much solvent is used, the concentration of the desired compound may be too low for crystals to form, leading to poor or no yield.[1][10]

Q4: What is the function of activated charcoal in recrystallization?

A4: Activated charcoal is used to remove colored impurities from a solution.[13] The charcoal adsorbs these impurities onto its surface, and they are then removed from the solution during the hot filtration step.[9]

Q5: Why should the solution be cooled slowly?

A5: Slow cooling promotes the formation of large, well-defined crystals.[13] This slow growth allows the crystal lattice to form in an orderly fashion, which tends to exclude impurities.[4] Rapid cooling can trap impurities within the crystal structure, resulting in a less pure final product.[15]

Experimental Protocols

General Protocol for Single-Solvent Recrystallization of a Benzoic Acid Derivative
  • Dissolution: Place the impure benzoic acid derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling, stirring continuously. Continue adding small portions of the hot solvent until the solid is completely dissolved.[10]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]

  • Hot Gravity Filtration: Preheat a gravity filtration setup (funnel and receiving flask) with hot solvent. Filter the hot solution to remove any insoluble impurities or activated charcoal. This step should be performed quickly to prevent premature crystallization.[12]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can then be transferred to a watch glass for further drying.[12]

Visualizations

Experimental Workflow for Recrystallization

RecrystallizationWorkflow start Start with Impure Benzoic Acid Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal Add Activated Charcoal (if necessary for color removal) dissolve->charcoal if solution is colored hot_filter Hot Gravity Filtration to Remove Insoluble Impurities dissolve->hot_filter if solution is not colored charcoal->hot_filter cool Slowly Cool Filtrate to Induce Crystallization hot_filter->cool vacuum_filter Collect Crystals by Vacuum Filtration cool->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry the Purified Crystals wash->dry end_product Pure Benzoic Acid Derivative Crystals dry->end_product

Caption: A generalized workflow for the purification of benzoic acid derivatives using recrystallization.

Troubleshooting Decision Tree

TroubleshootingRecrystallization start Problem Encountered During Cooling no_crystals No Crystals Form start->no_crystals No solid oiling_out Oily Layer Forms start->oiling_out Liquid separation low_yield Low Yield of Crystals start->low_yield Few crystals too_much_solvent Too much solvent? no_crystals->too_much_solvent check_mp Melting point < solvent b.p.? oiling_out->check_mp min_solvent_used Used minimum hot solvent? low_yield->min_solvent_used boil_off Boil off excess solvent and re-cool too_much_solvent->boil_off Yes induce Induce crystallization (scratch/seed crystal) too_much_solvent->induce No reheat_add_solvent Reheat, add more solvent, and cool slowly check_mp->reheat_add_solvent No change_solvent Change to a lower boiling point solvent check_mp->change_solvent Yes check_wash Washed with ice-cold solvent? min_solvent_used->check_wash Yes optimize_protocol Optimize solvent volume in future experiments min_solvent_used->optimize_protocol No

References

Technical Support Center: Synthesis of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of halogenated benzoic acids. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing halogenated benzoic acids?

A1: The primary synthetic routes include:

  • Electrophilic Aromatic Substitution (EAS): Direct halogenation of benzoic acid. The carboxyl group is deactivating and a meta-director, leading primarily to meta-substituted products.[1][2]

  • Oxidation of Halogenated Toluenes: A widely used industrial method where a halogenated toluene is oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[3][4][5][6] This method is effective for producing ortho- and para-isomers.

  • Sandmeyer Reaction: This reaction is used to synthesize aryl halides from aryl diazonium salts, which are typically prepared from aminobenzoic acids (anthranilic acid derivatives).[7][8][9] It is a versatile method for introducing a variety of halogens (Cl, Br, I) at specific positions.[7][8]

  • Nucleophilic Fluorination: The synthesis of fluorobenzoic acids can be challenging. One method involves the nucleophilic fluorination of 1-arylbenziodoxolones.[10] Another approach is a variation of the Sandmeyer reaction known as the Balz-Schiemann reaction, which uses tetrafluoroborate anions.[8]

Q2: How can I control the regioselectivity (ortho, meta, para) of halogenation?

A2: Controlling regioselectivity is a critical challenge.[11][12][13][14]

  • For meta-isomers: Direct electrophilic halogenation of benzoic acid is the most straightforward approach, as the carboxylic acid group directs incoming electrophiles to the meta position.[2]

  • For ortho- and para-isomers:

    • Starting from Halogenated Toluenes: The most common method is to start with the desired ortho- or para-halogenated toluene and oxidize the methyl group to a carboxylic acid.[3][4][5]

    • Starting from Aminobenzoic Acids (Sandmeyer Reaction): Diazotization of the corresponding aminobenzoic acid followed by a Sandmeyer reaction allows for the introduction of a halogen at the position formerly occupied by the amino group.[7][15] For example, 2-iodobenzoic acid can be synthesized from anthranilic acid.[7]

Q3: What are common side reactions, and how can they be minimized?

A3: Side reactions can significantly lower the yield and complicate purification.

  • In Electrophilic Halogenation: Over-halogenation can occur, leading to di- or tri-substituted products. Using stoichiometric amounts of the halogenating agent and controlling reaction time can help minimize this.

  • In Sandmeyer Reactions: A common side reaction is the formation of phenols, where the diazonium group is replaced by a hydroxyl group. This can be minimized by carefully controlling the temperature (typically low, 0-5 °C) and using the appropriate copper(I) salt catalyst.[8][16]

  • In Oxidation of Halogenated Toluenes: Incomplete oxidation can leave unreacted starting material or result in the formation of the corresponding aldehyde. Using a sufficient amount of a strong oxidizing agent and ensuring adequate reaction time and temperature are crucial.[17]

Q4: What are the best practices for purifying halogenated benzoic acids?

A4: Purification is often necessary to remove byproducts and unreacted starting materials.

  • Recrystallization: This is the most common and effective method for purifying solid halogenated benzoic acids.[18] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. Water, ethanol, and toluene are commonly used solvents.[7][15][19]

  • Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities. The halogenated benzoic acid can be dissolved in an aqueous base (like sodium hydroxide), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding a strong acid.

  • Chromatography: For difficult separations, column chromatography can be employed, although it is less common for large-scale preparations.

Troubleshooting Guides

Problem 1: Low Yield in Sandmeyer Reaction
Symptom Possible Cause Troubleshooting Steps
Low or no product formation. Incomplete diazotization.Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Test for the presence of nitrous acid using starch-iodide paper to confirm the reaction is complete.[20]
Premature decomposition of the diazonium salt.Keep the diazonium salt solution cold at all times and use it immediately after preparation.
Ineffective copper catalyst.Use a freshly prepared solution of the copper(I) halide. Ensure the catalyst is fully dissolved in the appropriate acid.
Significant formation of phenol byproduct. Reaction temperature is too high during the addition of the diazonium salt to the copper halide solution.Maintain the recommended temperature for the specific Sandmeyer reaction. Slowly add the diazonium salt solution to the copper halide solution to control the exothermic reaction.
Presence of excess water.While the reaction is typically aqueous, minimizing excess water where possible can sometimes reduce phenol formation.
Problem 2: Poor Regioselectivity in Electrophilic Halogenation
Symptom Possible Cause Troubleshooting Steps
Formation of a mixture of ortho, meta, and para isomers. Reaction conditions favor multiple substitution patterns.For meta-substitution on benzoic acid, ensure a strong Lewis acid catalyst (e.g., FeBr₃ for bromination) is used.[2] The reaction should be run at an appropriate temperature to avoid side reactions.
Incorrect starting material strategy for desired isomer.To obtain ortho or para isomers, avoid direct halogenation of benzoic acid. Instead, opt for the oxidation of the corresponding halogenated toluene or a Sandmeyer reaction starting from the appropriate aminobenzoic acid.[3]
Formation of di- or poly-halogenated products. Excess halogenating agent or prolonged reaction time.Use a stoichiometric amount of the halogenating agent. Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the desired product is formed.
Problem 3: Incomplete Oxidation of Halogenated Toluene
Symptom Possible Cause Troubleshooting Steps
Presence of starting material (halogenated toluene) in the final product. Insufficient oxidizing agent.Calculate the stoichiometry carefully and consider using a slight excess of the oxidizing agent (e.g., KMnO₄).
Reaction time is too short or temperature is too low.Ensure the reaction is refluxed for a sufficient amount of time as specified in the protocol. The color change of KMnO₄ (from purple to brown MnO₂) can indicate the progress of the reaction.[4]
Presence of halogenated benzaldehyde in the product. Incomplete oxidation.Increase the reaction time or temperature. Ensure vigorous stirring to maintain a homogeneous reaction mixture.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of p-Iodobenzoic Acid

Method Starting Material Reagents Yield Reference
Diazotizationp-Aminobenzoic AcidNaNO₂, HCl, KINot specified, but a common lab prepOrg. Syn. Coll. Vol. 1, 351
Mercuration followed by Iodinationp-Chloromercuribenzoic acidI₂, C₂H₅OH72-81%[21]

Table 2: Conditions for the Oxidation of p-Chlorotoluene to p-Chlorobenzoic Acid

Oxidizing Agent Catalyst Solvent Temperature Yield Purity Reference
DioxygenCo(OAc)₂/NaBrAcetic AcidNot specified92.7%99.2%[22]
Potassium PermanganatePhase Transfer CatalystWater~93°C>84%Not specified[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

This protocol is adapted from the synthesis of o-iodobenzoic acid from anthranilic acid.

Materials:

  • Anthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • Dissolve anthranilic acid in a mixture of concentrated HCl and water in a flask.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir continuously.

    • After the addition is complete, stir for an additional 10-15 minutes. Check for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates excess).

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.

    • After the addition is complete, gently warm the mixture on a steam bath until the evolution of nitrogen ceases.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the crude 2-iodobenzoic acid.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from hot water or ethanol.[7]

Protocol 2: Synthesis of m-Bromobenzoic Acid by Electrophilic Bromination

This protocol describes the direct bromination of benzoic acid.

Materials:

  • Benzoic acid

  • Liquid Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃) or iron filings

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium bisulfite solution

Procedure:

  • Reaction Setup:

    • In a round-bottom flask protected from moisture, dissolve benzoic acid in the inert solvent.

    • Add the Lewis acid catalyst (FeBr₃ or iron filings which will react with bromine to form FeBr₃ in situ).

  • Bromination:

    • Slowly add liquid bromine to the reaction mixture with stirring. The reaction is exothermic and will produce HBr gas, so it must be performed in a well-ventilated fume hood.

    • After the addition is complete, gently heat the mixture under reflux until the red color of bromine disappears.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of cold water.

    • Add a solution of sodium bisulfite to quench any unreacted bromine.

    • If a solid precipitates, collect it by vacuum filtration. If the product remains in the organic layer, separate the layers and wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Purification:

    • Purify the crude m-bromobenzoic acid by recrystallization from a suitable solvent like ethanol or water.

Visualizations

experimental_workflow_sandmeyer cluster_diazotization Step 1: Diazotization cluster_halogenation Step 2: Halogenation cluster_workup Step 3: Isolation & Purification start Aminobenzoic Acid + HCl na_no2 Add NaNO2 solution at 0-5°C start->na_no2 diazonium_salt Diazonium Salt Formation na_no2->diazonium_salt addition Add Diazonium Salt diazonium_salt->addition cu_halide Prepare Cu(I) Halide Solution cu_halide->addition reaction N2 Evolution addition->reaction precipitation Precipitate Crude Product reaction->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure Halogenated Benzoic Acid recrystallization->final_product

Caption: Workflow for the synthesis of halogenated benzoic acids via the Sandmeyer reaction.

side_reactions_halogenation benzoic_acid Benzoic Acid desired_product m-Halobenzoic Acid benzoic_acid->desired_product Electrophilic Halogenation (X2, Lewis Acid) ortho_para_isomers Ortho/Para Isomers (Minor Products) benzoic_acid->ortho_para_isomers Minor Pathway polyhalogenated Polyhalogenated Benzoic Acids benzoic_acid->polyhalogenated Excess Halogenating Agent

Caption: Potential side reactions in the electrophilic halogenation of benzoic acid.

References

Technical Support Center: Optimizing Catalyst Selection for Benzoic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the esterification of benzoic acid?

A1: The most common catalysts for benzoic acid esterification are strong acids, such as sulfuric acid and p-toluenesulfonic acid. Other effective catalysts include organic titanates, stannates, and solid acid catalysts like ion exchange resins. More recently, deep eutectic solvents (DES) and ionic liquids have been employed as efficient and environmentally friendly alternatives.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my esterification reaction?

A2: The choice depends on your specific needs. Homogeneous catalysts, like sulfuric acid, are often highly active but can be difficult to separate from the reaction mixture, potentially leading to corrosion and purification challenges. Heterogeneous catalysts, such as ion exchange resins, are easily separated and recycled, making the process more sustainable. However, they may sometimes exhibit lower activity compared to their homogeneous counterparts.

Q3: What is the typical catalyst for a Suzuki-Miyaura coupling to synthesize biaryl benzoic acid derivatives?

A3: Palladium-based catalysts are the standard for Suzuki-Miyaura coupling reactions. A common system involves a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed complex such as Pd(PPh₃)₄, often in combination with a phosphine ligand. The choice of ligand is crucial and can significantly impact the reaction's efficiency.

Q4: How do substituents on the benzoic acid ring affect catalyst selection and reactivity?

A4: Substituents on the benzoic acid ring can have a significant electronic and steric impact on the reaction. Electron-withdrawing groups can increase the acidity of the carboxylic acid, potentially influencing the rate of esterification. In cross-coupling reactions, both the electronic nature and the position of the substituent can affect the oxidative addition step and the overall catalytic cycle. For instance, sterically hindered benzoic acids may require more active catalysts or harsher reaction conditions.

Troubleshooting Guides

Esterification Reactions
Issue Possible Cause Troubleshooting Steps
Low or no conversion to the ester 1. Inactive Catalyst: The acid catalyst may be old or hydrated. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 3. Equilibrium Not Shifted: The accumulation of water, a byproduct of the reaction, can inhibit the forward reaction.1. Use a fresh or properly stored catalyst. 2. Increase the catalyst loading incrementally. 3. Use a Dean-Stark apparatus to remove water azeotropically, or use a large excess of the alcohol reactant.
Slow reaction rate 1. Low Reaction Temperature: The temperature may not be high enough for the catalyst to be fully active. 2. Poor Mixing: In heterogeneous catalysis, inefficient stirring can limit the interaction between reactants and the catalyst surface.1. Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or products. 2. Increase the stirring speed to ensure the catalyst is well-dispersed.
Formation of side products 1. High Reaction Temperature: Excessive heat can lead to decomposition or side reactions. 2. Catalyst-Induced Side Reactions: Some catalysts may promote undesired reactions.1. Lower the reaction temperature. 2. Screen different types of catalysts. For example, if a strong acid is causing charring, a milder solid acid catalyst could be a better option.
Suzuki-Miyaura Coupling Reactions
Issue Possible Cause Troubleshooting Steps
Low yield of the coupled product 1. Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or coordination with the carboxylic acid group. 2. Inefficient Ligand: The chosen phosphine ligand may not be optimal for the specific substrates. 3. Base Incompatibility: The base might not be effective in the chosen solvent system or could be degrading the starting materials.1. Ensure all reagents and solvents are pure and dry. Consider protecting the carboxylic acid group as an ester before the coupling reaction. 2. Screen a variety of phosphine ligands with different steric and electronic properties. 3. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄, and ensure appropriate solvent selection (e.g., dioxane/water, toluene/water).
Reaction fails to start 1. Inactive Precatalyst: The Pd(II) precatalyst is not being reduced to the active Pd(0) species. 2. Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system.1. Try a different palladium source, such as a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. 2. Adjust the solvent system to improve the solubility of all components. The addition of a co-solvent can sometimes be beneficial.
Homocoupling of the boronic acid 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. 2. Suboptimal Reaction Conditions: Certain conditions can favor this side reaction.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 2. Optimize the reaction temperature and the rate of addition of the reagents.

Data Presentation

Comparison of Catalysts for Benzoic Acid Esterification with Ethanol
CatalystTemperature (°C)Benzoic Acid Conversion (%)Reference
Deep Eutectic Solvent (p-TSA & BTEAC)7588.3[1]
Ionic Liquid (1-butyl-3-methylimidazole chloride)75~20[1]
Ion Exchange Resin (Amberlyst 15)75~8[1]

Experimental Protocols

Protocol 1: Esterification of Benzoic Acid using Sulfuric Acid as a Catalyst
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of the desired alcohol (e.g., 10 eq of methanol).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.[2][3]

Protocol 2: Suzuki-Miyaura Coupling of a Bromo-benzoic Acid Derivative
  • Reaction Setup: To a Schlenk flask, add the bromo-benzoic acid derivative (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂ - 2 mol%), a phosphine ligand (e.g., SPhos - 4 mol%), and a base (e.g., K₂CO₃ - 2.0 eq).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The residue can be purified by column chromatography.[4][5]

Visualizations

Catalyst_Selection_Workflow start Define Benzoic Acid Derivative Synthesis Goal reaction_type Select Reaction Type start->reaction_type esterification Esterification reaction_type->esterification Carboxyl Group Functionalization cross_coupling C-C Cross-Coupling (e.g., Suzuki) reaction_type->cross_coupling Aryl Group Functionalization other_reaction Other Reactions (e.g., C-H Activation) reaction_type->other_reaction ester_catalyst Choose Esterification Catalyst esterification->ester_catalyst suzuki_catalyst Choose Suzuki Catalyst System cross_coupling->suzuki_catalyst conditions Optimize Reaction Conditions (Solvent, Temperature, Base) other_reaction->conditions strong_acid Strong Acid (H₂SO₄, p-TsOH) ester_catalyst->strong_acid High Activity solid_acid Solid Acid (Ion Exchange Resin) ester_catalyst->solid_acid Easy Separation organometallic Organometallic (Titanate, Stannate) ester_catalyst->organometallic Mild Conditions strong_acid->conditions solid_acid->conditions organometallic->conditions pd_source Select Palladium Source (Pd(OAc)₂, Pd₂(dba)₃) suzuki_catalyst->pd_source ligand Select Ligand (Phosphine-based) suzuki_catalyst->ligand pd_source->conditions ligand->conditions troubleshooting Troubleshoot Issues (Low Yield, Side Products) conditions->troubleshooting troubleshooting->conditions Re-optimize final_product Synthesized Benzoic Acid Derivative troubleshooting->final_product Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Inputs cluster_product Output pd0 Pd(0)L₂ pd_intermediate1 R¹-Pd(II)L₂(X) pd0->pd_intermediate1 Oxidative Addition oxidative_addition Oxidative Addition pd_intermediate2 R¹-Pd(II)L₂(R²) pd_intermediate1->pd_intermediate2 Transmetalation transmetalation Transmetalation pd_intermediate2->pd0 Reductive Elimination product R¹-R² (Coupled Product) reductive_elimination Reductive Elimination aryl_halide R¹-X (Benzoic Acid Derivative) boronic_acid R²-B(OR)₂ base Base

References

Avoiding decomposition of peracids during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of peracids during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peracid decomposition during synthesis?

A1: Peracid decomposition during synthesis is primarily caused by three main factors:

  • Elevated Temperatures: Peracids are thermally sensitive, and higher temperatures significantly accelerate their decomposition.[1][2]

  • Unfavorable pH: The stability of peracids is highly dependent on the pH of the reaction mixture. Decomposition rates increase in neutral or alkaline conditions.[3][4][5]

  • Presence of Contaminants: Transition metal ions (e.g., iron, copper, manganese) and other impurities can catalytically decompose peracids.[1][2]

Q2: How does temperature affect the stability of peracids?

A2: The rate of peracid decomposition increases with temperature. It is crucial to maintain a low and controlled temperature throughout the synthesis process to minimize decomposition and ensure a higher yield of the desired peracid.

Q3: What is the optimal pH range for peracid synthesis to minimize decomposition?

A3: Peracids are most stable in acidic conditions. The ideal pH for synthesis is generally low, as both spontaneous decomposition and metal-catalyzed decomposition increase with rising pH.[3][4] For instance, the spontaneous decomposition of peracetic acid reaches its maximum at a pH of 8.2.[5]

Q4: Which metal ions are most detrimental to peracid stability?

A4: Transition metal ions such as iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺) are particularly effective at catalyzing the decomposition of peracids, even at trace concentrations.[2]

Q5: How can I prevent metal-catalyzed decomposition of my peracid?

A5: The most effective way to prevent metal-catalyzed decomposition is to use high-purity reagents and solvents, and to employ glassware that is free of metallic contaminants. Additionally, the use of chelating agents can sequester metal ions, rendering them unable to catalyze decomposition.

Q6: What are chelating agents and how do they work to stabilize peracids?

A6: Chelating agents are molecules that can bind to metal ions, forming a stable, soluble complex. This process, known as chelation, effectively "traps" the metal ions, preventing them from participating in the catalytic decomposition of peracids. Common chelating agents used for this purpose include 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) and dipicolinic acid (DPA).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of peracid High reaction temperatureMaintain the reaction temperature at or below the recommended level for the specific peracid being synthesized. Use an ice bath or other cooling system to control exothermic reactions.
Incorrect pHMonitor and adjust the pH of the reaction mixture to maintain acidic conditions.
Presence of metal ion contaminantsUse high-purity reagents and deionized water. Clean all glassware thoroughly with a metal-chelating detergent. Consider adding a chelating agent to the reaction mixture.
Rapid decomposition of the synthesized peracid Contamination after synthesisStore the peracid solution in a clean, non-reactive container (e.g., polyethylene, glass, or stainless steel) at a low temperature and protected from light.[6] Do not return any unused portion to the original container to avoid contamination.[6]
Inappropriate storage conditionsStore the peracid solution at a cool temperature, away from direct sunlight and heat sources.[7] Ensure the storage container is properly vented to release any gas formed during decomposition.[8]
Exothermic reaction is difficult to control Rate of reagent addition is too fastAdd reagents slowly and in a controlled manner to manage the heat generated during the reaction. Ensure efficient stirring to dissipate heat evenly.[7]
Inadequate coolingUse a larger or more efficient cooling bath to maintain the desired reaction temperature.

Data Presentation

Table 1: Effect of Temperature on Peracetic Acid (PAA) Decomposition

Temperature (°C)Half-life of PAAReference
25> 1 weekFictional Data for Illustration
40~48 hoursFictional Data for Illustration
60~8 hoursFictional Data for Illustration

Note: This table provides illustrative data. Actual decomposition rates can vary based on concentration, pH, and the presence of impurities.

Table 2: Catalytic Effect of Metal Ions on Peracetic Acid (PAA) Decomposition

Metal IonConcentration (ppm)Relative Decomposition RateReference
None01xFictional Data for Illustration
Fe³⁺115xFictional Data for Illustration
Cu²⁺125xFictional Data for Illustration
Mn²⁺140xFictional Data for Illustration

Note: This table provides illustrative data to demonstrate the relative catalytic effect of different metal ions.

Table 3: Effectiveness of Chelating Agents in Stabilizing Peracetic Acid (PAA) Solutions

Chelating AgentConcentration (wt%)PAA Stability (after 30 days at 25°C)Reference
None0%75%Fictional Data for Illustration
HEDP0.5%95%Fictional Data for Illustration
DPA0.5%92%Fictional Data for Illustration

Note: This table provides illustrative data on the effectiveness of common chelating agents.

Experimental Protocols

Protocol 1: Synthesis of Peracetic Acid with In-Situ Stabilization

Materials:

  • Acetic acid (glacial, high purity)

  • Hydrogen peroxide (30-50%, high purity)

  • Sulfuric acid (concentrated, catalyst)

  • 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) or Dipicolinic acid (DPA) (stabilizer)

  • Deionized water

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • Preparation: In a clean, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the calculated amount of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and allow the acetic acid to cool to 10-15°C.[9]

  • Stabilizer Addition: To the cooled acetic acid, add the chelating agent (e.g., 0.1-1.0 wt% HEDP or DPA) and stir until it is fully dissolved.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid catalyst to the mixture while maintaining the temperature below 20°C.

  • Hydrogen Peroxide Addition: Slowly add the hydrogen peroxide from the dropping funnel to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature between 10-25°C.[9]

  • Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature or below) for several hours to reach equilibrium. The reaction time can vary depending on the desired concentration of peracetic acid.

  • Storage: Store the resulting peracetic acid solution in a vented container at a low temperature (2-8°C) and away from light and incompatible materials.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Perform the synthesis in a well-ventilated fume hood.

  • Peracetic acid is a strong oxidizer and corrosive. Avoid contact with skin and eyes.[6]

  • The reaction is exothermic; therefore, strict temperature control is essential to prevent a runaway reaction.

  • Never add organic material to the peracid; always add the peracid to the organic material slowly.[7]

  • Do not confine the final product in a sealed, non-vented container, as pressure can build up due to the release of oxygen.[6]

Visualizations

Decomposition_Troubleshooting start Low Peracid Yield or Rapid Decomposition check_temp Is Reaction Temperature Too High? start->check_temp check_ph Is pH Neutral or Alkaline? check_temp->check_ph No solution_temp Implement/Improve Cooling Protocol check_temp->solution_temp Yes check_contaminants Potential for Metal Ion Contamination? check_ph->check_contaminants No solution_ph Adjust pH to be Acidic check_ph->solution_ph Yes solution_contaminants Use High-Purity Reagents and Add Chelating Agent check_contaminants->solution_contaminants Yes end Improved Peracid Stability check_contaminants->end No solution_temp->end solution_ph->end solution_contaminants->end

Caption: Troubleshooting workflow for peracid decomposition.

Peracid_Synthesis_Workflow start Start Synthesis cool_acid Cool Acetic Acid (10-15°C) start->cool_acid add_stabilizer Add Chelating Agent (e.g., HEDP) cool_acid->add_stabilizer add_catalyst Slowly Add Sulfuric Acid (Catalyst) add_stabilizer->add_catalyst add_peroxide Slowly Add Hydrogen Peroxide (Maintain Low Temperature) add_catalyst->add_peroxide react Allow Reaction to Proceed at Controlled Temperature add_peroxide->react store Store Final Product in Vented Container at 2-8°C react->store end Stabilized Peracid store->end

Caption: Experimental workflow for stabilized peracid synthesis.

References

Validation & Comparative

A Comparative Analysis of 4-Chloro-2-sulfanylbenzoic acid and 2-mercaptobenzoic acid in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of enzyme inhibitors is paramount. This guide provides a comparative overview of 4-Chloro-2-sulfanylbenzoic acid and its parent compound, 2-mercaptobenzoic acid (also known as thiosalicylic acid), with a focus on their potential as enzyme inhibitors, particularly against metallo-β-lactamases (MBLs).

While extensive data is available for 2-mercaptobenzoic acid and its derivatives, literature on the biological activity of this compound is sparse. This guide synthesizes the available experimental data for 2-mercaptobenzoic acid and its analogs and provides a theoretical comparison for the 4-chloro derivative based on established structure-activity relationship principles.

Chemical Structures

CompoundStructure
This compound
2-Mercaptobenzoic acid

Quantitative Comparison of Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for 2-mercaptobenzoic acid and a closely related halogenated derivative against the subclass B3 metallo-β-lactamase, SMB-1.

CompoundTarget EnzymeIC₅₀ (µM)
2-Mercaptobenzoic acidSMB-10.95
4-Fluoro-2-sulfanylbenzoic acidSMB-10.6

Data sourced from a study on B3 MBL inhibitors.

The data suggests that the addition of a halogen at the 4-position can enhance the inhibitory activity against SMB-1. Based on the principle that halogen atoms can increase binding affinity through van der Waals interactions, it is plausible that this compound could exhibit similar or even greater potency than its fluoro- and non-halogenated counterparts. However, this remains a hypothesis pending experimental verification.

Mechanism of Action: Metallo-β-Lactamase Inhibition

Both 2-mercaptobenzoic acid and its derivatives are believed to inhibit metallo-β-lactamases by chelating the zinc ions essential for their catalytic activity. The thiol and carboxylic acid groups on the aromatic ring are key functional moieties that interact with the zinc ions in the enzyme's active site, thereby inactivating the enzyme.

G cluster_enzyme MBL Active Site Zn1 Zn²⁺ Inactive_Complex Inactive Enzyme-Inhibitor Complex Zn1->Inactive_Complex Zn2 Zn²⁺ Zn2->Inactive_Complex Inhibitor 2-Mercaptobenzoic Acid Derivative (Thiol & Carboxylate Groups) Inhibitor->Zn1 Chelation Inhibitor->Zn2 Chelation Inhibitor->Inactive_Complex

Caption: Proposed mechanism of MBL inhibition.

Experimental Protocols

Metallo-β-Lactamase (MBL) Inhibition Assay using Nitrocefin

This protocol outlines a general method for determining the IC₅₀ values of inhibitors against MBLs, such as NDM-1 or SMB-1, using the chromogenic substrate nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, SMB-1)

  • Nitrocefin solution (typically 0.1-0.5 mg/mL in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄)

  • Test compounds (this compound, 2-mercaptobenzoic acid) dissolved in DMSO

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well containing the assay buffer.

  • Add the serially diluted test compounds to the wells and incubate for a predefined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin by the MBL results in a color change from yellow to red.

  • The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G A Prepare Serial Dilutions of Test Compounds C Add Test Compounds and Incubate A->C B Add MBL Enzyme and Assay Buffer to Plate B->C D Add Nitrocefin to Initiate Reaction C->D E Monitor Absorbance at 490 nm D->E F Calculate Initial Velocities and % Inhibition E->F G Determine IC50 Value F->G

Caption: Experimental workflow for MBL inhibition assay.

Conclusion

2-Mercaptobenzoic acid is a known inhibitor of metallo-β-lactamases. The limited available data on its halogenated derivatives suggests that substitution at the 4-position can enhance its inhibitory activity. While direct experimental evidence for the biological activity of this compound is currently lacking, based on structure-activity relationships, it is a promising candidate for further investigation as a potentially more potent MBL inhibitor. Researchers are encouraged to synthesize and evaluate this compound using the standardized protocols outlined in this guide to expand our understanding of its therapeutic potential.

A Comparative Guide to the Antibacterial Activity of Sulfanylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial activity of various sulfanylbenzoic acid derivatives. The information presented is collated from multiple studies to offer insights into their potential as antimicrobial agents. This document details their activity against various bacterial strains, outlines the experimental protocols used for these assessments, and visualizes known mechanisms of action.

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of sulfanylbenzoic acid derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes MIC values for different derivatives against a range of Gram-positive and Gram-negative bacteria.

Disclaimer: The data presented below is compiled from various research articles. Direct comparison of MIC values should be approached with caution, as experimental conditions may have varied between studies.

Derivative ClassSpecific CompoundBacterial StrainMIC (µg/mL)Reference
Thiosalicylic Acid Derivatives 5-bromosalicylic acidBacillus subtilisLow but reproducible inhibition[1][2]
Salicylic acidBacillus subtilisLow but reproducible inhibition[1][2]
5-chlorosalicylic acidBacillus subtilisLow but reproducible inhibition[1][2]
4-chlorosalicylic acidBacillus subtilisLow but reproducible inhibition[1][2]
Sulfonamide-Containing Derivatives BenzimidazolylbenzenesulfonamidesCompound with nitro group at position 5 or 7Staphylococcus aureus (MRSA)2-500
BenzimidazolylbenzenesulfonamidesBacillus subtilis2-500[3]
Difluorobenzamide derivativesCompound 4Staphylococcus aureus (MSSA)1
Difluorobenzamide derivativesCompounds 2, 4, 5Staphylococcus aureus (MRSA)4
Other Benzoic Acid Derivatives Benzoic acidStaphylococcus aureusNot specified, synergistic with capric acid[4]
4-hydroxybenzoic acidStaphylococcus aureusNot specified, synergistic with capric acid[4]
β-resorcylic acidStaphylococcus aureusNot specified, synergistic with capric acid[4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial potential of a compound. The broth microdilution method is a standardized technique widely used for this purpose.

Broth Microdilution Method (Based on CLSI Guidelines)

The broth microdilution method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as the M07 series for bacteria that grow aerobically.[5][6][7][8][9]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (sulfanylbenzoic acid derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of each sulfanylbenzoic acid derivative is prepared in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth and bacteria without antimicrobial agent) and negative (broth only) growth controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds C Inoculate Microtiter Plate Wells A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Read Wells for Visible Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Experimental workflow for the broth microdilution method.

Mechanisms of Antibacterial Action

Sulfanylbenzoic acid derivatives can exert their antibacterial effects through various mechanisms. The most well-documented is the inhibition of folic acid synthesis by sulfonamide-containing compounds. Other benzoic acid derivatives may act by disrupting the bacterial cell membrane or the internal pH of the cell.

Inhibition of Folic Acid Synthesis

Sulfonamide derivatives of benzoic acid are known to be competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans, making it an excellent target for selective toxicity.[10]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitively Inhibits Non_Sulfonamide_Mechanism Compound Benzoic Acid Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Cytoplasm Bacterial Cytoplasm Compound->Cytoplasm Penetrates Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption Acidification Cytoplasmic Acidification (pH Decrease) Cytoplasm->Acidification Death Bacterial Cell Death Disruption->Death Acidification->Death

References

Validation of Antimicrobial Assay for 4-Chloro-2-sulfanylbenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of 4-Chloro-2-sulfanylbenzoic acid derivatives, with a focus on N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives due to the availability of experimental data. The performance of these compounds is compared against standard antimicrobial agents. Detailed experimental protocols and data visualizations are included to support researchers in the validation of their own antimicrobial assays.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of novel synthetic compounds is a critical parameter in the drug development pipeline. Here, we present a summary of the Minimum Inhibitory Concentration (MIC) values for a series of N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives against various Gram-positive bacteria. For comparative purposes, the MIC values of ciprofloxacin, a broad-spectrum antibiotic, and fluconazole, an antifungal agent, are also provided against representative microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives and Standard Antimicrobials

Compound/DrugStaphylococcus aureus (µg/mL)Enterococcus faecalis (µg/mL)Bacillus subtilis (µg/mL)Escherichia coli (µg/mL)Candida albicans (µg/mL)
N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives 0.2 - 16[1]1 - 128[1]64 - 128[1]No activity observed[1]Not Reported
Ciprofloxacin 0.25 - 1.0[2][3][4]Not ReportedNot Reported≤1 - ≥4[5]Not Applicable
Fluconazole Not ApplicableNot ApplicableNot ApplicableNot Applicable0.5 - 8[6][7]

Note: The MIC values for the N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives are presented as a range, reflecting the varying activity of the different synthesized compounds in the series.

The data indicates that the tested derivatives of 4-chloro-2-mercaptobenzenesulfonamide exhibit promising activity against Gram-positive bacteria, with some compounds showing MIC values comparable to standard antibiotics against Staphylococcus species.[1] However, a significant limitation of the studied series is the lack of activity against Gram-negative bacteria.

Experimental Protocols

A standardized and well-documented experimental protocol is paramount for the reproducibility and validity of antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution assay, a commonly used method to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Assay Protocol

This protocol is adapted from standard guidelines for antimicrobial susceptibility testing.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound derivatives and control antibiotics (e.g., ciprofloxacin, fluconazole) in a suitable solvent (e.g., DMSO).

  • Microbial Strains: Use standardized microbial strains (e.g., from ATCC) such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

  • Growth Media: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

2. Inoculum Preparation:

  • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 100 µL of the appropriate growth medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • After serial dilutions, the final volume in each well should be 100 µL.

  • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only) on each plate.

4. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria.

  • For fungi, incubate at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

  • Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for proper execution. The following diagram, generated using Graphviz, illustrates the key steps of the broth microdilution assay.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Test Compounds & Standard Antibiotics E Perform Serial Dilutions of Test Compounds A->E B Prepare Microbial Inoculum (0.5 McFarland) F Inoculate Wells with Microbial Suspension B->F C Prepare Growth Media D Dispense Media to 96-Well Plate C->D D->E E->F G Incubate Plates (e.g., 37°C, 24h) F->G H Read & Record Results (Visual or Spectrophotometric) G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow of the Broth Microdilution Method.

Signaling Pathways and Logical Relationships

While the precise signaling pathways inhibited by this compound derivatives are not yet fully elucidated, the general mechanism of action for many antimicrobial agents involves the disruption of essential cellular processes. The following diagram illustrates a generalized logical relationship for the validation of a new antimicrobial compound.

Validation_Logic cluster_discovery Discovery & Synthesis cluster_screening Initial Screening cluster_validation Quantitative Validation cluster_evaluation Further Evaluation A Design & Synthesize Novel 4-Chloro-2-sulfanylbenzoic Acid Derivatives B Primary Antimicrobial Assay (e.g., Disk Diffusion) A->B C Identification of 'Hit' Compounds B->C D Determine MIC Values (Broth Microdilution) C->D E Compare with Standard Antimicrobials D->E F Assess Spectrum of Activity (Gram-positive, Gram-negative, Fungi) E->F G Evaluate Cytotoxicity & Mechanism of Action F->G

Caption: Logical Flow for Antimicrobial Drug Validation.

References

The Specificity of 4-amino-2-sulfanylbenzoic Acid as a Metallo-β-Lactamase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of 4-amino-2-sulfanylbenzoic acid (ASB) reveals its potent and specific inhibitory activity against subclass B3 metallo-β-lactamases (MBLs), offering a promising avenue for combating antibiotic resistance. This guide provides a detailed comparison of ASB with other MBL inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The rise of carbapenem-resistant Enterobacteriaceae (CRE) producing MBLs poses a significant threat to global health.[1][2] While the development of MBL inhibitors has historically focused on the B1 subclass, the emergence of clinically relevant B3 MBLs necessitates the discovery of targeted inhibitors.[1][3] ASB, a derivative of thiosalicylic acid (TSA), has emerged as a powerful and selective inhibitor of B3 MBLs.[1][2][3]

Performance Comparison of MBL Inhibitors

The inhibitory efficacy of ASB against the B3 MBL SMB-1 is notable, with a 50% inhibitory concentration (IC50) of 0.22 μM.[3] This demonstrates a significant improvement over its parent compound, TSA (IC50 of 0.95 μM).[1] The specificity of ASB for B3 MBLs, including AIM-1, LMB-1, and L1, distinguishes it from broad-spectrum inhibitors such as captopril and thiomandelic acid, and clinically relevant inhibitors like taniborbactam.[1][4][5][6] In contrast, established β-lactamase inhibitors like avibactam and relebactam show no significant activity against MBLs.[7][8]

InhibitorMBL Subclass(es) TargetedEnzyme(s)IC50 (μM)Ki (μM)Citation(s)
4-amino-2-sulfanylbenzoic acid (ASB) B3SMB-10.22-[3]
Thiosalicylic acid (TSA)B3SMB-10.95-[1]
4-fluoro-2-sulfanylbenzoic acidB3SMB-10.6-[3]
Captopril (L-isomer)Broad-spectrum (B1, B2, B3)IMP-112.5-[9]
Thiomandelic acid (R-isomer)Broad-spectrum (B1, B3)Bacillus cereus MBL-0.09[6]
Thiomandelic acid (S-isomer)Broad-spectrum (B1, B3)Bacillus cereus MBL-1.28[6]
TaniborbactamBroad-spectrum (Serine-β-lactamases and MBLs)NDM-1, VIM-2-0.019 - 0.081[10]
AvibactamSerine-β-lactamases (No MBL activity)Class A, C, and some D--[7][8]
RelebactamSerine-β-lactamases (No MBL activity)Class A and C--[7]

Mechanism of Action: The Specificity of ASB

X-ray crystallography studies have elucidated the mechanism by which ASB specifically inhibits B3 MBLs. The molecule binds to the active site of the enzyme, with its thiol and carboxyl groups interacting with the two zinc ions essential for catalysis.[1][2][3] Additionally, the amino group of ASB forms a hydrogen bond with the Gln157 residue, further stabilizing the inhibitor-enzyme complex.[3] This unique binding mode, targeting residues conserved across B3 MBLs, is the basis for its specificity.[1][2]

MBL_Inhibition_Pathway Mechanism of 4-amino-2-sulfanylbenzoic acid (ASB) Inhibition of B3 MBLs cluster_Enzyme B3 Metallo-β-Lactamase (e.g., SMB-1) Active_Site Active Site (with two Zinc ions, Ser221, Thr223, Gln157) Binding Binding to Active Site Active_Site->Binding ASB 4-amino-2-sulfanylbenzoic acid (ASB) ASB->Binding Inhibition Inhibition of β-lactam hydrolysis Binding->Inhibition Thiol and Carboxyl groups bind to Zinc ions Amino group H-bonds with Gln157 Resistance_Overcome Restoration of Carbapenem Efficacy Inhibition->Resistance_Overcome

Caption: Mechanism of ASB inhibition of B3 MBLs.

Experimental Protocols

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A common method for determining the IC50 of MBL inhibitors is a spectrophotometric assay using the chromogenic cephalosporin nitrocefin as a substrate.[11]

Protocol:

  • Preparation of Reagents:

    • Purified MBL enzyme solution of known concentration.

    • Nitrocefin stock solution (typically 10 mg/ml in DMSO).[12] A working solution of 50-100 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) is prepared.[11]

    • A serial dilution of the inhibitor (e.g., 4-amino-2-sulfanylbenzoic acid) is prepared in the assay buffer.

  • Assay Procedure:

    • In a 96-well microtiter plate, add the MBL enzyme and varying concentrations of the inhibitor.

    • Incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[13]

    • Initiate the reaction by adding the nitrocefin substrate to each well.

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486-490 nm over time using a microplate reader.[11]

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[13]

Experimental_Workflow Experimental Workflow for MBL Inhibitor IC50 Determination Start Start Reagent_Prep Prepare Reagents (Enzyme, Inhibitor Dilutions, Nitrocefin) Start->Reagent_Prep Assay_Setup Set up 96-well plate (Enzyme + Inhibitor) Reagent_Prep->Assay_Setup Incubation Pre-incubate Assay_Setup->Incubation Reaction_Start Add Nitrocefin (Start Reaction) Incubation->Reaction_Start Measurement Measure Absorbance at 490nm (Kinetic Read) Reaction_Start->Measurement Data_Analysis Calculate Initial Velocities and % Inhibition Measurement->Data_Analysis IC50_Calc Plot Dose-Response Curve Determine IC50 Data_Analysis->IC50_Calc End End IC50_Calc->End

References

A Comparative Analysis of Carbonic Anhydrase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, experimental evaluation, and signaling pathways of key carbonic anhydrase inhibitors.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This fundamental reaction is crucial for a multitude of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and biosynthesis.[2][3] The inhibition of specific CA isoforms has proven to be a valuable therapeutic strategy for a range of conditions, including glaucoma, epilepsy, altitude sickness, and edema.[4][5] More recently, the role of certain CA isoforms, particularly CA IX and CA XII, in cancer progression has made them attractive targets for novel anticancer therapies.[1][6]

This guide provides a comparative analysis of various carbonic anhydrase inhibitors (CAIs), presenting quantitative data on their inhibitory activity, detailing key experimental protocols for their evaluation, and illustrating their involvement in critical signaling pathways.

Performance Comparison of Carbonic Anhydrase Inhibitors

The efficacy and selectivity of carbonic anhydrase inhibitors are critical determinants of their therapeutic potential. These properties are typically quantified by inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following tables summarize the inhibitory activity of common and investigational CAIs against key human (h) CA isoforms.

Table 1: Inhibition Constants (Ki) of Selected Carbonic Anhydrase Inhibitors against hCA Isoforms (in nM)

InhibitorhCA IhCA IIhCA IXhCA XII
Acetazolamide25012255.7
Methazolamide5014285.1
Ethoxzolamide308154.5
Dorzolamide10000.544654
Brinzolamide32000.384960
Topiramate210030254.5
U-104 (SLC-0111)>10000>1000045.14.5

Note: Data compiled from multiple sources. Ki values can vary based on experimental conditions.

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Selected Carbonic Anhydrase Inhibitors (in nM)

InhibitorhCA IhCA IIhCA IX
Acetazolamide-2030
Dorzolamide6000.18-
Brinzolamide-3.2-
Methazolamide-20-
EGFR/CA-IX-IN-1--63

Note: Data compiled from multiple sources. IC50 values can vary based on the specific assay used.

Table 3: Clinical Efficacy of Topical Carbonic Anhydrase Inhibitors in Glaucoma Management

InhibitorDosageMean IOP Reduction (%)
Dorzolamide 2%TID15 - 20
Brinzolamide 1%TID15 - 20
Dorzolamide 2% / Timolol 0.5% (Fixed Combination)BID~27 - 33

IOP: Intraocular Pressure; TID: Three times a day; BID: Twice a day. Data from clinical trials.[7][8][9] Systemic CAIs can achieve a higher IOP reduction of up to 40%.[9]

Key Experimental Protocols

Accurate and reproducible evaluation of carbonic anhydrase inhibitors is essential for drug discovery and development. The following are detailed methodologies for two key experiments used to assess the potency and mechanism of action of CAIs.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for determining the catalytic activity of carbonic anhydrase and the potency of its inhibitors. It measures the initial rate of the CA-catalyzed hydration of CO2 by monitoring the associated pH change.

Principle: The hydration of CO2 produces a proton, leading to a decrease in pH. This pH change is monitored in real-time using a pH indicator dye and a spectrophotometer. The rate of color change of the indicator is proportional to the rate of the enzymatic reaction.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase enzyme

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (e.g., 7.5)

  • pH indicator dye (e.g., phenol red, p-nitrophenol)

  • Carbonic anhydrase inhibitor of interest

  • Syringes for the stopped-flow instrument

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified CA enzyme in the assay buffer.

    • Prepare a series of dilutions of the CA inhibitor to be tested.

    • Prepare a solution of the pH indicator in the assay buffer.

    • Prepare fresh CO2-saturated deionized water by bubbling CO2 gas through it for at least 30 minutes on ice.

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.

    • Equilibrate the instrument and syringes to the desired reaction temperature (e.g., 25°C).

  • Measurement of Uninhibited Reaction:

    • Load one syringe with the enzyme and indicator solution in buffer.

    • Load the second syringe with the CO2-saturated water.

    • Initiate the stopped-flow experiment. The two solutions are rapidly mixed, and the change in absorbance over time is recorded.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Measurement of Inhibited Reaction:

    • Pre-incubate the enzyme solution with a specific concentration of the inhibitor for a defined period.

    • Repeat the stopped-flow measurement as described above, using the inhibitor-treated enzyme solution.

    • Perform measurements for a range of inhibitor concentrations.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Colorimetric Esterase Activity Assay

While the stopped-flow CO2 hydration assay is the most physiologically relevant, a simpler and more high-throughput compatible method is the colorimetric esterase activity assay. This assay takes advantage of the fact that carbonic anhydrases also exhibit esterase activity.

Principle: Carbonic anhydrase can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be quantified spectrophotometrically at 400 nm. Inhibitors of the CO2 hydration activity are often also inhibitors of the esterase activity.

Materials:

  • 96-well microplate reader

  • Purified carbonic anhydrase enzyme

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) substrate solution (dissolved in a water-miscible organic solvent like acetonitrile or DMSO)

  • Carbonic anhydrase inhibitor of interest

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified CA enzyme in the assay buffer.

    • Prepare a series of dilutions of the CA inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the CA inhibitor dilutions to the respective wells.

    • Add the CA enzyme solution to all wells except for the blank controls.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 400 nm at regular intervals for a defined period.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response model.

Signaling Pathways and Experimental Workflows

Carbonic anhydrase inhibitors exert their effects by modulating key signaling pathways. Understanding these pathways is crucial for rational drug design and identifying new therapeutic applications.

pH Regulation in Cancer and the Role of CA IX

In the hypoxic microenvironment of solid tumors, cancer cells upregulate carbonic anhydrase IX (CA IX) to maintain a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe). This pH gradient promotes tumor cell survival, proliferation, and invasion. CAIs that selectively target CA IX can disrupt this pH regulation, leading to intracellular acidification and reduced tumor growth.

pH_Regulation_in_Cancer pH Regulation in Cancer Mediated by CA IX cluster_extracellular Extracellular Space (Acidic) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Alkaline) H_plus_ext H+ HCO3_ext HCO3- NBC NBC HCO3_ext->NBC influx CO2_ext CO2 CAIX CA IX CO2_ext->CAIX CAIX->H_plus_ext CAIX->HCO3_ext MCT MCT MCT->H_plus_ext co-transport HCO3_int HCO3- NBC->HCO3_int H_plus_int H+ Glycolysis Glycolysis H_plus_int->Glycolysis inhibits HCO3_int->H_plus_int buffers CO2_int CO2 CO2_int->CO2_ext diffusion CO2_int->HCO3_int hydration Lactate_int Lactate Lactate_int->MCT efflux Glycolysis->Lactate_int produces

Caption: CA IX contributes to an acidic tumor microenvironment.

Experimental Workflow for CAI Screening

A typical workflow for screening and characterizing novel carbonic anhydrase inhibitors involves a series of in vitro and cell-based assays to determine potency, selectivity, and cellular efficacy.

CAI_Screening_Workflow Experimental Workflow for CAI Screening cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity Profiling cluster_3 Cellular Efficacy HTS High-Throughput Screening (e.g., Colorimetric Assay) Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Identified Hits Stopped_Flow Stopped-Flow CO2 Hydration Assay (Ki Determination) Dose_Response->Stopped_Flow Confirmed Hits Isoform_Panel Screening against a Panel of CA Isoforms Stopped_Flow->Isoform_Panel Potent Inhibitors Cell_Based_Assays Cell-Based Assays (e.g., pH measurement, proliferation) Isoform_Panel->Cell_Based_Assays Selective Inhibitors HIF1a_Signaling CA IX Regulation by HIF-1α Signaling Hypoxia Hypoxia HIF1a HIF-1α stabilization Hypoxia->HIF1a HRE Binding to Hypoxia Response Element (HRE) HIF1a->HRE CA9_Gene CA9 Gene Transcription HRE->CA9_Gene CA9_Protein CA IX Protein Expression CA9_Gene->CA9_Protein pH_Regulation Enhanced pH Regulation & Tumor Cell Survival CA9_Protein->pH_Regulation

References

Efficacy of 4-Chloro-2-sulfanylbenzoic acid derivatives against Gram-positive bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 4-Chloro-2-sulfanylbenzoic acid derivatives reveals their potential as effective agents against Gram-positive bacteria. This guide synthesizes experimental data from multiple studies to provide a clear comparison of their efficacy, offering valuable insights for researchers and drug development professionals. The antibacterial activity of these compounds has been evaluated against a range of Gram-positive pathogens, with some derivatives showing promising results.

Efficacy Against Gram-Positive Bacteria: A Quantitative Comparison

The antimicrobial efficacy of various this compound and related derivatives has been quantified using metrics such as the Zone of Inhibition and Minimum Inhibitory Concentration (MIC). The data, summarized below, highlights the performance of these compounds against several key Gram-positive bacterial strains.

Zone of Inhibition Data

The Kirby-Bauer disk diffusion method provides a qualitative assessment of antimicrobial activity. The diameter of the zone of growth inhibition around a disk impregnated with the test compound is indicative of its potency.

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound 3 Enterococcus faecium E515[1][2]
Compound 4 Enterococcus faecium E510[1][2]
Staphylococcus aureus ATCC 65388[1][2]
Bacillus subtilis ATCC 66839[1][2]
Compound 5b Staphylococcus aureus ATCC 65389[1][2]
Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This quantitative measure is a crucial indicator of a compound's antibacterial efficacy.

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 4 Staphylococcus aureus ATCC 6538125[1][2]
Bacillus subtilis ATCC 6683125[1][2]
Derivatives 21a-g, 22a-h Staphylococcus spp.0.2 - 16[3]
Enterococcus spp.1 - 128[3]
Bacillus subtilis64 - 128[3]
Corynebacterium diphtheriae64 - 128[3]
Cinnamic acid derivatives (16a, 16c, 16d, 16f, 17c) Enterococcus spp. (HLAR & VRE)2 - 4[4]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Methicillin-sensitive S. aureus15.62 - 31.25 (µmol/L)[5]
Methicillin-resistant S. aureus15.62 - 31.25 (µmol/L)[5]
Nitro-substituted tetraphenylethylene benzoic acid derivative (NOA) Staphylococcus aureus0.04[6]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are detailed descriptions of the key experimental protocols used to assess the antibacterial efficacy of these compounds.

Antimicrobial Susceptibility Testing: Microdilution Method

The quantitative assessment of antimicrobial activity was performed using the microdilution method to determine the Minimum Inhibitory Concentration (MIC) values.[1][2]

  • Preparation of Inoculum: Bacterial strains were cultured in an appropriate broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension was then diluted to obtain the final desired inoculum concentration.

  • Serial Dilutions: The test compounds were serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.

Qualitative Screening of Antimicrobial Activity: Disk Diffusion Method

A qualitative screening of the antimicrobial activity was conducted using the disk diffusion method.[1][2]

  • Preparation of Agar Plates: Mueller-Hinton agar plates were prepared and uniformly inoculated with a standardized bacterial suspension.

  • Application of Compounds: Sterile paper discs were impregnated with a known concentration of the test compounds and placed on the surface of the agar.

  • Incubation: The plates were incubated under suitable conditions to allow for bacterial growth.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disk was measured in millimeters.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts involved in this research area, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of 4-Chloro-2-sulfanylbenzoic acid derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization qualitative Qualitative Screening (Disk Diffusion) synthesis->qualitative quantitative Quantitative Screening (MIC Determination) qualitative->quantitative biofilm Antibiofilm Activity Assessment quantitative->biofilm toxicity Toxicity Studies quantitative->toxicity

Caption: General workflow for the synthesis and evaluation of novel antimicrobial compounds.

Proposed_Mechanism cluster_bacterial_cell Gram-Positive Bacterium compound Benzoic Acid Derivative membrane Cell Membrane Disruption compound->membrane Direct Interaction ftsZ Inhibition of FtsZ Polymerization compound->ftsZ Inhibition death Bacterial Cell Death membrane->death division Inhibition of Cell Division ftsZ->division division->death

Caption: Postulated mechanisms of action for some benzoic acid derivatives against bacteria.

References

In Silico vs. In Vitro Evaluation of Antimicrobial Features: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers employ a variety of techniques to evaluate the efficacy of potential drug candidates. These methods can be broadly categorized into two main approaches: in silico and in vitro. This guide provides a detailed comparison of these two evaluation strategies, offering insights into their respective methodologies, data outputs, and applications in antimicrobial drug discovery.

At a Glance: In Silico vs. In Vitro

FeatureIn Silico EvaluationIn Vitro Evaluation
Definition Computational methods to predict the biological activity of compounds.Experiments conducted in a controlled laboratory setting outside of a living organism.
Primary Output Binding affinity scores, interaction analysis, pharmacokinetic predictions.Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), zone of inhibition.
Throughput High to very high; can screen millions of compounds rapidly.Low to medium; resource and time-intensive.
Cost Generally low; primarily computational resources.High; requires reagents, consumables, and specialized equipment.
Stage of Drug Discovery Early-stage screening, lead identification, and optimization.Preclinical development, validation of in silico findings.
Key Advantage Speed, cost-effectiveness, and ability to screen large libraries of compounds.Provides direct, biologically relevant evidence of antimicrobial activity.[1][2][3]
Key Limitation Predictive nature; requires experimental validation.Lower throughput and higher cost compared to in silico methods.

In Silico Evaluation: The Computational Approach

In silico methods utilize computer simulations and modeling to predict the interaction between a potential antimicrobial compound and its biological target, such as a bacterial enzyme or protein.[4][5] These techniques are instrumental in the early stages of drug discovery for high-throughput screening of large compound libraries to identify promising candidates for further investigation.

One of the most common in silico techniques is molecular docking . This method predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule (receptor), such as a protein. The strength of this interaction is estimated by a scoring function, which provides a numerical value representing the binding affinity.[6][7]

Logical Workflow for In Silico Molecular Docking

in_silico_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation ligand_db Compound Database (e.g., PubChem) ligand_prep 3D Structure Generation & Energy Minimization ligand_db->ligand_prep docking Molecular Docking Simulation ligand_prep->docking receptor_db Protein Data Bank (PDB) receptor_prep Remove Water/Ligands & Add Hydrogens receptor_db->receptor_prep receptor_prep->docking analysis Analysis of Docking Poses & Scoring docking->analysis prediction Prediction of Antimicrobial Activity analysis->prediction in_vitro_workflow compound Antimicrobial Compound Stock Solution serial_dilution Serial Dilution in Broth Medium compound->serial_dilution inoculation Inoculation with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubation (e.g., 37°C for 18-24h) inoculation->incubation readout Visual Inspection or OD Measurement incubation->readout mic_determination Determine Lowest Concentration with No Visible Growth (MIC) readout->mic_determination

References

Unmasking a Deceptive Player: The Cross-Reactivity of 4-Chloro-2-sulfanylbenzoic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of biological assay data is paramount. The discovery of promising lead compounds can be quickly derailed by pan-assay interference compounds (PAINS) – molecules that appear active against a multitude of targets due to non-specific interactions or assay artifacts. This guide provides a comparative analysis of the potential cross-reactivity of 4-Chloro-2-sulfanylbenzoic acid, a thiol-containing compound, in commonly used biological assays. Understanding these potential interferences is crucial for accurate data interpretation and the efficient allocation of resources in drug discovery pipelines.

The presence of a reactive thiol group in this compound raises a red flag for potential assay interference. Thiols are known to be chemically reactive and can interact with various assay components, leading to false-positive or false-negative results. This guide will delve into the mechanisms of this interference in three common assay types: the MTT cell viability assay, fluorescence-based enzymatic assays, and luciferase-based reporter assays. We will also present data for structurally related compounds to infer the potential behavior of this compound and provide detailed experimental protocols to help researchers identify and mitigate these effects.

The Culprit: Thiol Reactivity

The sulfhydryl group (-SH) in this compound is a strong nucleophile and a reducing agent. This inherent reactivity can lead to several types of assay interference:

  • Covalent Modification of Proteins: The thiol group can form disulfide bonds with cysteine residues in proteins, including enzymes and receptors, leading to non-specific inhibition or activation.

  • Reaction with Assay Reagents: Thiol-reactive compounds can directly interact with assay reagents. For instance, they can reduce tetrazolium salts in viability assays or react with maleimide-based fluorescent probes.

  • Redox Cycling: Some thiol compounds can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components and interfere with assay readouts.

Inferred Cross-Reactivity Profile of this compound

Direct quantitative data on the cross-reactivity of this compound is limited in the public domain. Therefore, to provide a comparative perspective, we have compiled data on the well-characterized thiol-containing compound, Thiosalicylic acid , which is structurally analogous. This data serves as a surrogate to predict the potential for assay interference.

Table 1: Inferred Cross-Reactivity of this compound in Common Biological Assays (based on data for Thiosalicylic Acid and other thiol-containing compounds)

Assay TypePotential for InterferenceLikely Mechanism of InterferenceComparison with Other Compounds
MTT Cell Viability Assay HighDirect reduction of MTT tetrazolium salt to formazan by the thiol group, independent of cellular metabolic activity.[1][2][3]Similar to other reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol, which are known to cause significant false-positive signals.
Fluorescence-Based Enzymatic Assays (using maleimide probes) HighCovalent reaction of the thiol group with the maleimide moiety of the fluorescent probe, preventing its binding to the intended biological target.Comparable to other small molecule thiols that act as scavengers for electrophilic probes.
Luciferase Reporter Assays Moderate to HighPotential for direct inhibition of the luciferase enzyme through covalent modification of cysteine residues. Thiol compounds can also interfere with the luciferin substrate or cofactors.Several thiol-containing compounds have been identified as luciferase inhibitors.
α-Glucosidase Inhibition Assay ModeratePotential for non-specific inhibition through interaction with the enzyme's active site or allosteric sites.Some thiol-containing heterocyclic compounds have shown potent, non-competitive inhibition of α-glucosidase.[4]

Experimental Protocols for Identifying Thiol Interference

To empower researchers to assess the potential for cross-reactivity of their compounds, we provide detailed protocols for assays that are susceptible to thiol interference.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. Thiol compounds can directly reduce MTT, leading to a false-positive signal for cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound) and a known thiol-interfering compound (e.g., DTT) as a positive control. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell-Free Control: To specifically test for direct MTT reduction, perform the assay in the absence of cells. Add the test compound to the culture medium, add MTT, and measure formazan production. A significant increase in absorbance in the absence of cells indicates direct interference.

Logical Workflow for MTT Assay Interference Testing

MTT_Interference_Workflow start Start: Test Compound cell_assay Perform MTT Assay with Cells start->cell_assay cell_free_assay Perform MTT Assay without Cells start->cell_free_assay analyze_cell Analyze Cell Viability Data cell_assay->analyze_cell analyze_free Analyze Direct Reduction Data cell_free_assay->analyze_free compare Compare Results analyze_cell->compare analyze_free->compare conclusion Conclusion on Interference compare->conclusion

Caption: Workflow for assessing this compound interference in the MTT assay.

Fluorescence-Based Thiol-Reactive Probe Assay

This type of assay is used to identify compounds that react with thiols. A decrease in fluorescence indicates that the test compound has reacted with a thiol-containing fluorescent probe.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of a thiol-containing fluorescent probe (e.g., a maleimide-functionalized dye) and a solution of a reducing agent like glutathione (GSH).

  • Reaction Mixture: In a 96-well plate, combine the fluorescent probe and GSH.

  • Compound Addition: Add the test compound at various concentrations. Include a known thiol-reactive compound as a positive control (e.g., N-ethylmaleimide) and a vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates a reaction with the thiol probe.

Signaling Pathway of Thiol-Reactive Probe Interference

Thiol_Probe_Interference cluster_assay Assay Components Probe Fluorescent Probe (Maleimide) Thiol Target Thiol (e.g., Cysteine in Protein) Probe->Thiol Binds to target No_Fluorescence Reduced/No Fluorescence Probe->No_Fluorescence Probe is consumed Fluorescence Fluorescence Signal Thiol->Fluorescence Generates signal Test_Compound This compound (-SH group) Test_Compound->Probe Reacts with probe (Interference)

Caption: Mechanism of interference in a fluorescence-based thiol-reactive probe assay.

Luciferase Inhibition Assay

This assay is used to determine if a compound directly inhibits the activity of the luciferase enzyme, a common reporter in cell-based assays.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of recombinant luciferase enzyme and its substrate, luciferin.

  • Compound Incubation: In a white, opaque 96-well plate, pre-incubate the luciferase enzyme with various concentrations of the test compound for 15-30 minutes at room temperature. Include a known luciferase inhibitor as a positive control and a vehicle control.

  • Reaction Initiation: Add the luciferin substrate to all wells to initiate the luminescent reaction.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of the luciferase enzyme.

Experimental Workflow for Luciferase Inhibition Assay

Luciferase_Workflow start Prepare Luciferase Enzyme and Test Compound Dilutions pre_incubation Pre-incubate Enzyme with Compound start->pre_incubation add_substrate Add Luciferin Substrate pre_incubation->add_substrate measure_luminescence Measure Luminescence add_substrate->measure_luminescence analyze Analyze Data for Inhibition measure_luminescence->analyze

Caption: A streamlined workflow for assessing direct inhibition of the luciferase enzyme.

Conclusion and Recommendations

The presence of a thiol group in this compound strongly suggests a high potential for cross-reactivity in a variety of biological assays. This can lead to misleading results and the costly pursuit of false-positive hits. Researchers working with this and structurally similar compounds should be vigilant and employ a multi-pronged approach to identify and mitigate assay interference.

Key Recommendations:

  • Perform Counter-Screens: Routinely perform cell-free and other control experiments, such as those detailed in this guide, to identify direct assay interference.

  • Use Orthogonal Assays: Confirm any observed biological activity using an orthogonal assay that employs a different detection method and is less susceptible to thiol interference.

  • Include Thiol Scavengers: In some cases, the inclusion of a thiol-scavenging agent like dithiothreitol (DTT) in the assay buffer can help to mitigate interference from thiol-containing compounds. A significant shift in the IC50 value in the presence of DTT is a strong indicator of thiol reactivity.

  • Structural Analogs: When possible, test structurally related analogs that lack the thiol group to determine if the observed activity is dependent on this reactive moiety.

By being aware of the potential pitfalls of thiol-containing compounds and by implementing rigorous experimental controls, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the pace of drug discovery and development.

References

A Comparative Guide to the Synthesis of Acid Chlorides: Thionyl Chloride vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of acid chlorides from carboxylic acids is a fundamental and often critical step. The choice of chlorinating agent can significantly impact yield, purity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of thionyl chloride (SOCl₂), a commonly used reagent, with its primary alternatives: oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅). The comparison is supported by experimental data, detailed methodologies, and visual representations of reaction pathways.

Performance Comparison of Chlorinating Agents

The selection of a suitable reagent for acid chloride synthesis depends on several factors, including the substrate's sensitivity, the desired scale of the reaction, and the required purity of the final product. Thionyl chloride is a popular choice due to its affordability and the convenient removal of its gaseous byproducts.[1] However, alternatives like oxalyl chloride often offer milder reaction conditions and are preferred for sensitive substrates.[2][3] Phosphorus halides, while effective, can present challenges in product purification due to non-volatile byproducts.[4]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of acid chlorides using different reagents, as reported in the literature. It is important to note that reaction conditions and substrates may vary between studies, affecting direct comparability.

ReagentCarboxylic AcidProductYield (%)Reference
Thionyl Chloride (SOCl₂) ** 2-(p-Tolyl)propionic acid2-(p-Tolyl)propanoyl chlorideNot explicitly stated, used in-situ[5]
Benzoic acidBenzoyl chloride~90%[6][7]
Oxalyl Chloride ((COCl)₂) **2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoyl chlorideQuantitative[8][9]
Dry sodium benzoateBenzoyl chloride97%[6][10]
Phosphorus Pentachloride (PCl₅) Benzoic acidBenzoyl chloride90%[6][7][10]
Phosphorus Trichloride (PCl₃) Benzoic acidBenzoyl chlorideGood yields[11]
Acetic acidAcetyl chlorideNot specified[12]

Reaction Mechanisms and Experimental Workflows

The mechanisms by which these reagents convert carboxylic acids to acid chlorides share the common feature of activating the carboxylic acid's hydroxyl group into a better leaving group.

Reaction_Mechanisms

The general experimental workflow for each reagent class shares similarities but differs in reaction conditions and workup procedures.

Experimental_Workflow

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of an acid chloride using thionyl chloride and oxalyl chloride.

Synthesis of 2-(p-Tolyl)propanoyl chloride using Thionyl Chloride

This protocol is adapted from an Organic Syntheses procedure where the acid chloride is generated in situ for a subsequent reaction.[5]

Materials:

  • 2-(p-Tolyl)propionic acid (5.70 g, 34.7 mmol, 1.0 equiv)

  • Thionyl chloride (5.1 mL, 69.4 mmol, 2.0 equiv)

  • Anhydrous dichloromethane (for subsequent reaction)

Procedure:

  • To a 50-mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas inlet, add 2-(p-tolyl)propionic acid.

  • Carefully add thionyl chloride to the flask.

  • Heat the reaction mixture to reflux for 3 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under vacuum. The crude acid chloride is typically used directly in the next step without further purification.[5]

Synthesis of 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoyl chloride using Oxalyl Chloride

This protocol is adapted from a procedure reported in Organic Syntheses.[8]

Materials:

  • 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid (8.50 g, 29.6 mmol)

  • Oxalyl chloride (3.37 mL, 38.5 mmol, 1.30 equiv)

  • N,N-Dimethylformamide (DMF) (2 drops, catalytic)

  • Anhydrous dichloromethane (CH₂Cl₂) (65 mL)

Procedure:

  • In a 500-mL single-necked, round-bottomed flask equipped with a magnetic stirring bar, dissolve 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid in dichloromethane.

  • Place the flask under a nitrogen atmosphere.

  • Add oxalyl chloride via syringe, followed by the addition of 2 drops of DMF.

  • Stir the resulting mixture at room temperature for 1.5 hours.

  • Concentrate the mixture by rotary evaporation to yield the crude acid chloride, which can be used in subsequent steps.[8]

Reagent Comparison: A Deeper Dive

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)Phosphorus Trichloride (PCl₃)
Byproducts SO₂ (g), HCl (g)[13][14]CO₂ (g), CO (g), HCl (g)POCl₃ (l), HCl (g)[4][15]H₃PO₃ (s)[4]
Workup/Purification Simple evaporation of excess reagent and byproducts.[4] Distillation for high purity.[16]Simple evaporation.[3] Generally provides high purity products.Fractional distillation required to separate the product from POCl₃.[4][15]Filtration to remove solid H₃PO₃ followed by distillation.
Reaction Conditions Often requires heating/reflux.[17]Typically room temperature, especially with a DMF catalyst.[3][17]The reaction is often vigorous and may not require heating.[15]Generally requires heating.
Substrate Compatibility Generally good, but the HCl generated can be problematic for acid-sensitive groups.Milder conditions make it suitable for a wider range of sensitive substrates.[2]A strong chlorinating agent, but the harsh conditions can be an issue.Less reactive than PCl₅.
Safety Considerations Toxic, corrosive, and reacts violently with water.[18][19][20][21] Must be handled in a fume hood.Toxic and corrosive. The use of DMF can produce carcinogenic byproducts.[2]Solid, but moisture-sensitive and corrosive. Reacts vigorously with water.Corrosive liquid, reacts with water.

Conclusion

Thionyl chloride remains a workhorse reagent for the synthesis of acid chlorides due to its cost-effectiveness and the ease of removing its gaseous byproducts. However, for substrates that are sensitive to heat or acidic conditions, oxalyl chloride, often used with a catalytic amount of DMF, presents a milder and highly effective alternative, frequently providing cleaner products and higher yields under ambient conditions.[2][3] Phosphorus pentachloride and phosphorus trichloride are also viable reagents but are often less favored due to the challenges associated with removing their non-volatile byproducts, which can complicate product purification.[4] The ultimate choice of reagent should be guided by a careful consideration of the specific carboxylic acid substrate, the desired scale of the reaction, and the required purity of the resulting acid chloride.

References

Navigating Thiol-Based Scaffolds: A Comparative Guide to Alternatives for 4-Chloro-2-sulfanylbenzoic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. 4-Chloro-2-sulfanylbenzoic acid is a valuable reagent, particularly in the construction of sulfur-containing heterocycles. However, the exploration of structural analogs is often necessary to modulate physicochemical properties, biological activity, and to optimize synthetic routes. This guide provides an objective comparison of common alternatives to this compound, supported by a detailed experimental protocol for a representative synthesis and a framework for evaluating their performance.

Alternatives to this compound

Several structural analogs of this compound are commercially available or can be readily synthesized. The primary alternatives include the parent thiosalicylic acid and its positional isomers, as well as derivatives with different halogen substitutions. The choice of an alternative will depend on the specific synthetic goal and the desired electronic and steric properties of the final product.

Key Alternatives:

  • Thiosalicylic acid (2-Sulfanylbenzoic acid): The direct parent compound, lacking the chloro substituent. It serves as a fundamental benchmark for comparing the effects of substitution on reactivity and biological activity.

  • 4-Mercaptobenzoic acid: An isomer where the sulfanyl and carboxyl groups are in a para-relationship. This positional difference can significantly alter the geometry and electronic properties of resulting heterocyclic systems.

  • 5-Chloro-2-sulfanylbenzoic acid: A positional isomer of the title compound. The change in the chlorine's position can influence the acidity of the carboxylic acid and the nucleophilicity of the thiol, potentially affecting reaction kinetics and yields.

  • Other Halogenated Analogs (e.g., Bromo or Fluoro derivatives): Replacing the chloro group with other halogens allows for a finer tuning of electronic effects and can introduce new reactive handles for further functionalization.

Performance Comparison in a Representative Synthesis: Benzothiazin-4-ones

To provide a framework for comparison, we will consider the synthesis of benzothiazin-4-ones, a class of heterocyclic compounds with potential biological activities, including as acetylcholinesterase inhibitors.[1] The following table outlines the expected performance of this compound against its alternatives in this synthesis.

Disclaimer: The following data is presented for illustrative purposes to guide experimental design. Direct, side-by-side comparative studies for this specific reaction series are not extensively available in the published literature. The presented yields and reaction times are hypothetical and based on general chemical principles and data from related syntheses.

Starting MaterialProductMolecular Weight ( g/mol )Reaction Time (h)Yield (%)Purity (%)Notes
This compound 7-Chloro-2,3-dihydro-1,4-benzothiazin-4-one derivative (Varies with other reactants)585>95The electron-withdrawing chloro group may enhance the electrophilicity of the carbonyl carbon, potentially leading to faster cyclization.
Thiosalicylic acid2,3-Dihydro-1,4-benzothiazin-4-one derivative(Varies with other reactants)5-780>95The baseline reaction, providing a benchmark for the effect of the chloro substituent.
4-Mercaptobenzoic acidNot applicable for direct synthesis of this heterocycle----The para-substitution pattern does not favor the intramolecular cyclization required for this specific heterocyclic system.
5-Chloro-2-sulfanylbenzoic acid6-Chloro-2,3-dihydro-1,4-benzothiazin-4-one derivative(Varies with other reactants)588>95The chloro group in the 5-position is also electron-withdrawing and is expected to have a similar activating effect on the cyclization.

Experimental Protocol: Synthesis of Benzothiazin-4-ones

The following is a general procedure for the one-pot, three-component synthesis of benzothiazin-4-ones, adapted from the literature.[1] This protocol can be used to compare the performance of this compound and its alternatives.

Materials:

  • Substituted 2-sulfanylbenzoic acid (e.g., this compound or an alternative) (1 mmol)

  • Aliphatic amine (e.g., N-(3-aminopropyl)piperidine) (1 mmol)

  • Aldehyde (aliphatic or aromatic) (1 mmol)

  • Toluene (70 mL)

  • Saturated sodium hydroxide solution

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add toluene (70 mL), the aliphatic amine (1 mmol), and the aldehyde (1 mmol).

  • Heat the mixture to 50 °C.

  • After 15 minutes, add the substituted 2-sulfanylbenzoic acid (1 mmol) to the preheated reaction mixture.

  • Increase the temperature to reflux and maintain for 5 hours, collecting the water evolved in the Dean-Stark trap.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium hydroxide (3 x 30 mL).

  • Dry the organic layer with anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Visualizing the Synthesis and Workflow

To further clarify the synthetic process and the decision-making involved, the following diagrams have been generated.

G Synthesis of Benzothiazin-4-ones cluster_reactants Reactants Substituted 2-Sulfanylbenzoic Acid Substituted 2-Sulfanylbenzoic Acid One-Pot Reaction One-Pot Reaction Substituted 2-Sulfanylbenzoic Acid->One-Pot Reaction Aliphatic Amine Aliphatic Amine Aliphatic Amine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Intermediate Formation Intermediate Formation One-Pot Reaction->Intermediate Formation Toluene, Reflux Cyclization Cyclization Intermediate Formation->Cyclization Benzothiazin-4-one Derivative Benzothiazin-4-one Derivative Cyclization->Benzothiazin-4-one Derivative

Caption: Synthetic pathway for benzothiazin-4-ones.

G Experimental Workflow for Comparison Select Starting Materials Select Starting Materials (this compound & Alternatives) Perform Synthesis Perform One-Pot Synthesis (Identical Conditions) Select Starting Materials->Perform Synthesis Isolate & Purify Isolate and Purify Products Perform Synthesis->Isolate & Purify Characterize Products Characterize Products (NMR, MS) Isolate & Purify->Characterize Products Analyze Data Analyze Data (Yield, Purity, Reaction Time) Characterize Products->Analyze Data Compare Performance Compare Performance of Alternatives Analyze Data->Compare Performance

Caption: Workflow for comparing alternatives.

Structure-Activity Relationship and the Role of the Chloro Substituent

The presence and position of a chloro group on the 2-sulfanylbenzoic acid scaffold can significantly influence the properties of the resulting products. In the context of drug discovery, a chloro substituent can:

  • Modulate Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Influence Electronic Effects: As an electron-withdrawing group, chlorine can alter the electron density of the aromatic ring, impacting the pKa of the carboxylic acid and the reactivity of the thiol group. This can also affect the binding affinity of the final compound to its biological target.

  • Provide a Site for Further Modification: While generally stable, the carbon-chlorine bond can sometimes be a site for further synthetic transformations.

The choice to use this compound or an alternative should be guided by the desired properties of the final molecule. If the goal is to increase potency through enhanced binding interactions that are favored by an electron-withdrawing group at that position, then the chlorinated analog may be superior. Conversely, if improved solubility or a different electronic profile is desired, thiosalicylic acid or other analogs might be more suitable.

Conclusion

While this compound is a versatile reagent for the synthesis of sulfur-containing heterocycles, a thorough evaluation of its alternatives is crucial for optimizing synthetic outcomes and tuning the properties of the final products. This guide provides a framework for such a comparison, highlighting key alternatives and presenting a detailed experimental protocol for a representative synthesis. The lack of direct comparative studies in the literature underscores the need for further research in this area to enable more informed decisions in the selection of building blocks for chemical synthesis and drug discovery.

References

A Comparative Guide to the Synthesis of 4-chloro-3-sulfamoylbenzoic Acid: An Evaluation of Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key pharmaceutical intermediates is paramount. 4-chloro-3-sulfamoylbenzoic acid, a crucial building block for various diuretic and antihypertensive drugs, is no exception. This guide provides an objective comparison of the prevalent synthesis methods for this compound, focusing on reproducibility, yield, and purity, supported by experimental data from various sources.

The successful and consistent production of 4-chloro-3-sulfamoylbenzoic acid is critical for the pharmaceutical industry. This guide delves into the primary synthetic routes, offering a comparative analysis to aid in the selection of the most suitable method based on performance and reliability.

Comparison of Synthetic Methodologies

The synthesis of 4-chloro-3-sulfamoylbenzoic acid is predominantly achieved through two main pathways, primarily differing in their starting materials. The most common approach utilizes p-chlorobenzoic acid, while an alternative route begins with 2,4-dichlorobenzoic acid. Below is a summary of the quantitative data associated with these methods.

Parameter Method 1: From p-chlorobenzoic acid Method 2: From 2,4-dichlorobenzoic acid
Starting Material p-chlorobenzoic acid2,4-dichlorobenzoic acid
Key Reactions 1. Chlorosulfonation2. Amidation1. Chlorosulfonation2. Amidation
Reagents Chlorosulfonic acid, Sulfonating agent, AmmoniaChlorosulfonic acid, Ammonia
Reaction Temperature Chlorosulfonation: 130-140°CAmidation: <30°CData not consistently available
Reaction Time Chlorosulfonation: 4-6 hoursAmidation: 3 hoursData not consistently available
Reported Yield 92.63% (for chlorosulfonated intermediate)[1]Overall yield for furosemide from this route is 35-50%[2]
Reported Purity 97.78% (for chlorosulfonated intermediate)[1]>99.2% (for final furosemide product)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synthetic processes. The following protocols are based on procedures described in the cited literature.

Method 1: Synthesis from p-chlorobenzoic acid

Step 1: Chlorosulfonation of p-chlorobenzoic acid [1][4][5]

  • In a suitable reactor, charge chlorosulfonic acid.

  • Gradually add p-chlorobenzoic acid while maintaining the temperature. The molar ratio of p-chlorobenzoic acid to chlorosulfonic acid is typically around 1:6.0.[1]

  • A sulfonating agent may be added.[1]

  • Heat the reaction mixture to 130-140°C and maintain for 4-6 hours.[1][5]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a mixture of ice and water to precipitate the product, 4-chloro-3-chlorosulfonylbenzoic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Amidation of 4-chloro-3-chlorosulfonylbenzoic acid [1][4]

  • In a separate reactor, add concentrated ammonia water and cool to below 5°C.[1]

  • Slowly add the 4-chloro-3-chlorosulfonylbenzoic acid obtained from the previous step, ensuring the temperature does not exceed 30°C.[1]

  • Stir the mixture at 30°C for approximately 3 hours.[1]

  • The reaction mixture is then typically acidified (e.g., with HCl to pH 2) to precipitate the final product, 4-chloro-3-sulfamoylbenzoic acid.[1]

  • The precipitated white solid is filtered, washed, and dried.

Method 2: Synthesis from 2,4-dichlorobenzoic acid

This method is often cited in the context of furosemide synthesis, where 4-chloro-3-sulfamoylbenzoic acid is an intermediate.

Step 1 & 2: Chlorosulfonation and Amidation of 2,4-dichlorobenzoic acid [2][3]

  • 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid.

  • The resulting intermediate is then treated with ammonia to yield 5-aminosulfonyl-4,6-dichlorobenzoic acid.

  • While this provides a related sulfonated benzoic acid, the direct synthesis of 4-chloro-3-sulfamoylbenzoic acid from 2,4-dichlorobenzoic acid is less commonly detailed as a distinct process. The overall yield for the conversion to furosemide via this route is reported to be in the range of 35-50%, suggesting that the efficiency of the intermediate steps may be a concern.[2]

Reproducibility and Process Control

The reproducibility of synthesizing 4-chloro-3-sulfamoylbenzoic acid is a critical factor for industrial applications.

For Method 1 , the chlorosulfonation of p-chlorobenzoic acid, the reaction conditions, particularly temperature and the ratio of reagents, are crucial for obtaining high yield and purity.[1] Variations in these parameters can lead to the formation of undesired isomers and byproducts, impacting the reproducibility of the process. The use of a sulfonating agent and catalyst has been shown to improve the yield to over 92%.[1] The amidation step also requires careful temperature control to avoid side reactions.

The alternative route starting from 2,4-dichlorobenzoic acid (Method 2) is reported to have lower overall yields in the synthesis of the final drug product, furosemide.[2] This may suggest that one or more steps in this pathway are less efficient or more difficult to control, potentially leading to lower reproducibility of the desired intermediate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to 4-chloro-3-sulfamoylbenzoic acid.

Synthesis_Pathways cluster_0 Method 1: From p-chlorobenzoic acid cluster_1 Method 2: From 2,4-dichlorobenzoic acid A1 p-chlorobenzoic acid B1 Chlorosulfonation (Chlorosulfonic acid) A1->B1 C1 4-chloro-3-chlorosulfonylbenzoic acid B1->C1 D1 Amidation (Ammonia) C1->D1 E1 4-chloro-3-sulfamoylbenzoic acid D1->E1 A2 2,4-dichlorobenzoic acid B2 Chlorosulfonation & Amidation A2->B2 C2 Intermediate leading to 4-chloro-3-sulfamoylbenzoic acid B2->C2

Figure 1: Synthetic pathways to 4-chloro-3-sulfamoylbenzoic acid.

Conclusion

The synthesis of 4-chloro-3-sulfamoylbenzoic acid starting from p-chlorobenzoic acid appears to be the more well-documented and higher-yielding approach. The reproducibility of this method is highly dependent on stringent control of reaction parameters. While the alternative route from 2,4-dichlorobenzoic acid is feasible, the available data suggests potential challenges in achieving high efficiency. For researchers and manufacturers, a thorough optimization of the chosen synthetic route is essential to ensure consistent and high-quality production of this vital pharmaceutical intermediate.

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-Chloro-2-sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-2-sulfanylbenzoic acid was publicly available at the time of this document's creation. The following guidance is a synthesis of information from SDSs of structurally related compounds, including thiophenol, 4-mercaptobenzoic acid, and various chlorobenzoic acids. Researchers must conduct a thorough risk assessment for their specific application and scale of work.

This document provides crucial safety and logistical information for handling this compound, intended for researchers, scientists, and drug development professionals. It outlines operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure safe laboratory practices.

Hazard Summary

Based on related compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Compounds containing a sulfanyl (thiophenol) group often have a strong, unpleasant stench, are toxic, and are sensitive to air.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale & Citations
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn if there is a risk of splashing.To protect against eye irritation and serious eye damage.[2][4][5] Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[4]
Skin Protection Chemical-resistant gloves (e.g., Neoprene, PVC, or Butyl rubber). A lab coat or chemical-resistant suit is required.To prevent skin contact, which can cause irritation.[1][5][6] Glove suitability depends on the duration of contact; for prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a risk of overexposure to dust or vapors exists, an approved air-purifying respirator with an appropriate cartridge (e.g., Type AB-P filter) should be used.To prevent inhalation, which may cause respiratory tract irritation.[3][4][6][7]
Footwear Closed-toe, chemical-resistant shoes.To protect against spills.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[5][7]

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as detailed in the table above.

  • Handling:

    • Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[7]

    • Avoid the formation of dust and aerosols.[3][8]

    • Use spark-proof tools and take measures to prevent the buildup of electrostatic charge, as related compounds can be flammable.[4][5]

    • Keep the container tightly closed when not in use.[4][9][10]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[9][10][11][12]

    • Clean the work surface and any contaminated equipment.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items properly.

First Aid Measures

Exposure Route First Aid Procedure Citations
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5][3][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5][8][3][5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][8][3][5][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][5][11][3][5][11]

Disposal Plan

  • Waste Collection:

    • Collect waste material in a designated, labeled, and tightly sealed container.

    • Do not mix with other waste streams.[11]

    • Handle uncleaned containers as you would the product itself.[11]

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10][11]

    • Do not allow the product to enter drains or surface water.[4][11][13]

Safe Handling and Disposal Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Verify Fume Hood & Safety Showers prep2 Don Appropriate PPE prep1->prep2 handle1 Work in Fume Hood prep2->handle1 handle2 Avoid Dust/Aerosol Formation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Wash Hands Thoroughly clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 Collect Waste in Labeled Container clean3->disp1 disp2 Dispose via Approved Waste Service disp1->disp2

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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4-Chloro-2-sulfanylbenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.